GlcN-6-P Synthase-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21N7S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-[(E)-1-[4-methyl-2-[(2E)-2-[(4-phenylphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]ethylideneamino]guanidine |
InChI |
InChI=1S/C20H21N7S/c1-13-18(14(2)25-26-19(21)22)28-20(24-13)27-23-12-15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,24,27)(H4,21,22,26)/b23-12+,25-14+ |
InChI Key |
HXNJNIGRPLQGAJ-LBMXFWMASA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N/N=C/C2=CC=C(C=C2)C3=CC=CC=C3)/C(=N/N=C(N)N)/C |
Canonical SMILES |
CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)C3=CC=CC=C3)C(=NN=C(N)N)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Discovery and Synthesis of GlcN-6-P Synthase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of GlcN-6-P Synthase-IN-1, a potent inhibitor of glucosamine-6-phosphate (GlcN-6-P) synthase with significant antimicrobial activity. The document details the rational design of the inhibitor, its synthesis, and the experimental protocols for its evaluation.
Introduction: Targeting GlcN-6-P Synthase
Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the hexosamine biosynthetic pathway (HBP), catalyzing the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate.[1] This pathway is essential for the production of UDP-N-acetylglucosamine, a vital precursor for the biosynthesis of bacterial and fungal cell walls.[1] The absence of a direct human counterpart for this enzyme makes it an attractive target for the development of novel antimicrobial agents.[1] this compound, also identified as compound 4d in the primary literature, emerged from a rational drug design approach targeting this essential microbial enzyme.[2]
Discovery of this compound: A Rational Design Approach
The discovery of this compound was based on a biomimicking strategy to design potent thiazole-carboximidamides that target the glucosamine binding site of GlcN-6-P synthase.[2] The design incorporated a 2-amino-4-methylthiazole scaffold, a known pharmacophore in various biologically active compounds. The core structure was further elaborated with a hydrazine-1-carboximidamide motif to enhance binding interactions within the active site of the enzyme.[2]
The logical workflow for the discovery and validation of this compound is outlined in the diagram below.
Synthesis of this compound (Compound 4d)
This compound was synthesized via a three-step reaction. The synthetic pathway is depicted below.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound is provided in the "Experimental Protocols" section of this document.
Biological Activity and Data Presentation
This compound (Compound 4d) demonstrated potent inhibitory activity against GlcN-6-P synthase and significant antimicrobial effects against a panel of bacteria and fungi. The quantitative biological data is summarized in the tables below.
Table 1: In Vitro GlcN-6-P Synthase Inhibition
| Compound | IC50 (µM) |
| This compound (4d) | 3.47 |
Table 2: Antimicrobial Activity of this compound (Compound 4d)
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 1 ± 0.15 | 4 |
| Bacillus subtilis | 0.5 ± 0.15 | 4 |
| Candida albicans | 4 ± 0.33 | - |
| Aspergillus oryzae | 4 ± 0.33 | - |
Experimental Protocols
General Synthesis of 2-Amino-4-Methylthiazole Analogues (4a-d)
Step 1: Synthesis of 2-Amino-4-methylthiazole-5-carbohydrazide A mixture of ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent) and hydrazine hydrate (5 equivalents) is refluxed for 8-12 hours. The reaction mixture is then cooled, and the resulting solid is filtered, washed with cold ethanol, and dried to yield the carbohydrazide intermediate.
Step 2: Synthesis of Schiff Base Intermediates The 2-amino-4-methylthiazole-5-carbohydrazide (1 equivalent) is dissolved in absolute ethanol. A catalytic amount of glacial acetic acid is added, followed by the respective substituted aromatic aldehyde (1 equivalent). The mixture is refluxed for 6-10 hours. After cooling, the precipitated solid is filtered, washed with ethanol, and dried.
Step 3: Synthesis of Final Compounds (4a-d) The appropriate Schiff base intermediate (1 equivalent) and aminoguanidine bicarbonate (1.2 equivalents) are dissolved in dimethylformamide (DMF). The reaction mixture is heated at 100 °C for 10-15 hours. The mixture is then poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and purified by recrystallization from an appropriate solvent to yield the final product.
In Vitro GlcN-6-P Synthase Inhibition Assay
The inhibitory activity of the synthesized compounds against GlcN-6-P synthase is determined using a spectrophotometric assay. The assay measures the formation of glucosamine-6-phosphate.
-
Enzyme and Substrates: Recombinant GlcN-6-P synthase is used. The substrates are fructose-6-phosphate and L-glutamine.
-
Assay Buffer: The reaction is typically performed in a buffer such as Tris-HCl or phosphate buffer at a physiological pH (e.g., 7.5).
-
Procedure:
-
The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period.
-
The reaction is initiated by the addition of the substrates.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37 °C).
-
The reaction is stopped, and the amount of glucosamine-6-phosphate produced is quantified using a colorimetric method, such as the Elson-Morgan assay, which involves derivatization with acetylacetone and p-dimethylaminobenzaldehyde, with the absorbance measured at a specific wavelength.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
MIC Determination:
-
Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate with appropriate growth medium.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
MBC/MFC Determination:
-
Aliquots are taken from the wells showing no visible growth in the MIC assay and are plated on agar plates.
-
The plates are incubated to allow for the growth of any remaining viable organisms.
-
The MBC/MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
-
Conclusion
This compound is a promising lead compound for the development of novel antimicrobial agents. Its rational design, targeting a key microbial enzyme, and its potent in vitro activity warrant further investigation, including in vivo efficacy studies and optimization of its pharmacokinetic and pharmacodynamic properties. The detailed synthetic and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of antimicrobial drug discovery and development.
References
The Structure-Activity Relationship of Glucosamine-6-Phosphate Synthase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine-6-phosphate synthase (GlcN-6-P synthase), also known as L-glutamine:D-fructose-6-phosphate amidotransferase (GFAT), is a crucial enzyme in the hexosamine biosynthesis pathway (HBP).[1][2][3] It catalyzes the conversion of fructose-6-phosphate (Fru-6-P) and L-glutamine to glucosamine-6-phosphate (GlcN-6-P) and L-glutamate.[1] This reaction is the first and rate-limiting step in the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the biosynthesis of essential macromolecules such as peptidoglycan in bacteria, chitin in fungi, and glycoproteins in mammals.[1][4] The critical role of GlcN-6-P synthase in microbial cell wall synthesis and its involvement in the pathophysiology of conditions like diabetes and cancer in humans has made it an attractive target for the development of novel antimicrobial and therapeutic agents.[1][2][5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various classes of GlcN-6-P synthase inhibitors.
The enzyme is a dimer of two identical subunits, each containing two distinct catalytic domains: an N-terminal glutaminase (GAH) domain that hydrolyzes glutamine to glutamate and ammonia, and a C-terminal isomerase (ISOM) domain that isomerizes Fru-6-P to glucose-6-phosphate.[1] A unique feature of this enzyme is an 18 Å long hydrophobic channel that connects the two active sites, allowing for the transfer of ammonia from the GAH domain to the ISOM domain.[7] The complex molecular mechanism involves glutamine hydrolysis, ammonia transfer, and sugar isomerization.[1][2][8]
Signaling Pathway of GlcN-6-P Synthase
The reaction catalyzed by GlcN-6-P synthase is a key entry point into the hexosamine biosynthesis pathway. The product, GlcN-6-P, is subsequently converted to UDP-GlcNAc, which is a fundamental building block for the synthesis of various glycoconjugates.
Classes of GlcN-6-P Synthase Inhibitors and Structure-Activity Relationship
Inhibitors of GlcN-6-P synthase can be broadly categorized based on which substrate they mimic or the active site they target. The main classes include glutamine analogues, fructose-6-phosphate analogues, and transition state analogues.
Glutamine Analogues
These inhibitors target the N-terminal glutaminase domain of the enzyme. They are typically active-site-directed irreversible inactivators that covalently modify the catalytic cysteine residue (Cys1) in the GAH domain.[1]
| Compound | Structure | Ki (µM) | Target Organism | Reference |
| N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) | (Structure not available in search results) | 85 | Salmonella typhimurium | [1] |
| 6-diazo-5-oxo-L-norleucine (DON) | (Structure not available in search results) | - | General | [9] |
| Anticapsin | (Structure not available in search results) | - | General | [9] |
Structure-Activity Relationship:
-
The presence of a reactive group, such as a fumaroyl moiety in FMDP or a diazo group in DON, is crucial for the covalent modification of the active site cysteine.
-
The L-2,3-diaminopropanoic acid scaffold in FMDP mimics the glutamine backbone, facilitating binding to the active site.[1]
-
Modifications to the acyl group in dipeptide inhibitors have been explored, with some derivatives showing poor antifungal activity.[1]
-
The selectivity of glutamine analogues like FMDP for GlcN-6-P synthase over other glutamine-utilizing enzymes is attributed to differences in the conformational space of the glutamine-binding pocket among these enzymes.[10][11]
Fructose-6-Phosphate and Glucosamine-6-Phosphate Analogues
This class of inhibitors targets the C-terminal isomerase domain. They are designed to mimic the substrate (Fru-6-P) or the product (GlcN-6-P).
| Compound | Structure | IC50 (µM) | Target Organism | Reference |
| 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) | (Structure not available in search results) | - | Fungi | [9][10] |
| N-iodoacetylglucosamine-6-phosphate | (Structure not available in search results) | - | Escherichia coli | [1][12] |
Structure-Activity Relationship:
-
ADGP, a reduced analogue of GlcN-6-P, is a competitive inhibitor that mimics the product.[10]
-
N-alkylation of ADGP can increase antifungal activity, likely due to increased lipophilicity and better cell uptake.[12]
-
N-iodoacetylglucosamine-6-phosphate is an irreversible inhibitor that targets the ISOM domain, mimicking the final product.[1] The iodoacetyl group acts as a reactive moiety that covalently modifies the enzyme.
Transition State Analogues
These inhibitors are designed to mimic the transition state of the isomerization reaction occurring in the C-terminal domain.
| Compound | Structure | Ki (µM) | Target Organism | Reference |
| 2-amino-2-deoxy-D-arabinitol-5-phosphate (ADAP) | (Structure not available in search results) | - | General | [9] |
| 1-amino-1-deoxy-D-glucitol-6-phosphate (ADGP) | (Structure not available in search results) | - | General | [9] |
Structure-Activity Relationship:
-
These compounds are designed to mimic the geometry and charge distribution of the high-energy transition state of the sugar isomerization step.
-
The presence of a phosphonate group instead of a phosphate group can enhance binding affinity.
-
The stereochemistry of the hydroxyl and amino groups is critical for effective binding to the active site.
Experimental Protocols
Detailed experimental protocols are essential for the evaluation and comparison of GlcN-6-P synthase inhibitors.
General Workflow for Inhibitor Screening
Key Experimental Methodologies
1. Enzyme Inhibition Assay (Continuous Spectrophotometric Assay):
-
Principle: The activity of GlcN-6-P synthase is coupled to a second enzyme, such as glucose-6-phosphate dehydrogenase, which produces a product that can be monitored spectrophotometrically (e.g., NADPH at 340 nm). The rate of the reaction is measured in the presence and absence of the inhibitor.
-
Protocol Outline:
-
Prepare a reaction mixture containing buffer (e.g., HEPES, pH 7.5), Fru-6-P, L-glutamine, and the coupling enzyme system.
-
Add the purified GlcN-6-P synthase enzyme to initiate the reaction.
-
Monitor the change in absorbance over time to determine the initial reaction velocity.
-
Repeat the assay with varying concentrations of the inhibitor to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform kinetic studies at different substrate and inhibitor concentrations.
-
2. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) Assay:
-
Principle: This method directly measures the formation of the products, D-glucosamine-6-phosphate (GlcN-6P) and L-glutamate (Glu), providing a direct and sensitive way to monitor enzyme activity.[4]
-
Protocol Outline:
-
Incubate the enzyme with substrates (Fru-6-P and Gln) and the inhibitor for a specific time.
-
Stop the reaction (e.g., by adding acid or heating).
-
Mix an aliquot of the reaction mixture with a MALDI matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to crystallize.
-
Analyze the sample using a MALDI-TOF mass spectrometer to quantify the products.[4] This technique allows for the determination of both hemisynthase and synthase kinetic parameters from a single experiment.[4]
-
3. Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC):
-
Principle: This cell-based assay determines the lowest concentration of an inhibitor that prevents the visible growth of a microorganism.
-
Protocol Outline (Broth Microdilution Method):
-
Prepare a serial dilution of the inhibitor in a liquid growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., bacteria or fungi).
-
Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
The MIC is determined as the lowest concentration of the inhibitor in which no visible growth is observed.
-
Conclusion and Future Directions
The development of potent and selective GlcN-6-P synthase inhibitors remains an active area of research. Understanding the detailed structure-activity relationships for different inhibitor classes is paramount for the rational design of new therapeutic agents. Future efforts should focus on:
-
High-throughput screening of diverse chemical libraries to identify novel scaffolds.[12]
-
Structure-based drug design utilizing the crystal structures of GlcN-6-P synthase from various organisms to design inhibitors with high affinity and selectivity.[7][10]
-
Prodrug strategies to improve the cellular permeability and pharmacokinetic properties of potent inhibitors, particularly for charged molecules like substrate and product analogues.[1][5]
-
Exploring allosteric inhibition as a mechanism to achieve greater selectivity.
By leveraging a multidisciplinary approach that combines medicinal chemistry, structural biology, and microbiology, the development of next-generation GlcN-6-P synthase inhibitors for a range of therapeutic applications is a promising endeavor.
References
- 1. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. rcsb.org [rcsb.org]
- 8. Highlights of glucosamine-6P synthase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Hexosamine Biosynthesis Pathway: A Technical Guide to its Core Regulatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The Hexosamine Biosynthesis Pathway (HBP) stands as a critical cellular nutrient sensor, integrating the metabolism of glucose, amino acids, fatty acids, and nucleotides. By producing the high-energy amino sugar, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the HBP plays a pivotal role in orchestrating post-translational modifications that govern a vast array of cellular processes. Dysregulation of this pathway is increasingly implicated in the pathophysiology of major human diseases, including diabetes, cancer, and neurodegeneration, making it a key area of investigation for therapeutic development. This guide provides an in-depth exploration of the core regulatory principles of the HBP, detailed experimental methodologies for its study, and key quantitative data to support research and development efforts.
Core Regulatory Architecture of the HBP
The flux through the HBP is exquisitely controlled at multiple levels, ensuring that the production of UDP-GlcNAc is tightly coupled to the cell's metabolic state. Approximately 2-5% of glucose entering the cell is shunted into this pathway. The central points of regulation involve substrate availability, the rate-limiting enzyme GFAT, and the dynamic cycling of the downstream O-GlcNAc modification.[1][2]
The Rate-Limiting Gateway: GFAT
The first and rate-limiting step of the de novo HBP is catalyzed by Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) .[2][3] This enzyme integrates signals from glucose (via Fructose-6-Phosphate) and amino acid metabolism (via Glutamine) and is the primary hub for pathway regulation.
-
Feedback Inhibition: GFAT activity is allosterically inhibited by the pathway's end-product, UDP-GlcNAc.[4][5] This negative feedback loop is a crucial mechanism for maintaining UDP-GlcNAc homeostasis. High levels of UDP-GlcNAc signal nutrient abundance and throttle the pathway's entry point. The intermediate product, glucosamine-6-phosphate (GlcN-6-P), also exerts competitive feedback inhibition at the fructose-6-phosphate binding site.[3][6]
-
Post-Translational Modification: GFAT is a target of several protein kinases that modulate its activity in response to cellular signaling cues. For instance, Protein Kinase A (PKA) can phosphorylate human GFAT1 at Ser205. This phosphorylation has a dual effect: it can lower the enzyme's baseline activity but, critically, it can also abolish the feedback inhibition by UDP-GlcNAc, effectively uncoupling the enzyme from its primary negative regulator.[7][8] This allows the cell to maintain HBP flux under specific signaling conditions even when UDP-GlcNAc levels are high. Kinases like AMPK, a key energy sensor, also modulate the HBP.[4]
-
Transcriptional Control: The expression of GFAT and other HBP enzymes is regulated by transcription factors that respond to nutrient levels and cellular stress, including signaling molecules like mTOR and AMPK.[9][10] This long-term regulatory mechanism allows cells to adapt their HBP capacity to sustained changes in their environment.
Substrate Integration
The HBP is a confluence of four major metabolic routes:
-
Glucose Metabolism: Provides fructose-6-phosphate.
-
Amino Acid Metabolism: Provides the amide group from glutamine.
-
Fatty Acid Metabolism: Provides acetyl-CoA for the N-acetylation step.
-
Nucleotide Metabolism: Provides UTP for the final uridylation step.
The availability of these four substrates directly influences the rate of UDP-GlcNAc synthesis, making the HBP a true integrator of cellular nutrient status.[4][7]
The Downstream Effector: O-GlcNAc Cycling
The primary fate of UDP-GlcNAc in the nucleus and cytoplasm is its use as a substrate for O-GlcNAcylation—the attachment of a single N-acetylglucosamine to serine or threonine residues of proteins. This modification is highly dynamic and is regulated by two key enzymes:
-
O-GlcNAc Transferase (OGT): Catalyzes the addition of O-GlcNAc.[11]
-
O-GlcNAcase (OGA): Catalyzes the removal of O-GlcNAc.[11]
This rapid cycling acts as a signaling mechanism, often in competition with phosphorylation, to regulate the function, stability, and localization of thousands of intracellular proteins, including transcription factors, metabolic enzymes, and signaling molecules.[12]
Quantitative Data for HBP Research
The following tables summarize key quantitative parameters for researchers studying the HBP.
Table 1: Kinetic Parameters of Human GFAT1
| Parameter | Substrate/Inhibitor | Value | Remarks |
| Km | Fructose-6-Phosphate | 7 µM | A muscle-specific splice variant (GFAT1Alt) exhibits a ~2-fold higher Km.[3][8][13] |
| Ki | UDP-GlcNAc | 4 µM | Competitive inhibition; a key feedback mechanism.[3][13] |
| Ki | Glucosamine-6-Phosphate | 6 µM | Competitive inhibition with Fructose-6-Phosphate.[3] |
| IC50 | UDP-GlcNAc | ~41 µM | For wild-type enzyme. A gain-of-function mutant (R203H) shows ~6-fold higher IC50, indicating reduced feedback sensitivity.[7] |
Table 2: Cellular and Tissue Concentrations of UDP-GlcNAc
| Sample Type | Concentration Range | Remarks |
| Cultured Cell Lines | 60 - 520 pmol / 106 cells | Varies significantly between cell lines (e.g., HeLa, 293T, HepG2).[14][15] |
| Skeletal Muscle | 10 - 35 µM | Represents a key tissue in glucose homeostasis.[2][14] |
| Liver | ~150 µM | Higher concentration reflects its central metabolic role.[2][14] |
| Heart | 40 - 60 pmol / mg tissue | Important for cardiac physiology and pathophysiology.[14][16] |
Table 3: Inhibitors of the Hexosamine Biosynthesis Pathway
| Inhibitor | Target | IC50 / Effective Conc. | Remarks |
| 6-Diazo-5-oxo-L-norleucine (DON) | GFAT (Glutamine site) | 3.7 µM (in Calu-3 cells) | Irreversible glutamine analog; not specific to GFAT.[12][17] |
| Azaserine | GFAT (Glutamine site) | 10 µM (used in culture) | Glutamine analog; not specific to GFAT.[18][19] |
| R28 | GFAT | 1 µM | A more specific, drug-like heterocyclic inhibitor.[17] |
Visualizing HBP Regulation and Workflows
Diagrams generated using Graphviz provide clear visual representations of the key pathways and experimental logic.
Caption: The Hexosamine Biosynthesis Pathway (HBP).
Caption: Multi-level regulation of the rate-limiting enzyme GFAT.
Caption: Dynamic cycling of O-GlcNAcylation on substrate proteins.
Caption: Experimental workflow for UDP-GlcNAc quantification by LC-MS.
Detailed Experimental Protocols
Protocol: GFAT Activity Assay (Coupled Enzyme Assay)
This protocol measures GFAT activity by quantifying the production of glutamate, which is coupled to the reduction of a chromogenic substrate by glutamate dehydrogenase (GDH).[10][20]
Materials:
-
Cell/Tissue Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 500 mM NaCl, 1 mM DTT, protease inhibitors)
-
GFAT Reaction Buffer (20 mM Phosphate Buffer, pH 7.4)
-
Substrates: L-Glutamine, Fructose-6-Phosphate (F-6-P)
-
Coupling Reagents: 3-acetylpyridine adenine dinucleotide (APAD), Glutamate Dehydrogenase (GDH), α-ketoglutaric acid, NADH
-
96-well microplate reader capable of reading absorbance at 370 nm
Procedure:
-
Lysate Preparation: a. Harvest cells or homogenize tissue in ice-cold Lysis Buffer. b. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. c. Collect the supernatant and determine protein concentration (e.g., using a BCA assay).
-
Reaction Setup (per well in a 96-well plate): a. Prepare a master mix in GFAT Reaction Buffer containing the final concentrations of coupling reagents (e.g., 0.3 mM APAD, 6 U GDH). b. Add 50 µg of cell lysate to each well. c. Add substrates to achieve desired final concentrations (e.g., 10 mM Gln, 10 mM F-6-P). For kinetic studies, vary the concentration of one substrate while keeping the other saturated. d. Bring the final reaction volume to 200 µL with GFAT Reaction Buffer.
-
Measurement: a. Immediately place the plate in a microplate reader pre-heated to 37°C. b. Monitor the increase in absorbance at 370 nm (due to APADH formation) kinetically over 60-90 minutes.
-
Data Analysis: a. Calculate the rate of reaction (V) from the linear portion of the absorbance curve. b. Convert the rate from ΔAbs/min to µmol/min/mg of protein using the molar extinction coefficient of APADH and the amount of protein added. c. For kinetic analysis, plot the reaction rates against substrate concentrations and fit to the Michaelis-Menten equation.
Protocol: Quantification of UDP-GlcNAc by HPLC-MS
This method provides sensitive and specific quantification of UDP-GlcNAc from biological samples.[21][22]
Materials:
-
Extraction Solvent: 80% Methanol, chilled to -80°C.
-
HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase A: Ammonium hydroxide in water.
-
Mobile Phase B: Acetonitrile.
-
UDP-GlcNAc standard for calibration curve.
Procedure:
-
Sample Preparation & Extraction: a. Rapidly wash cultured cells (on plate) with ice-cold saline and immediately add ice-cold 80% methanol to quench metabolism and lyse cells. b. Scrape the cells, collect the extract, and vortex vigorously. c. For tissues, snap-freeze in liquid nitrogen, grind to a powder, and add to ice-cold 80% methanol. d. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. e. Collect the supernatant and dry it completely using a vacuum concentrator.
-
HPLC-MS Analysis: a. Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase condition (e.g., 95% Acetonitrile/5% Water). b. Inject the sample onto the HILIC column. c. Run a gradient from high organic to high aqueous mobile phase to elute the polar UDP-GlcNAc. d. Set the mass spectrometer to monitor the specific parent-to-fragment ion transition for UDP-GlcNAc in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.
-
Data Analysis: a. Prepare a standard curve by running known concentrations of the UDP-GlcNAc standard. b. Integrate the peak area for UDP-GlcNAc in each sample. c. Calculate the concentration in the original sample by comparing its peak area to the standard curve and normalizing to the initial cell number or tissue weight.
Protocol: Detection of Global O-GlcNAcylation by Western Blot
This protocol allows for the assessment of total O-GlcNAc levels in a cell or tissue lysate.[11][23]
Materials:
-
RIPA or similar lysis buffer containing protease and phosphatase inhibitors. Crucially, include an OGA inhibitor like PUGNAc (50 µM) or Thiamet-G (1 µM) to preserve the modification during lysis.
-
SDS-PAGE gels and Western blotting equipment.
-
Nitrocellulose or PVDF membranes.
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary Antibody: Anti-O-GlcNAc monoclonal antibody (e.g., RL2 or CTD110.6).
-
Secondary Antibody: HRP-conjugated anti-mouse IgM (for CTD110.6) or IgG, as appropriate.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Lysate Preparation: a. Lyse cells or homogenized tissue in ice-cold lysis buffer containing an OGA inhibitor. b. Determine protein concentration of the cleared lysate.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-O-GlcNAc antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane extensively with TBST (3 x 10 minutes). d. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again extensively with TBST (3 x 10 minutes).
-
Detection: a. Apply ECL substrate to the membrane according to the manufacturer's instructions. b. Image the resulting chemiluminescence using a digital imager or X-ray film. The result will be a smear of bands representing the entire pool of O-GlcNAcylated proteins. c. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.
References
- 1. doaj.org [doaj.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Kinetic characterization of human glutamine-fructose-6-phosphate amidotransferase I: potent feedback inhibition by glucosamine 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Loss of GFAT-1 feedback regulation activates the hexosamine pathway that modulates protein homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinase A controls the hexosamine pathway by tuning the feedback inhibition of GFAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel variant of glutamine: fructose-6-phosphate amidotransferase-1 (GFAT1) mRNA is selectively expressed in striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. search.library.albany.edu [search.library.albany.edu]
- 10. Enzymatic and structural properties of human glutamine:fructose-6-phosphate amidotransferase 2 (hGFAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the hexosamine biosynthesis pathway potentiates cisplatin cytotoxicity by decreasing BiP expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Inhibiting the Hexosamine Biosynthetic Pathway Lowers O-GlcNAcylation Levels and Sensitizes Cancer to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hexosamine pathway but not interstitial changes mediates glucotoxicity in pancreatic β-cells as assessed by cytosolic Ca2+ response to glucose | Aging [aging-us.com]
- 19. The hexosamine biosynthesis inhibitor azaserine prevents endothelial inflammation and dysfunction under hyperglycemic condition through antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A simple and sensitive method for glutamine:fructose-6-phosphate amidotransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. assets.fishersci.com [assets.fishersci.com]
The Impact of GlcN-6-P Synthase-IN-1 on UDP-GlcNAc Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GlcN-6-P Synthase-IN-1, its inhibitory action on Glucosamine-6-phosphate (GlcN-6-P) synthase, and the consequential effects on cellular levels of Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This document consolidates available data on the inhibitor, details relevant experimental methodologies, and presents key signaling pathways and workflows in a clear, visual format.
Introduction
GlcN-6-P synthase is a critical enzyme in the hexosamine biosynthesis pathway (HBP), catalyzing the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate (GlcN-6-P).[1][2] This reaction is the first and rate-limiting step in the synthesis of UDP-GlcNAc, a vital precursor for a multitude of biosynthetic pathways, including protein N- and O-linked glycosylation and the formation of glycosaminoglycans.[1][2] Given its pivotal role, GlcN-6-P synthase has emerged as a promising target for the development of antimicrobial and antidiabetic agents.[1][2] this compound is a known inhibitor of this enzyme.[3][4]
This compound: Inhibitor Profile
This compound, also identified as Compound 4d, is a potent inhibitor of GlcN-6-P synthase.[3][4] While direct experimental data on its effect on cellular UDP-GlcNAc levels is not currently available in public literature, its mechanism of action as a GlcN-6-P synthase inhibitor strongly implies a reduction in the downstream production of UDP-GlcNAc. Studies on other GlcN-6-P synthase inhibitors, such as azaserine, have demonstrated a significant decrease in UDP-GlcNAc levels, with reports of up to a 50% reduction.[5]
| Parameter | Value | Reference |
| Synonyms | Compound 4d | [3][4] |
| CAS Number | 2415311-87-2 | [3] |
| IC50 | 3.47 µM | [1][3] |
The Hexosamine Biosynthesis Pathway and the Role of this compound
The hexosamine biosynthesis pathway (HBP) is a crucial metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc. The inhibition of GlcN-6-P synthase by this compound creates a bottleneck at the initial step of this pathway, thereby limiting the availability of the precursor for UDP-GlcNAc synthesis.
Experimental Protocols
GlcN-6-P Synthase Activity Assay (IC50 Determination)
A common method to determine the IC50 of inhibitors for GlcN-6-P synthase involves a coupled enzymatic assay. The production of GlcN-6-P is coupled to a reaction that results in a measurable change in absorbance.
Materials:
-
Purified GlcN-6-P synthase
-
Fructose-6-phosphate (Fru-6-P)
-
L-glutamine
-
ATP
-
N-acetylglucosamine-6-phosphate deacetylase (NAGK)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP+
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EDTA)
-
This compound (or other inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Fru-6-P, L-glutamine, ATP, NAGK, G6PDH, and NADP+ in the assay buffer.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Initiate the reaction by adding a fixed concentration of purified GlcN-6-P synthase to each well.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH.
-
The initial reaction rates are calculated from the linear portion of the absorbance curves.
-
Plot the initial rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Measurement of Intracellular UDP-GlcNAc Levels by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for quantifying intracellular metabolites like UDP-GlcNAc.[3]
Materials:
-
Cultured cells
-
This compound
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Centrifuge
-
Vacuum concentrator
-
LC-MS grade water and solvents
-
LC-MS system with a suitable column (e.g., HILIC or C18)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with this compound at various concentrations and for different time points. Include a vehicle-treated control group.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a specific volume of ice-cold extraction solvent to the cells.
-
Scrape the cells and collect the cell lysate.
-
Vortex the lysate vigorously and incubate on ice to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant to a new tube.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried metabolites in a small volume of LC-MS grade water.
-
-
LC-MS Analysis:
-
Inject the reconstituted samples into the LC-MS system.
-
Separate the metabolites using an appropriate chromatographic method.
-
Detect and quantify UDP-GlcNAc using mass spectrometry, often in negative ion mode, by monitoring its specific mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Integrate the peak area for the UDP-GlcNAc signal.
-
Normalize the peak areas to an internal standard and/or cell number.
-
Compare the UDP-GlcNAc levels in inhibitor-treated samples to the control samples.
-
Conclusion
This compound is a potent inhibitor of a key enzyme in the hexosamine biosynthesis pathway. While direct evidence of its impact on UDP-GlcNAc levels is pending, the established mechanism of action strongly suggests that it will lead to a significant reduction in the cellular pool of this critical nucleotide sugar. The experimental protocols detailed in this guide provide a framework for researchers to investigate this effect and further elucidate the biological consequences of inhibiting GlcN-6-P synthase. Such studies are vital for the continued development of targeted therapies for various diseases, including microbial infections and metabolic disorders.
References
- 1. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UDP-GlcNAc measurement by LC-MS/MS [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Biology of the Glucosamine-6-Phosphate Synthase Active Site: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core
This whitepaper provides a comprehensive technical overview of the structural biology of the Glucosamine-6-Phosphate (GlcN-6-P) synthase active site, a key enzyme in the hexosamine biosynthetic pathway and a promising target for antimicrobial and antidiabetic agents. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the enzyme's structure, catalytic mechanism, and inhibition, alongside practical experimental protocols.
Introduction: The Central Role of GlcN-6-P Synthase
Glucosamine-6-phosphate synthase (GlcN-6-P synthase), also known as L-glutamine:D-fructose-6-phosphate amidotransferase (GFAT), is a ubiquitous enzyme that catalyzes the first and rate-limiting step in the hexosamine biosynthetic pathway (HBP).[1][2] This pathway is crucial for the production of uridine 5'-diphospho-N-acetyl-D-glucosamine (UDP-GlcNAc), a vital precursor for the synthesis of a wide array of essential macromolecules, including peptidoglycan in bacteria, chitin in fungi, and glycoproteins in mammals.[1][3] The reaction catalyzed by GlcN-6-P synthase is an irreversible transfer of an amino group from L-glutamine to D-fructose-6-phosphate (Fru-6-P), yielding D-glucosamine-6-phosphate (GlcN-6-P) and L-glutamate.[4] Given its pivotal role, GlcN-6-P synthase is a well-established target for the development of novel therapeutic agents.
Structural Architecture of the GlcN-6-P Synthase Active Site
GlcN-6-P synthase is a modular enzyme typically existing as a homodimer in prokaryotes and a homotetramer in eukaryotes.[3][4] Each monomer is composed of two distinct functional domains: an N-terminal glutaminase (GAH) domain and a C-terminal isomerase (ISOM) domain.[4][5] These two domains are connected by a flexible linker, and their active sites are linked by a remarkable 18 Å long hydrophobic intramolecular channel that facilitates the transfer of ammonia.
The Glutaminase (GAH) Domain
The N-terminal GAH domain is responsible for the hydrolysis of L-glutamine, releasing ammonia. The active site of this domain features a catalytic triad, with the N-terminal cysteine residue (Cys1) playing the central role as the nucleophile that attacks the amide group of glutamine.[5] This domain is highly specific for L-glutamine and does not typically utilize ammonia as a substrate, a unique feature among amidotransferases.[4]
The Isomerase (ISOM) Domain
The C-terminal ISOM domain binds the sugar phosphate substrate, Fru-6-P. This domain catalyzes the isomerization of the fructosamine-6-phosphate intermediate to the final product, GlcN-6-P. Key catalytic residues in the isomerase active site of E. coli GlcN-6-P synthase include Glu488, His504, and Lys603, which are involved in the ketose-aldose isomerization.[6]
The Ammonia Channel: A Feat of Molecular Engineering
A defining feature of GlcN-6-P synthase is the intramolecular channel that connects the glutaminase and isomerase active sites. This channel ensures the efficient and protected transfer of the reactive ammonia intermediate from the site of its generation to the site of its utilization, preventing its diffusion into the solvent. The binding of substrates triggers significant conformational changes that are believed to open and close this channel, a critical aspect of the enzyme's catalytic cycle.
Quantitative Data on Enzyme Kinetics and Inhibition
The following tables summarize key quantitative data for GlcN-6-P synthase from various sources, providing a comparative overview of its kinetic properties and susceptibility to inhibitors.
Table 1: Kinetic Parameters of GlcN-6-P Synthase
| Organism | Substrate | Km (mM) | kcat (s-1) | Reference |
| Escherichia coli | Fructose-6-Phosphate | - | - | [7] |
| Escherichia coli | L-Glutamine | - | - | [7] |
| Bacillus subtilis | Glucosamine-6-Phosphate | 0.13 | 28 | [8] |
| Saccharomyces cerevisiae | Fructose-6-Phosphate | 0.55 | - | [9] |
| Saccharomyces cerevisiae | L-Glutamine | 0.75 | - | [9] |
Note: Specific values for Km and kcat for E. coli substrates were not available in the provided search results.
Table 2: Inhibition Constants of GlcN-6-P Synthase Inhibitors
| Inhibitor | Organism | Ki (µM) | IC50 (µM) | Reference |
| N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) | Candida albicans | 0.1 | 15-21 | [5][10] |
| 2-amino-2-deoxyglucitol-6-phosphate (ADGP) | Escherichia coli | 25 | - | [5] |
| Anticapsin | - | 9.5 | - | [10] |
| N-iodoacetylglucosamine-6-phosphate | - | 220 | - | [5] |
| UDP-GlcNAc | Saccharomyces cerevisiae | - | 2500 | [9] |
| UDP-GlcNAc | Candida albicans | - | 620-670 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of GlcN-6-P synthase.
Protein Expression and Purification of Recombinant GlcN-6-P Synthase
This protocol is adapted from the methodology for the expression and purification of the Candida albicans GlcN-6-P synthase isomerase domain.[11]
1. Expression:
- Transform E. coli BL21(DE3)pLysS cells with the expression plasmid (e.g., pET23b containing the gene of interest).
- Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotics at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- Continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.
2. Cell Lysis and Crude Extract Preparation:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to ensure complete lysis.
- Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein.
3. Affinity Chromatography:
- Equilibrate a Ni2+-NTA agarose column with binding buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole).
- Load the crude extract onto the column.
- Wash the column with wash buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
- Elute the His-tagged protein with elution buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250-500 mM imidazole).
4. Gel Filtration Chromatography:
- Concentrate the eluted protein using an appropriate centrifugal filter device.
- Load the concentrated protein onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
- Collect the fractions containing the purified protein.
- Assess purity by SDS-PAGE.
Enzyme Kinetics Assay
This protocol outlines a general enzyme-coupled assay for determining the kinetic parameters of GlcN-6-P synthase.[12]
1. Reagents and Buffers:
- Assay Buffer: 50 mM Tris-HCl pH 7.4, 1 mM EDTA.
- Substrates: L-glutamine, D-fructose-6-phosphate.
- Coupling Enzyme: Glucosamine-6-phosphate N-acetyltransferase 1 (GNA1).
- Coupling Substrates: Acetyl-Coenzyme A (Ac-CoA).
- Detection Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
2. Assay Procedure:
- Prepare a reaction mixture in a 96-well plate containing assay buffer, varying concentrations of the substrate to be tested (while keeping the other substrate at a saturating concentration), Ac-CoA, DTNB, and the coupling enzyme GNA1.
- Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
- Initiate the reaction by adding a known amount of purified GlcN-6-P synthase.
- Monitor the increase in absorbance at 412 nm, which corresponds to the production of the colored product from the reaction of the released Coenzyme A with DTNB.
- Calculate the initial reaction velocities from the linear portion of the progress curves.
- Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
Protein Crystallization
This protocol provides a general framework for the crystallization of GlcN-6-P synthase, based on the crystallization of the isomerase domain.[11][13]
1. Protein Preparation:
- Concentrate the purified protein to a final concentration of 5-15 mg/mL in a low-salt buffer (e.g., 10 mM HEPES pH 7.0).
- Ensure the protein solution is monodisperse, as determined by dynamic light scattering (DLS).
- Add any required ligands or inhibitors (e.g., glucose-6-phosphate) to the protein solution.
2. Crystallization Screening:
- Use the sitting-drop or hanging-drop vapor diffusion method.
- Set up crystallization screens using commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen, Qiagen JCSG+).
- Mix a small volume (e.g., 1 µL) of the protein solution with an equal volume of the reservoir solution.
- Incubate the plates at a constant temperature (e.g., 20°C).
3. Crystal Optimization:
- Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and salt concentration around the initial hit condition.
- Consider using additives from an additive screen to improve crystal quality.
4. Crystal Harvesting and Data Collection:
- Carefully harvest the crystals using a cryo-loop.
- Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., glycerol, ethylene glycol).
- Flash-cool the crystals in liquid nitrogen.
- Collect X-ray diffraction data at a synchrotron source.
Site-Directed Mutagenesis
This protocol describes a standard method for introducing point mutations into the GlcN-6-P synthase gene.[4][14]
1. Primer Design:
- Design a pair of complementary mutagenic primers containing the desired mutation.
- The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
- The desired mutation should be in the middle of the primers with at least 10-15 bases of correct sequence on both sides.
2. PCR Amplification:
- Set up a PCR reaction containing the plasmid DNA template, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), dNTPs, and the reaction buffer.
- Perform PCR with a sufficient number of cycles (typically 12-18) to amplify the entire plasmid.
3. DpnI Digestion:
- Digest the PCR product with the DpnI restriction enzyme. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA intact.
- Incubate at 37°C for 1-2 hours.
4. Transformation:
- Transform a competent E. coli strain (e.g., DH5α) with the DpnI-treated plasmid DNA.
- Plate the transformed cells on an LB agar plate containing the appropriate antibiotic.
- Incubate overnight at 37°C.
5. Verification:
- Pick several colonies and grow them in liquid LB medium.
- Isolate the plasmid DNA using a miniprep kit.
- Verify the presence of the desired mutation by DNA sequencing.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the catalytic mechanism of GlcN-6-P synthase and a typical experimental workflow for its characterization.
Caption: Catalytic cycle of GlcN-6-P synthase.
Caption: Experimental workflow for GlcN-6-P synthase characterization.
Conclusion
The active site of GlcN-6-P synthase represents a fascinating example of intricate molecular architecture and coordinated catalysis. Its two-domain structure, coupled with the ammonia channeling mechanism, highlights the evolutionary solutions to handle a reactive intermediate. The detailed structural and functional understanding of this enzyme's active site is paramount for the rational design of novel inhibitors with therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the biology of GlcN-6-P synthase and exploit its potential as a drug target.
References
- 1. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the Escherichia coli glucosamine-6-phosphate synthase activity by isothermal titration calorimetry and differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Crystallization and preliminary X-ray analysis of the isomerase domain of glucosamine-6-phosphate synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bowdish.ca [bowdish.ca]
GlcN-6-P Synthase-IN-1: A Technical Guide for a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
GlcN-6-P Synthase-IN-1, also referred to as Compound 4d, is a potent inhibitor of Glucosamine-6-phosphate (GlcN-6-P) synthase, a critical enzyme in the hexosamine biosynthesis pathway (HBP).[1] This pathway is essential for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the biosynthesis of macromolecules such as peptidoglycan in bacteria and chitin in fungi.[2][3] The inhibition of GlcN-6-P synthase disrupts these processes, leading to significant antimicrobial effects.[1] Furthermore, this chemical probe has demonstrated good penetration into the central nervous system (CNS) and inhibitory activity against the cytochrome P450 isoform CYP3A4.[1] These characteristics make this compound a valuable tool for studying the physiological and pathological roles of the hexosamine biosynthesis pathway and a potential lead compound for the development of novel therapeutics.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory and antimicrobial activities.
Table 1: In Vitro Inhibitory Potency
| Target Enzyme | Parameter | Value (μM) |
| Glucosamine-6-phosphate (GlcN-6-P) synthase | IC50 | 3.47[1] |
| Cytochrome P450 3A4 (CYP3A4) | - | Inhibition observed[1] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | MIC (μg/mL) |
| Staphylococcus aureus | 1 ± 0.15[1] |
| Bacillus subtilis | 0.5 ± 0.15[1] |
| Candida albicans | 4 ± 0.33[1] |
| Aspergillus oryzae | 4 ± 0.33[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and a general workflow for evaluating inhibitors of GlcN-6-P synthase.
Caption: Inhibition of the Hexosamine Biosynthesis Pathway by this compound.
Caption: General workflow for the evaluation of GlcN-6-P synthase inhibitors.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
GlcN-6-P Synthase Inhibition Assay (IC50 Determination)
This protocol is based on the modified microplate Morgan-Elson method for determining GlcN-6-P synthase activity.[4]
Materials:
-
Purified GlcN-6-P synthase (e.g., from C. albicans or E. coli)
-
D-fructose-6-phosphate (Fru-6-P)
-
L-glutamine (Gln)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate buffer (100 mmol L-1, pH 7.2)
-
KCl (50 mmol L-1)
-
EDTA (1 mmol L-1)
-
96-well microplates
-
Reagents for the Morgan-Elson method (e.g., acetylacetone reagent, Ehrlich's reagent)
-
Microplate reader
Procedure:
-
Prepare Assay Mixture: In each well of a 96-well microplate, prepare an assay mixture containing phosphate buffer, KCl, EDTA, Fru-6-P (at a concentration close to its Km value, e.g., 0.4 mmol L-1), and a saturating concentration of Gln (e.g., 4 mmol L-1).[4]
-
Add Inhibitor: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Pre-incubation: Pre-incubate the microplate at 37°C for 10 minutes.[4]
-
Initiate Reaction: Start the enzymatic reaction by adding a defined amount of GlcN-6-P synthase (e.g., 0.06 units) to each well.[4]
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., by boiling or adding a strong acid).
-
Quantify Product Formation: Determine the amount of D-glucosamine-6-phosphate formed using the Morgan-Elson colorimetric method. This involves the acetylation of the amino sugar and subsequent reaction to form a colored product, which can be measured spectrophotometrically.
-
Calculate IC50: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Antimicrobial Susceptibility Testing (MIC Determination)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound
-
Bacterial and fungal strains (e.g., S. aureus, B. subtilis, C. albicans, A. oryzae)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Inoculum of the test microorganisms standardized to a specific cell density (e.g., 0.5 McFarland standard)
-
Microplate incubator
-
Microplate reader (optional, for measuring turbidity)
Procedure:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of this compound in the appropriate broth medium in the wells of a 96-well microplate.
-
Inoculate Microorganisms: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without inhibitor) and a negative control (broth only) on each plate.
-
Incubation: Incubate the microplates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determine MIC: The MIC is the lowest concentration of the inhibitor at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density using a microplate reader.
Cytochrome P450 (CYP3A4) Inhibition Assay
This is a general protocol for assessing the inhibitory potential of a compound against CYP3A4 using human liver microsomes.
Materials:
-
This compound
-
Human liver microsomes
-
CYP3A4-specific substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Incubator
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and varying concentrations of this compound. Include a vehicle control.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate Reaction: Start the reaction by adding the CYP3A4-specific substrate and the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
Quantify Metabolite Formation: Analyze the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.
-
Determine Inhibition: Compare the rate of metabolite formation in the presence of the inhibitor to the vehicle control to determine the extent of inhibition. An IC50 value can be calculated if a range of inhibitor concentrations is tested.
Conclusion
This compound is a valuable chemical probe for investigating the hexosamine biosynthesis pathway. Its potent and specific inhibition of GlcN-6-P synthase, coupled with its demonstrated antimicrobial activity, makes it a significant tool for both basic research and early-stage drug discovery. The provided data and protocols offer a comprehensive guide for researchers and scientists to effectively utilize this compound in their studies. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Exploring the Druggability of Glucosamine-6-Phosphate Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme that catalyzes the formation of GlcN-6-P from fructose-6-phosphate and glutamine, is a critical component in the hexosamine biosynthetic pathway (HBP).[1] This pathway is essential for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for the biosynthesis of vital macromolecules such as peptidoglycan in bacteria, chitin in fungi, and glycoproteins in mammals.[1] The essential role of GlcN-6-P synthase in microorganisms, coupled with differences in its regulation compared to its human counterpart, makes it an attractive and promising target for the development of novel antimicrobial agents. Furthermore, its involvement in the HBP in humans has linked it to insulin resistance, positioning it as a potential target for antidiabetic therapies.[1] This technical guide provides an in-depth exploration of the druggability of GlcN-6-P synthase, offering a comprehensive overview of its structure, function, known inhibitors, and detailed experimental protocols for its study.
Structure and Function of GlcN-6-P Synthase
GlcN-6-P synthase is a complex enzyme composed of two distinct catalytic domains: an N-terminal glutaminase (GAH) domain and a C-terminal sugar isomerase (ISOM) domain.[1] The GAH domain is responsible for the hydrolysis of L-glutamine to L-glutamate and ammonia. The ammonia is then channeled through the interior of the enzyme to the ISOM domain, where it serves as a nitrogen source for the conversion of fructose-6-phosphate to glucosamine-6-phosphate.[1] The enzyme exists as a dimer in prokaryotes and a tetramer in eukaryotes.[1] This structural and functional information is pivotal for the rational design of selective inhibitors.
Data Presentation: Quantitative Inhibitor Data
A variety of compounds have been identified as inhibitors of GlcN-6-P synthase. These can be broadly categorized as glutamine analogs that target the GAH domain, or sugar-phosphate analogs that target the ISOM domain. The following table summarizes the quantitative data for several known inhibitors.
| Inhibitor | Type | Target Domain | Organism/Enzyme Source | Ki (µM) | IC50 (µM) | Reference |
| Anticapsin | Irreversible Glutamine Analog | GAH | Bacillus subtilis | 9.5 | [1] | |
| FCDP (N3-(4-chlorofumaroyl)-L-2,3-diaminopropanoic acid) | Glutamine Analog | GAH | Salmonella typhimurium | 85 | [1] | |
| Compound 67c | Triazole derivative | ISOM | Candida albicans | 3.47 | [1] | |
| UDP-GlcNAc | Allosteric Inhibitor | ISOM | Saccharomyces cerevisiae | 2500 | [2] | |
| UDP-GlcNAc | Allosteric Inhibitor | ISOM | Candida albicans | 620-670 | [2] | |
| FMDP (N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid) | Glutamine Analog | GAH | Candida albicans | 0.4-0.5 | [2] | |
| Anhydro-1,2-hexitol 6-phosphates | Irreversible Fructose-6-P Analog | ISOM | Escherichia coli | 1400 (Kirr) | [3] |
Experimental Protocols
Accurate and reproducible assays are fundamental to the discovery and characterization of GlcN-6-P synthase inhibitors. Below are detailed protocols for two common assays.
Elson-Morgan Colorimetric Assay
This assay is a classic method for the determination of hexosamines. The protocol involves the acetylation of glucosamine-6-phosphate and subsequent reaction with Ehrlich's reagent to produce a colored product that can be quantified spectrophotometrically.
Materials:
-
Potassium tetraborate solution (200 mM)
-
Acetic anhydride solution (0.09375% in a suitable solvent)
-
Ehrlich's reagent (2g p-dimethylaminobenzaldehyde, 0.3ml water, 2.2ml concentrated HCl, and 17.4ml acetic acid, diluted 1:2 in acetic acid before use)[4]
-
Glucosamine-6-phosphate standard solutions
-
Enzyme reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrates: Fructose-6-phosphate and L-glutamine
-
Test compounds (potential inhibitors)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Enzyme Reaction:
-
Set up the enzyme reaction in a 96-well plate. Each well should contain the enzyme reaction buffer, GlcN-6-P synthase, fructose-6-phosphate, and L-glutamine.
-
For inhibitor screening, add the test compounds at various concentrations. Include appropriate controls (no enzyme, no inhibitor).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for the formation of glucosamine-6-phosphate.
-
-
Acetylation:
-
Color Development:
-
Measurement:
-
Data Analysis:
-
Calculate the concentration of glucosamine-6-phosphate produced in each well by comparing the absorbance to a standard curve generated with known concentrations of glucosamine-6-phosphate.
-
For inhibitor studies, calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
-
Enzyme-Coupled Spectrophotometric Assay
This continuous assay measures the production of glucosamine-6-phosphate by coupling its formation to the activity of a second enzyme, glucosamine-6-phosphate N-acetyltransferase (GNA1). GNA1 transfers an acetyl group from acetyl-CoA to glucosamine-6-phosphate, and the consumption of acetyl-CoA can be monitored spectrophotometrically at 230 nm.[5][6]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
L-glutamine (e.g., 10 mM final concentration)[6]
-
Fructose-6-phosphate (varying concentrations for kinetic studies)
-
Acetyl-CoA (e.g., 0.1 mM final concentration)[6]
-
Purified GlcN-6-P synthase
-
Purified glucosamine-6-phosphate N-acetyltransferase 1 (GNA1) (e.g., 2 µg)[6]
-
Test compounds (potential inhibitors)
-
UV-transparent 96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 230 nm
Procedure:
-
Assay Setup:
-
In a UV-transparent 96-well plate, prepare the reaction mixture containing assay buffer, L-glutamine, acetyl-CoA, and GNA1.
-
Add the test compounds at various concentrations to the appropriate wells. Include controls.
-
Add GlcN-6-P synthase to all wells except the no-enzyme control.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding fructose-6-phosphate to all wells.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 230 nm over time. The rate of decrease is proportional to the rate of GlcN-6-P synthase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each reaction.
-
For inhibitor studies, plot the initial velocity against the inhibitor concentration to determine the IC50 value.
-
For kinetic studies, vary the concentration of one substrate while keeping the other constant to determine Km and Vmax values.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Affinity labeling of Escherichia coli glucosamine-6-phosphate synthase with a fructose 6-phosphate analog--evidence for proximity between the N-terminal cysteine and the fructose-6-phosphate-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP1431396A1 - Method for measuring glucosamine-6-phosphate - Google Patents [patents.google.com]
- 5. An enzyme-coupled assay for amidotransferase activity of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Role of GlcN-6-P Synthase in Insulin Resistance
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Insulin resistance is a cornerstone of type 2 diabetes and metabolic syndrome, characterized by the attenuated response of peripheral tissues to insulin. A growing body of evidence implicates the hexosamine biosynthetic pathway (HBP) as a critical mediator of this pathology. This guide focuses on the lynchpin of this pathway, Glucosamine-6-Phosphate Synthase (GFAT), the rate-limiting enzyme that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. By catalyzing the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate, GFAT initiates a metabolic cascade culminating in the production of UDP-N-acetylglucosamine (UDP-GlcNAc). Under conditions of nutrient excess, augmented flux through the HBP leads to aberrant protein O-GlcNAcylation, a post-translational modification that directly impairs insulin signaling. This document provides a detailed examination of the molecular mechanisms, quantitative data, experimental methodologies, and therapeutic potential associated with GFAT's role in insulin resistance.
Introduction: The Nexus of Nutrient Sensing and Insulin Action
Insulin resistance is a complex metabolic derangement where tissues like skeletal muscle, adipose tissue, and liver fail to respond efficiently to insulin's signal to uptake and process glucose. While numerous factors contribute to its development, nutrient oversupply is a primary driver. The HBP has emerged as a key cellular "nutrient sensor."[1][2] GFAT, as the first and rate-limiting enzyme of this pathway, is strategically positioned to divert a portion of glycolytic flux (typically 2-5%) towards the synthesis of UDP-GlcNAc.[1] This end-product is the substrate for O-GlcNAc transferase (OGT), which attaches N-acetylglucosamine to serine and threonine residues of countless intracellular proteins. This dynamic and reversible modification, termed O-GlcNAcylation, rivals phosphorylation in its scope and importance, directly impacting protein function and stability.[3][4] Elevated flux through the HBP, driven by hyperglycemia and hyperlipidemia, is strongly correlated with the onset of insulin resistance, suggesting a causal link.[2][5]
The Hexosamine Biosynthetic Pathway and GFAT Regulation
GFAT (glutamine:fructose-6-phosphate amidotransferase) catalyzes the irreversible reaction between fructose-6-phosphate and L-glutamine, producing D-glucosamine-6-phosphate and L-glutamate.[6] This step commits glucose metabolites to the HBP. The pathway proceeds through several more enzymatic steps to generate UDP-GlcNAc, a molecule that incorporates inputs from glucose, glutamine, acetyl-CoA, and UTP.[3]
The activity of GFAT is tightly regulated. Its expression can be modulated by various metabolic signals, and its activity is subject to feedback inhibition by its downstream product, UDP-GlcNAc.[2] This feedback loop ensures that the pathway's activity is responsive to cellular nutrient status. Conditions of chronic nutrient excess can overwhelm this regulation, leading to a sustained increase in UDP-GlcNAc levels and widespread protein O-GlcNAcylation.
Molecular Mechanism of GFAT-Mediated Insulin Resistance
The primary mechanism by which increased HBP flux induces insulin resistance is the O-GlcNAcylation of key components of the insulin signaling cascade. This modification can compete with or influence phosphorylation, altering protein activity and disrupting signal transduction.
Key O-GlcNAcylated Targets in the Insulin Signaling Pathway:
-
Insulin Receptor Substrate 1 & 2 (IRS-1/IRS-2): Upon insulin binding to its receptor, IRS proteins are tyrosine-phosphorylated, creating docking sites for downstream effectors like Phosphoinositide 3-kinase (PI3K). O-GlcNAcylation of IRS-1 on serine/threonine residues has been shown to inhibit its crucial tyrosine phosphorylation, thereby preventing the recruitment and activation of PI3K.[7][8][9] This is a major point of signal inhibition.
-
Akt (Protein Kinase B): Akt is a central kinase in the insulin pathway, responsible for mediating most of its metabolic effects, including the translocation of the GLUT4 glucose transporter to the cell membrane. Increased O-GlcNAcylation of Akt2 has been demonstrated to reduce its insulin-stimulated phosphorylation, leading to diminished kinase activity.[7] This impairment directly contributes to reduced glucose uptake.[7]
-
Other Signaling Intermediates: Several other proteins in the pathway, including PI3K and PDK1, are also known substrates for O-GlcNAcylation, suggesting multiple points of negative regulation by the HBP.[9][10]
The logical cascade is as follows: nutrient overload leads to increased substrate availability for GFAT, which enhances HBP flux. The resulting accumulation of UDP-GlcNAc drives hyper-O-GlcNAcylation of IRS-1 and Akt, attenuating their activation by insulin and culminating in impaired GLUT4 translocation and reduced glucose uptake.
Figure 1. Logical flow from nutrient excess to insulin resistance via the HBP.
Quantitative Data Summary
The following tables summarize quantitative findings from key studies investigating the impact of HBP flux on insulin action.
Table 1: Effect of HBP Activation on Glucose Metabolism
| Experimental Model | Intervention | Measured Parameter | Result | Reference |
| Rat Primary Adipocytes | PUGNAc (100 µM, 12h)¹ | Insulin-stimulated 2-deoxyglucose uptake | Drastic decrease | [7] |
| 3T3-L1 Adipocytes | Glucosamine (2 mM) | Insulin-stimulated glucose uptake | Impaired | [1][11] |
| Transgenic Mice | GFAT Overexpression (muscle & adipose) | Euglycemic insulin clamp | Developed peripheral insulin resistance | [2] |
| Rat Skeletal Muscle | Intralipid/Heparin Infusion² | UDP-N-acetyl-hexosamine levels | Increased to ~55 nmol/gram | [5] |
| Rat Skeletal Muscle | Intralipid/Heparin Infusion² | Insulin-stimulated glucose uptake | Markedly impaired | [5] |
¹PUGNAc is an inhibitor of O-GlcNAcase, the enzyme that removes O-GlcNAc, thereby increasing overall O-GlcNAcylation. ²Infusion of free fatty acids (FFAs) to induce insulin resistance.
Table 2: Impact of HBP on Insulin Signaling Components
| Experimental Model | Intervention | Measured Parameter | Result | Reference |
| Rat Primary Adipocytes | PUGNAc (100 µM, 12h) | O-GlcNAcylation of IRS-1 & Akt2 | Increased | [7] |
| Rat Primary Adipocytes | PUGNAc (100 µM, 12h) | Insulin-stimulated phosphorylation of IRS-1 & Akt2 | Partially reduced | [7] |
| 3T3-L1 Adipocytes | PUGNAc Treatment | O-GlcNAcylation of IRS-1 | Increased | [12] |
| 3T3-L1 Adipocytes | Elevated O-GlcNAc | PI3K interaction with IRS-1 | Decreased | [8] |
Key Experimental Methodologies
Detailed protocols are essential for reproducing and building upon existing research. Below are methodologies for key experiments in this field.
GFAT Activity Assay (Enzyme-Coupled Spectrophotometric Method)
This method measures GFAT activity by quantifying the production of glutamate, one of the reaction's products.[13]
-
Sample Preparation:
-
Harvest cultured cells (e.g., 3T3-L1, L6) by scraping into a buffer containing protease inhibitors, 5 mM reduced glutathione (GSH), and 5 mM glucose-6-phosphate.
-
Homogenize the cells and centrifuge to obtain a clear cytosolic extract. Determine the protein concentration of the extract.
-
-
Reaction Mixture:
-
Prepare a reaction mix in a cuvette containing:
-
Fructose-6-phosphate (0.8 mM)
-
L-glutamine (6 mM)
-
Acetylpyridine adenine dinucleotide (APAD) (0.3 mM)
-
Glutamate dehydrogenase (GDH) (6 U)
-
-
-
Assay Procedure:
-
Initiate the reaction by adding 80-150 µg of cell protein extract to the reaction mixture.
-
The GFAT in the extract converts fructose-6-P and glutamine to glucosamine-6-P and glutamate.
-
The GDH in the mix then uses the newly formed glutamate to reduce APAD to APADH.
-
Monitor the increase in absorbance at 370 nm over 90 minutes, which corresponds to the production of APADH.
-
-
Calculation:
-
Calculate GFAT activity based on the rate of change in absorbance and the molar extinction coefficient of APADH, expressed as nmol glutamate/mg protein/min.
-
O-GlcNAc Immunoprecipitation and Western Blot
This protocol is used to determine if a specific protein of interest (e.g., IRS-1, Akt) is O-GlcNAcylated.[14][15][16]
-
Cell Lysis:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors and an O-GlcNAcase inhibitor (e.g., PUGNAc or Thiamet-G) to preserve the O-GlcNAc modification.
-
-
Immunoprecipitation (IP):
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody specific to the protein of interest (e.g., anti-IRS-1) overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complex.
-
Wash the beads extensively with lysis buffer to remove non-specific binding.
-
-
Elution and SDS-PAGE:
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with non-fat milk or BSA.
-
Probe the membrane with a primary antibody that specifically recognizes the O-GlcNAc modification (e.g., RL2 or CTD110.6).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. The presence of a band at the correct molecular weight for the protein of interest indicates it is O-GlcNAcylated.
-
Figure 2. Workflow for O-GlcNAc immunoprecipitation and Western blotting.
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard in vivo technique to assess insulin sensitivity in whole organisms (e.g., mice, humans).[17][18][19][20][21]
-
Animal/Subject Preparation:
-
Procedure:
-
A continuous infusion of insulin is started to raise plasma insulin to a high, constant level (hyperinsulinemia).[17][19]
-
Blood glucose is monitored frequently (every 5-10 minutes).
-
A variable infusion of glucose (typically 20% dextrose) is administered. The rate of this infusion is adjusted to clamp the blood glucose at a normal, steady level (euglycemia).[17][19]
-
-
Steady State and Data Analysis:
-
Once a steady state is achieved (constant blood glucose with a stable glucose infusion rate), the procedure is maintained for a period (e.g., the final 30 minutes of a 2-hour clamp).[20]
-
The glucose infusion rate (GIR) required to maintain euglycemia is the primary outcome.[21]
-
A high GIR indicates that the body's tissues are efficiently taking up glucose under insulin's influence, signifying high insulin sensitivity. A low GIR indicates that the tissues are resistant to insulin's effects.[21]
-
Signaling Pathway Visualization
The following diagram illustrates the central role of GFAT in linking glycolytic overflow to the impairment of the insulin signaling cascade.
Figure 3. HBP-mediated inhibition of the insulin signaling pathway.
Therapeutic Implications and Drug Development
The central role of GFAT makes it an attractive target for therapeutic intervention in insulin resistance and type 2 diabetes.[6] Inhibiting GFAT could theoretically reduce the production of UDP-GlcNAc, alleviate the O-GlcNAcylation-mediated suppression of insulin signaling, and restore glucose homeostasis.
Challenges and Opportunities:
-
Specificity: GFAT is a ubiquitous enzyme, and its complete inhibition could have off-target effects, as UDP-GlcNAc is essential for other vital glycosylation events.[6] The goal would be to modulate, rather than ablate, GFAT activity.
-
Drug Design: Several inhibitors of GFAT have been developed, many as analogues of its substrates (L-glutamine or fructose-6-phosphate) or as transition-state mimics.[6][22][23] However, developing compounds with high specificity and good bioavailability remains an active area of research.[6][23]
-
Targeting Downstream Effectors: An alternative strategy is to target OGT, the enzyme that uses the HBP's product. Developing specific OGT inhibitors could provide a more direct way to control the pathological O-GlcNAcylation while leaving UDP-GlcNAc pools available for other necessary pathways.
Conclusion
GlcN-6-P synthase (GFAT) stands at a critical metabolic crossroads, integrating diverse nutrient inputs into the hexosamine biosynthetic pathway. In states of nutrient excess, its over-activation drives an increase in protein O-GlcNAcylation, which acts as a molecular brake on the insulin signaling cascade. This post-translational modification of key signaling nodes, particularly IRS-1 and Akt, is a fundamental mechanism contributing to the development of insulin resistance. The data clearly demonstrate that augmenting HBP flux impairs glucose metabolism and insulin signaling. Therefore, understanding and targeting the GFAT-HBP-O-GlcNAc axis holds significant promise for the development of novel therapeutics to combat the growing epidemics of type 2 diabetes and metabolic syndrome.
References
- 1. Hexosamine Flux, the O-GlcNAc Modification, and the Development of Insulin Resistance in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexosamines, insulin resistance and the complications of diabetes: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of IGF-1 and Insulin Signaling by O-GlcNAc Glycosylation | Palmetto Profiles [profiles.musc.edu]
- 5. Role of the glucosamine pathway in fat-induced insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Insulin Receptor Substrate 1 (IRS-1)/AKT Kinase-mediated Insulin Signaling by O-Linked β-N-Acetylglucosamine in 3T3-L1 Adipocytes* | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | The Role of Insulin Resistance and Protein O-GlcNAcylation in Neurodegeneration [frontiersin.org]
- 10. babraham.ac.uk [babraham.ac.uk]
- 11. academic.oup.com [academic.oup.com]
- 12. pnas.org [pnas.org]
- 13. A simple and sensitive method for glutamine:fructose-6-phosphate amidotransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. search.library.albany.edu [search.library.albany.edu]
- 15. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 18. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 19. mmpc.org [mmpc.org]
- 20. prosciento.com [prosciento.com]
- 21. alliedacademies.org [alliedacademies.org]
- 22. Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Assay of Glucosamine-6-Phosphate Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine-6-phosphate synthase (GlcN-6-P synthase), also known as glutamine:fructose-6-phosphate amidotransferase (GFAT), is a crucial enzyme that catalyzes the first and rate-limiting step in the hexosamine biosynthetic pathway (HBP).[1][2] This pathway is essential for the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the biosynthesis of macromolecules such as peptidoglycan in bacteria, chitin in fungi, and glycoproteins in mammals.[1][2] The critical role of GlcN-6-P synthase in various organisms makes it an attractive target for the development of antimicrobial agents and for studying metabolic diseases like diabetes.[3] These application notes provide detailed protocols for assaying the enzymatic activity of GlcN-6-P synthase, crucial for screening potential inhibitors and understanding its kinetic properties.
Signaling Pathway: The Hexosamine Biosynthetic Pathway
GlcN-6-P synthase channels a small percentage of glucose from glycolysis into the hexosamine biosynthetic pathway. The end product, UDP-GlcNAc, is a key substrate for protein and lipid glycosylation.
Caption: The Hexosamine Biosynthetic Pathway.
Experimental Protocols
Several methods are available for assaying GlcN-6-P synthase activity. The choice of method depends on the required throughput, sensitivity, and available equipment.
Protocol 1: Colorimetric Assay (Morgan-Elson Method)
This traditional method is based on the chemical determination of the product, glucosamine-6-phosphate.
Principle: The assay involves two main steps:
-
Enzymatic reaction: GlcN-6-P synthase converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate and glutamate.
-
Colorimetric detection: The glucosamine-6-phosphate is acetylated to N-acetylglucosamine-6-phosphate, which is then detected using the Morgan-Elson reaction. This involves heating in the presence of a borate buffer, followed by the addition of Ehrlich's reagent (p-dimethylaminobenzaldehyde), which results in a colored product that can be measured spectrophotometrically.
Caption: Workflow of the Morgan-Elson colorimetric assay.
Materials:
-
GlcN-6-P synthase enzyme preparation
-
Fructose-6-phosphate (Fru-6-P)
-
L-glutamine (Gln)
-
Potassium phosphate buffer (pH 7.5)
-
Acetic anhydride
-
Potassium tetraborate solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in a mixture of glacial acetic acid and concentrated HCl)
-
Trichloroacetic acid (TCA)
-
Microplate reader or spectrophotometer
Procedure:
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing potassium phosphate buffer, Fru-6-P, and L-glutamine.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the GlcN-6-P synthase enzyme preparation.
-
Incubate for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding TCA.
-
-
Colorimetric Detection:
-
To an aliquot of the reaction mixture, add acetic anhydride to acetylate the glucosamine-6-phosphate.
-
Add potassium tetraborate solution and heat the mixture (e.g., 100°C for 3 minutes).
-
Cool the samples on ice.
-
Add Ehrlich's reagent and incubate at 37°C for 20 minutes to allow for color development.
-
Measure the absorbance at 585 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of glucosamine-6-phosphate.
-
Determine the concentration of the product in the enzymatic reaction from the standard curve.
-
Protocol 2: Enzyme-Coupled Spectrophotometric Assay
This continuous assay is suitable for high-throughput screening of inhibitors.
Principle: This method uses a coupling enzyme, glucosamine-6-phosphate N-acetyltransferase (GNA1), which acetylates the newly formed glucosamine-6-phosphate using acetyl-coenzyme A (acetyl-CoA). The reaction can be monitored in two ways:
-
Method A: Directly measuring the decrease in absorbance at 232 nm due to the consumption of acetyl-CoA.
-
Method B: Quantifying the free coenzyme A (CoA) produced using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which reacts with the free thiol group of CoA to produce a yellow-colored product with an absorbance maximum at 412 nm.
Caption: Workflow of the enzyme-coupled assay.
Materials:
-
GlcN-6-P synthase enzyme preparation
-
Fructose-6-phosphate (Fru-6-P)
-
L-glutamine (Gln)
-
Tris-HCl buffer (pH 7.5)
-
Glucosamine-6-phosphate N-acetyltransferase (GNA1)
-
Acetyl-coenzyme A (acetyl-CoA)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) (for Method B)
-
UV-transparent microplates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a UV-transparent microplate containing Tris-HCl buffer, Fru-6-P, L-glutamine, acetyl-CoA, and GNA1. For Method B, also include DTNB.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding the GlcN-6-P synthase enzyme preparation.
-
Immediately start monitoring the change in absorbance at 232 nm (Method A) or 412 nm (Method B) over time.
-
The initial rate of the reaction is proportional to the activity of GlcN-6-P synthase.
Data Presentation
Kinetic Parameters of GlcN-6-P Synthase
The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for GlcN-6-P synthase from various organisms. These parameters are essential for designing enzyme assays and for understanding the enzyme's affinity for its substrates.
| Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Escherichia coli | Fructose-6-P | 0.12 - 0.25 | 2.5 - 3.0 | |
| L-Glutamine | 0.4 - 0.7 | |||
| Candida albicans | Fructose-6-P | 0.45 | 1.8 | |
| L-Glutamine | 0.68 | |||
| Saccharomyces cerevisiae | Fructose-6-P | 0.55 | Not Reported | |
| L-Glutamine | 0.75 | Not Reported | ||
| Human (GFAT1) | Fructose-6-P | 0.4 | Not Reported | |
| L-Glutamine | 1.1 | Not Reported | ||
| Human (GFAT2) | Fructose-6-P | 0.957 | 0.032 | [4] |
| L-Glutamine | 0.763 | 0.040 | [4] |
Note: Vmax values can vary significantly depending on the purity of the enzyme preparation and assay conditions.
Inhibitors of GlcN-6-P Synthase
The development of inhibitors for GlcN-6-P synthase is a key area of research for antimicrobial and anti-diabetic drugs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
| Inhibitor | Organism | IC50 (µM) | Type of Inhibition | Reference |
| UDP-GlcNAc | Candida albicans | 620 - 670 | Allosteric Feedback | |
| Saccharomyces cerevisiae | 2500 | Allosteric Feedback | ||
| Human (GFAT1) | 57.0 | Allosteric Feedback | [5] | |
| Human (GFAT2) | 367.3 | Allosteric Feedback | [5] | |
| N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) | Candida albicans | 0.2 (Ki) | Irreversible | [6] |
| Bacterial and Yeast | 15 - 21 | Irreversible | [6] | |
| 6-diazo-5-oxo-L-norleucine (DON) | Escherichia coli | ~10 | Irreversible (Glutamine analog) | |
| Anticapsin | Escherichia coli | ~5 | Irreversible (Glutamine analog) | |
| 2-Amino-2-deoxy-D-glucitol-6-phosphate (ADGP) | Escherichia coli | 25 (Ki) | Transition-state analog | [6] |
| N-Iodoacetylglucosamine-6-phosphate | Escherichia coli | 0.22 (Ki) | Irreversible | [6] |
Conclusion
The protocols and data presented provide a comprehensive guide for researchers and drug development professionals working with GlcN-6-P synthase. The choice of assay will depend on the specific research goals, with the Morgan-Elson method being a robust endpoint assay and the enzyme-coupled assay offering a higher-throughput, continuous monitoring option. The provided kinetic and inhibitor data serve as a valuable reference for experimental design and for the evaluation of novel therapeutic compounds targeting the hexosamine biosynthetic pathway.
References
- 1. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Directed evolution and characterization of Escherichia coli glucosamine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Hexosamine Pathway Inhibition
Introduction
The Hexosamine Biosynthetic Pathway (HBP) is a critical cellular nutrient-sensing pathway that utilizes 2-5% of total cellular glucose.[1] It integrates metabolites from glucose, amino acid, fatty acid, and nucleotide metabolism to produce its final product, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[1][2] UDP-GlcNAc is the essential substrate for O-linked β-N-acetylglucosamine (O-GlcNAc) modification, a dynamic post-translational modification of nuclear, cytosolic, and mitochondrial proteins.[3][4] This process, known as O-GlcNAcylation, is regulated by the balanced action of O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[5]
Dysregulation of the HBP and O-GlcNAcylation is implicated in various pathologies, including cancer, neurodegenerative diseases like Alzheimer's, and metabolic disorders such as diabetes.[5][6][7] Consequently, the enzymes of this pathway—glutamine:fructose-6-phosphate amidotransferase (GFAT), OGT, and OGA—have emerged as compelling therapeutic targets.[5][8] Developing robust cell-based assays to screen for and characterize inhibitors of this pathway is crucial for drug discovery efforts.
These application notes provide an overview of key cell-based assay strategies and detailed protocols for quantifying HBP inhibition.
Signaling Pathway and Assay Overview
The HBP begins with the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate by GFAT, the pathway's rate-limiting enzyme.[1][9] A series of enzymatic steps then converts glucosamine-6-phosphate into UDP-GlcNAc.[1] OGT utilizes this UDP-GlcNAc pool to glycosylate target proteins, while OGA reverses this modification. Inhibition of the HBP can be measured at several key points: by quantifying the reduction in the end-product (UDP-GlcNAc), or by measuring the downstream effect on the global levels of protein O-GlcNAcylation.
Core Assay Methodologies
Quantification of Global Protein O-GlcNAcylation
Measuring the total level of O-GlcNAcylated proteins serves as a robust readout for the overall flux of the HBP and the activity of OGT and OGA.[3] Inhibition of GFAT or OGT will decrease global O-GlcNAcylation, while inhibition of OGA will cause an increase.[9][10][11]
-
Western Blotting: A semi-quantitative, low-throughput method that uses O-GlcNAc-specific antibodies (e.g., RL2, CTD110.6) to visualize changes across all cellular proteins.[10] This method is reliable for validating hits from primary screens.
-
ELISA / In-Cell Western: These are higher-throughput, quantitative methods suitable for screening.[12][13] Cells are cultured in microplates, treated with inhibitors, and then fixed and permeabilized. O-GlcNAcylated proteins are detected using a specific primary antibody followed by a secondary antibody conjugated to a fluorophore or enzyme (e.g., HRP), allowing for plate-based quantification.[12][13]
Quantification of Cellular UDP-GlcNAc Levels
Directly measuring the concentration of UDP-GlcNAc, the pathway's end-product, provides a precise assessment of HBP flux, particularly for evaluating GFAT inhibitors.[14][15] Traditional methods like HPLC and mass spectrometry are accurate but not suited for high-throughput screening.[15][16] A recently developed enzymatic assay offers a more accessible alternative.[14][15][17]
-
Enzymatic Assay: This method uses recombinant OGT to transfer GlcNAc from the UDP-GlcNAc in a cell lysate onto a specific peptide substrate.[14][17] The resulting O-GlcNAcylated peptide is then quantified using an antibody-based detection method, such as a dot blot or ELISA.[14][15] The signal is directly proportional to the amount of UDP-GlcNAc in the initial sample.[14]
Experimental Protocols
Protocol 1: In-Cell Western Assay for Global O-GlcNAcylation Changes
This protocol is adapted for a 96-well format to assess the activity of OGA or GFAT inhibitors.
Principle: Inhibiting OGA prevents the removal of O-GlcNAc, leading to its accumulation on cellular proteins.[10] Conversely, inhibiting GFAT depletes the UDP-GlcNAc pool, reducing protein O-GlcNAcylation.[9] These changes are quantified using an O-GlcNAc-specific primary antibody and a near-infrared (NIR) fluorescently-labeled secondary antibody. A second housekeeping protein antibody is used for normalization.
Materials and Reagents:
-
Cell Line: Human neuroblastoma SH-SY5Y or HEK293 cells.[10][13]
-
Culture Plate: 96-well, clear, flat-bottom tissue culture plates.
-
Inhibitors: Test compounds (e.g., OGA inhibitor Thiamet G, GFAT inhibitor DON).
-
Reagents: Methanol (ice-cold), 0.1% Triton X-100 in PBS, Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% BSA in PBS), Wash Buffer (0.1% Tween-20 in PBS).
-
Antibodies:
-
Primary: Mouse anti-O-GlcNAc (RL2) antibody (Abcam).
-
Normalization Primary: Rabbit anti-GAPDH or anti-Tubulin antibody.
-
Secondary: IRDye® 800CW Goat anti-Mouse IgG, IRDye® 680RD Goat anti-Rabbit IgG (LI-COR).
-
-
Equipment: NIR imaging system (e.g., LI-COR Odyssey).
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of ~1.8 x 10⁴ cells/well and culture for 48 hours.[13]
-
Compound Treatment: Prepare serial dilutions of test compounds. Add to cells and incubate for the desired time (e.g., 4 hours for OGA inhibitors, 24 hours for GFAT inhibitors).[9][10] Include vehicle-only (DMSO) controls.
-
Fixation & Permeabilization:
-
Remove media and gently wash wells with PBS.
-
Fix cells by adding 100 µL of ice-cold methanol and incubating for 30 minutes at room temperature.[13]
-
Alternatively, fix with 4% PFA for 20 min, then permeabilize with 0.1% Triton X-100 for 15 min.
-
-
Blocking: Remove fixation/permeabilization solution. Wash 3 times with Wash Buffer. Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies (anti-O-GlcNAc and anti-GAPDH) in Blocking Buffer. Remove blocking solution and add 50 µL of the primary antibody cocktail to each well. Incubate overnight at 4°C.
-
Washing: Wash plates 4 times with Wash Buffer, 5 minutes per wash.
-
Secondary Antibody Incubation: Dilute NIR-labeled secondary antibodies in Blocking Buffer, protecting from light. Add 50 µL to each well and incubate for 1 hour at room temperature in the dark.
-
Final Washes: Wash plates 4 times with Wash Buffer in the dark. Remove final wash and let the plate air-dry completely in the dark.
-
Imaging: Scan the plate using an NIR imaging system in the 700 nm and 800 nm channels.
Data Analysis:
-
Quantify the integrated intensity for both the O-GlcNAc signal (800 nm channel) and the normalization signal (700 nm channel) for each well.
-
Calculate the normalized O-GlcNAc level: (O-GlcNAc Intensity) / (Normalization Protein Intensity).
-
Plot the normalized O-GlcNAc level against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[12]
Protocol 2: Enzymatic Microplate Assay for UDP-GlcNAc Quantification
This protocol allows for the quantification of cellular UDP-GlcNAc concentrations from cell lysates.
Principle: This assay relies on the enzymatic activity of OGT.[14] OGT in the reaction mixture utilizes the UDP-GlcNAc present in the cell lysate to glycosylate a known amount of a peptide substrate. The reaction product, UDP, is a potent inhibitor of OGT, so it is removed by adding alkaline phosphatase.[16][17] The amount of glycosylated peptide is then quantified using an antibody-based detection system (ELISA), which is proportional to the initial UDP-GlcNAc concentration.[15]
Materials and Reagents:
-
Cell Line: Any cell line of interest (e.g., AML12 hepatocytes, HEK293T).[15]
-
Inhibitor: GFAT inhibitor (e.g., DON).
-
Lysis Buffer: Methanol/Acetonitrile/H₂O (40:40:20).
-
Enzymes: Recombinant human OGT, Calf Intestinal Alkaline Phosphatase (CIP).
-
Substrate: OGT peptide substrate (e.g., biotinylated peptide).
-
Detection: High-binding 384-well microplate, Anti-O-GlcNAc antibody (RL2), HRP-conjugated secondary antibody, TMB substrate.[15]
-
Standard: UDP-GlcNAc standard for generating a calibration curve.
-
Equipment: Microplate reader.
Procedure:
-
Cell Culture and Treatment: Culture cells to desired confluency. Treat with GFAT inhibitors for 24-48 hours.
-
Metabolite Extraction:
-
Wash cells with ice-cold PBS.
-
Add 200 µL of ice-cold Lysis Buffer per 1 million cells.
-
Scrape cells, collect the lysate, and centrifuge at max speed for 10 min at 4°C to pellet debris.
-
Transfer the supernatant (containing metabolites) to a new tube and dry using a vacuum concentrator.
-
-
Standard Curve Preparation: Prepare a serial dilution of UDP-GlcNAc standard (e.g., from 0 to 1000 fmol).
-
Enzymatic Reaction:
-
Resuspend dried cell extracts and standards in reaction buffer.
-
Prepare a master mix containing recombinant OGT, OGT peptide substrate, and CIP in reaction buffer.
-
Add the master mix to each sample and standard.
-
Incubate at 37°C for 2 hours.
-
-
ELISA Detection:
-
Coat a high-binding 384-well plate with the reaction mixtures and incubate overnight at 4°C to immobilize the biotinylated peptide.
-
Wash wells with Wash Buffer (0.1% Tween-20 in PBS).
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with anti-O-GlcNAc (RL2) antibody for 2 hours.
-
Wash, then incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash, then add TMB substrate and incubate until color develops.
-
Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the UDP-GlcNAc standards against their known concentrations.
-
Use the standard curve to interpolate the concentration of UDP-GlcNAc in the cell lysate samples.
-
Normalize the UDP-GlcNAc amount to the initial cell number or protein concentration of the lysate.
-
Calculate the percent inhibition of UDP-GlcNAc production for inhibitor-treated samples compared to vehicle controls.
Data Presentation: Inhibitor Potency
The following tables summarize representative potency data for known inhibitors of the hexosamine pathway, which can be generated using the protocols described above.
Table 1: Potency of OGA Inhibitors on Cellular O-GlcNAcylation
| Compound | Cell Line | Assay Type | EC₅₀ (nM) | Reference |
|---|---|---|---|---|
| ASN90 | HEK293 | Immunoassay | 11 | [10] |
| MK-8719 | Rat PC12 | ELISA | 13 | [12] |
| Thiamet G | HEK293T | Western Blot | ~50 (µM) | [3] |
| Compound 5i | SH-SY5Y | In-Cell Western | 130 |[13] |
Table 2: Potency of GFAT Inhibitors on HBP Readouts
| Compound | Cell Line | Assay Readout | Effect / IC₅₀ | Reference |
|---|---|---|---|---|
| DON | A549, Calu-3 | Cell Viability | IC₅₀ ~5-10 µM | [9] |
| DON | H1299, MCF7 | O-GlcNAcylation | ↓ at 10 µM | [18] |
| Azaserine | SK-MES-1 | PD-L1 Expression | ↓ at 10 µM | [19] |
| RO-0509347 | In vitro | GFAT Activity | IC₅₀ = 1 µM | [20] |
| R28 | A549, H1299 | O-GlcNAcylation | ↓ at 50 µM |[18] |
References
- 1. Hexosamine Flux, the O-GlcNAc Modification, and the Development of Insulin Resistance in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Genetically Encoded Assay System to Quantify O‐GlcNAc Transferase (OGT) Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of the hexosamine biosynthesis pathway potentiates cisplatin cytotoxicity by decreasing BiP expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. DSpace [helda.helsinki.fi]
- 15. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Inhibiting the Hexosamine Biosynthetic Pathway Lowers O-GlcNAcylation Levels and Sensitizes Cancer to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of GFAT1 in lung cancer cells destabilizes PD-L1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. | BioWorld [bioworld.com]
Application Notes and Protocols for GlcN-6-P Synthase Inhibitors in Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine-6-phosphate (GlcN-6-P) synthase, encoded by the GFA1 gene, is a critical enzyme in the hexosamine biosynthesis pathway of Candida albicans. This pathway is essential for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the formation of chitin and mannoproteins, which are integral components of the fungal cell wall.[1][2][3] The disruption of this pathway compromises cell wall integrity, leading to fungal cell death, making GlcN-6-P synthase a promising target for novel antifungal therapies.[1][2][3]
This document provides detailed application notes and protocols for the use of inhibitors of GlcN-6-P synthase in Candida albicans. While the specific inhibitor "GlcN-6-P Synthase-IN-1" was not identified in the literature, this document focuses on a well-characterized and potent inhibitor, N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) , and its dipeptide prodrug form, L-norvalyl-N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (Nva-FMDP) . These compounds serve as exemplary models for researchers working on GlcN-6-P synthase inhibitors.
Data Presentation
The following tables summarize the quantitative data for FMDP and its derivatives against Candida albicans and its GlcN-6-P synthase.
Table 1: In Vitro Inhibitory Activity of FMDP against Candida albicans GlcN-6-P Synthase
| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Source(s) |
| FMDP | C. albicans GlcN-6-P Synthase | 15 - 21 | 0.1 | [1][2] |
Table 2: Antifungal Activity of FMDP and Nva-FMDP against Candida albicans
| Compound | Candida albicans Strain(s) | MIC (µg/mL) | Notes | Source(s) |
| FMDP | Various | 100 - 200 | Low intrinsic antifungal activity due to poor cell penetration. | [1][2] |
| Nva-FMDP | 50 clinical strains | MIC₉₀ = 2.2 | Dipeptide prodrug designed for improved cellular uptake. | [4] |
| Nva-FMDP | Fluconazole-resistant strains | 8 | Showed significant inhibition of growth (50-60%). | [5] |
| Other FMDP dipeptides | Various | 0.05 - 50 | Activity varies based on the amino acid carrier. | [6] |
Signaling Pathway
The inhibition of GlcN-6-P synthase disrupts the hexosamine biosynthesis pathway, which is crucial for the synthesis of essential fungal cell wall components.
Caption: Hexosamine Biosynthesis Pathway Inhibition.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is suitable for determining the MIC of GlcN-6-P synthase inhibitors against Candida albicans.
Materials:
-
Candida albicans strain of interest
-
Yeast Peptone Dextrose (YPD) agar and broth
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
GlcN-6-P Synthase Inhibitor (e.g., Nva-FMDP)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Streak the C. albicans strain on a YPD agar plate and incubate at 35°C for 24-48 hours.
-
Pick a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., water or DMSO).
-
Perform serial two-fold dilutions of the inhibitor in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, including a drug-free growth control well and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the inhibitor that causes a significant reduction in growth (typically ≥50% or ≥80%) compared to the drug-free control well. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: GlcN-6-P Synthase Enzyme Inhibition Assay
This protocol provides a method to determine the in vitro inhibitory activity of compounds against C. albicans GlcN-6-P synthase.
Materials:
-
Purified recombinant C. albicans GlcN-6-P synthase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA)
-
Substrates: L-glutamine and D-fructose-6-phosphate
-
Inhibitor compound (e.g., FMDP)
-
Detection reagent (e.g., a method to quantify glucosamine-6-phosphate or glutamate production)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare reaction mixtures containing the assay buffer, D-fructose-6-phosphate, and varying concentrations of the inhibitor.
-
Include a control with no inhibitor.
-
-
Enzyme Addition:
-
Add the purified GlcN-6-P synthase to each well to a final concentration that yields a linear reaction rate.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding L-glutamine to each well.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Quantify the amount of product formed (glucosamine-6-phosphate or glutamate) using a suitable colorimetric or fluorometric assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Kᵢ), perform kinetic studies by varying the substrate concentrations in the presence of different inhibitor concentrations and analyzing the data using appropriate models (e.g., Michaelis-Menten kinetics and Lineweaver-Burk plots).
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing inhibitors of C. albicans GlcN-6-P synthase.
Caption: Workflow for Antifungal Drug Discovery.
Conclusion
The inhibition of GlcN-6-P synthase represents a promising strategy for the development of novel antifungal agents against Candida albicans. The data and protocols presented here for the model inhibitor FMDP and its derivatives provide a solid foundation for researchers to explore this therapeutic target further. By following standardized methodologies and a logical experimental workflow, the scientific community can advance the discovery and development of effective treatments for candidiasis.
References
- 1. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal peptides with novel specific inhibitors of glucosamine 6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluconazole resistant Candida auris clinical isolates have increased levels of cell wall chitin and increased susceptibility to a glucosamine-6-phosphate synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of UDP-GlcNAc in Cellular Systems
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the quantification of Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc) in cultured cells. UDP-GlcNAc is a critical intermediate metabolite in the hexosamine biosynthetic pathway (HBP) and serves as the sole substrate for O-linked N-acetylglucosamine (O-GlcNAc) modification of nuclear and cytoplasmic proteins. Accurate measurement of cellular UDP-GlcNAc levels is essential for understanding the regulation of O-GlcNAcylation and its role in various physiological and pathological processes, including cancer, diabetes, and neurodegenerative diseases.
Introduction
The hexosamine biosynthetic pathway (HBP) integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc.[1] The availability of UDP-GlcNAc is a rate-limiting factor for protein O-GlcNAcylation, a dynamic post-translational modification that regulates the function of numerous intracellular proteins.[2] Dysregulation of UDP-GlcNAc levels has been implicated in various diseases, making its quantification a key aspect of research in these areas. This application note details three common methods for UDP-GlcNAc quantification: an enzymatic microplate assay, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
The following table summarizes reported UDP-GlcNAc concentrations in various mammalian cell lines, providing a reference for expected values.
| Cell Line | UDP-GlcNAc (pmol/10^6 cells) | Method of Quantification | Reference |
| 293T | 60 - 520 | Enzymatic Assay | |
| NIH/3T3 | 60 - 520 | Enzymatic Assay | |
| HCT116 | 60 - 520 | Enzymatic Assay | |
| AML12 | 60 - 520 | Enzymatic Assay | [3] |
| Hepa1-6 | 60 - 520 | Enzymatic Assay | |
| HeLa | 60 - 520 | Enzymatic Assay | [4] |
| Primary Mouse Fibroblasts | 60 - 520 | Enzymatic Assay | [5] |
Signaling Pathway
The diagram below illustrates the Hexosamine Biosynthetic Pathway (HBP), which leads to the synthesis of UDP-GlcNAc.
Caption: The Hexosamine Biosynthetic Pathway (HBP).
Experimental Workflows and Protocols
This section provides detailed protocols for the quantification of UDP-GlcNAc in cells.
Method 1: Enzymatic Microplate Assay
This method is based on the O-GlcNAcylation of a substrate peptide by O-GlcNAc transferase (OGT), with subsequent immunodetection of the modification.[2]
Caption: Workflow for the Enzymatic Microplate Assay.
Protocol:
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS and scrape into a pre-chilled tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a known volume of PBS for cell counting.
-
-
Metabolite Extraction: [6]
-
Centrifuge the remaining cell suspension and discard the supernatant.
-
Add 200 µL of ice-cold 80% methanol.
-
Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing polar metabolites. The pellet can be saved for protein quantification.
-
Dry the supernatant using a vacuum concentrator.
-
-
Enzymatic Reaction: [7]
-
Reconstitute the dried metabolites in 50 µL of OGT reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT).
-
Prepare a standard curve of UDP-GlcNAc (0-100 pmol) in the same buffer.
-
To each well of a 96-well plate, add:
-
10 µL of sample or standard.
-
10 µL of O-GlcNAc acceptor peptide (e.g., CKII peptide).
-
10 µL of recombinant OGT enzyme.
-
-
Incubate at 37°C for 1 hour.
-
-
Immunodetection and Quantification: [2]
-
Coat a high-binding 96-well plate with the reaction mixture overnight at 4°C.
-
Wash the plate with PBST (PBS + 0.05% Tween-20).
-
Block with 5% BSA in PBST for 1 hour at room temperature.
-
Incubate with a primary antibody against O-GlcNAc (e.g., RL2) for 1 hour.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash and add a chemiluminescent substrate.
-
Read the luminescence using a plate reader.
-
Calculate UDP-GlcNAc concentration from the standard curve after normalizing to cell number or protein content.
-
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC separates UDP-GlcNAc from other cellular components based on its physicochemical properties, followed by UV detection.[4]
Caption: Workflow for HPLC-based Quantification.
Protocol:
-
Cell Culture and Harvesting:
-
Follow the same procedure as in the enzymatic assay.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in 400 µL of ice-cold 0.6 M perchloric acid.
-
Incubate on ice for 15 minutes with occasional vortexing.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with 3 M KOH.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis: [4]
-
Use an anion-exchange column (e.g., CarboPac PA1).
-
Employ a gradient of a suitable buffer system (e.g., ammonium acetate) to separate UDP-GlcNAc.
-
Detect the eluate at 262 nm.
-
Prepare a standard curve of known concentrations of UDP-GlcNAc.
-
-
Quantification:
-
Identify the UDP-GlcNAc peak based on the retention time of the standard.
-
Integrate the peak area and calculate the concentration using the standard curve.
-
Normalize the results to cell number or protein content.
-
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and specificity for the quantification of UDP-GlcNAc.[8]
Caption: Workflow for LC-MS-based Quantification.
Protocol:
-
Cell Culture and Harvesting:
-
Follow the same procedure as in the enzymatic assay.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in 500 µL of ice-cold 80% acetonitrile.
-
Include an internal standard (e.g., ¹³C-labeled UDP-GlcNAc) for accurate quantification.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute in a suitable solvent for LC-MS analysis.
-
-
-
Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar metabolites like UDP-GlcNAc.
-
Couple the LC system to a triple quadrupole mass spectrometer.
-
Optimize the mass spectrometer settings for the detection of UDP-GlcNAc using Selected Reaction Monitoring (SRM). This involves monitoring specific precursor-to-product ion transitions for both UDP-GlcNAc and the internal standard.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of UDP-GlcNAc with a fixed amount of the internal standard.
-
Calculate the ratio of the peak area of UDP-GlcNAc to the peak area of the internal standard for both the standards and the samples.
-
Determine the concentration of UDP-GlcNAc in the samples from the standard curve.
-
Normalize the results to cell number or protein content.
-
Conclusion
The choice of method for UDP-GlcNAc quantification depends on the specific research question, available equipment, and desired sensitivity and throughput. The enzymatic assay is a cost-effective and high-throughput method suitable for screening purposes.[10] HPLC provides reliable quantification but may have lower sensitivity and throughput. LC-MS is the most sensitive and specific method, allowing for accurate quantification even in complex biological samples.[11] By following the detailed protocols provided in this application note, researchers can accurately measure cellular UDP-GlcNAc levels and gain valuable insights into the regulation and function of the hexosamine biosynthetic pathway and protein O-GlcNAcylation.
References
- 1. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for MALDI-TOF MS-based Quantification of Glucosamine-6-Phosphate Synthase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine-6-phosphate synthase (GlcN-6-P synthase), also known as glutamine-fructose-6-phosphate amidotransferase (GFAT), is a crucial enzyme that catalyzes the first and rate-limiting step in the hexosamine biosynthetic pathway (HBP).[1][2] This pathway is essential for the production of uridine 5'-diphospho-N-acetyl-D-glucosamine (UDP-GlcNAc), a vital precursor for the biosynthesis of macromolecules such as peptidoglycan in bacteria, chitin in fungi, and glycoproteins in mammals.[1][3] The significant role of GlcN-6-P synthase in various organisms makes it an attractive target for the development of antimicrobial agents and therapeutics for conditions like type-2 diabetes.[2][3][4][5]
Traditionally, the activity of GlcN-6-P synthase has been monitored using colorimetric assays. However, these methods can be prone to interference from other cellular components. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) offers a rapid, sensitive, and label-free alternative for directly measuring the enzymatic production of glucosamine-6-phosphate (GlcN-6-P).[1][6][7] This application note provides a detailed protocol for the quantitative analysis of GlcN-6-P synthase activity using a MALDI-TOF MS-based assay, including methods for kinetic studies and inhibitor screening.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Hexosamine Biosynthetic Pathway and the general workflow for the MALDI-TOF MS-based GlcN-6-P synthase activity assay.
Caption: The Hexosamine Biosynthetic Pathway, initiated by GlcN-6-P synthase.
Caption: Experimental workflow for MALDI-TOF MS-based GlcN-6-P synthase assay.
Quantitative Data Summary
The following table summarizes the kinetic parameters of E. coli GlcN-6-P synthase determined using the MALDI-TOF MS assay. This method allows for the precise determination of key enzymatic constants.
| Substrate | Michaelis Constant (Km) | Reference |
| Fructose-6-Phosphate | 0.11 ± 0.02 mM | [6] |
Detailed Experimental Protocols
Materials and Reagents
-
GlcN-6-P synthase (e.g., from E. coli)
-
D-Fructose-6-phosphate (Fru-6-P)
-
L-Glutamine (Gln)
-
HEPES buffer
-
Acetic anhydride
-
N-(13C2)acetylglucosamine-6P (internal standard)[6]
-
α-Cyano-4-hydroxycinnamic acid (HCCA) matrix
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
Protocol for GlcN-6-P Synthase Activity Assay
This protocol is adapted from a method developed for the kinetic study of GlcN-6-P synthase.[1][6]
-
Enzyme Reaction Mixture Preparation:
-
Prepare a reaction buffer of 50 mM HEPES, pH 7.5.
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 mM HEPES buffer
-
Varying concentrations of Fru-6-P (e.g., for Km determination)
-
A fixed, saturating concentration of L-glutamine (e.g., 10 mM)
-
GlcN-6-P synthase (concentration to be optimized for linear product formation over time)
-
-
-
Enzymatic Reaction:
-
Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.
-
Initiate the reaction by adding the GlcN-6-P synthase.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
In situ N-acetylation and Quenching:
-
To stop the reaction and derivatize the product for improved detection, add a small volume of acetic anhydride. This step performs an in situ N-acetylation of the product GlcN-6-P.[6]
-
Immediately after, add the internal standard, N-(13C2)acetylglucosamine-6P, to a final concentration suitable for quantitative analysis.[6] The use of an isotopically labeled internal standard is crucial for accurate quantification in MALDI-TOF MS by minimizing variations in ionization and crystallization.[8][9]
-
Sample Preparation for MALDI-TOF MS
-
Matrix Solution Preparation:
-
Prepare a saturated solution of HCCA in 50% ACN / 0.1% TFA in water.
-
-
Sample Spotting:
-
On a MALDI target plate, spot 1 µL of the quenched reaction mixture.
-
Immediately add 1 µL of the HCCA matrix solution to the sample spot.
-
Allow the mixture to air-dry at room temperature (co-crystallization).
-
MALDI-TOF MS Data Acquisition
-
Instrument Settings:
-
Use a MALDI-TOF mass spectrometer in positive ion reflectron mode.
-
The specific instrument parameters (laser intensity, number of shots, etc.) should be optimized for the signal-to-noise ratio of the analyte and internal standard peaks.
-
-
Data Acquisition:
-
Acquire mass spectra for each sample spot. The expected m/z values will be for the N-acetylated GlcN-6-P and the N-(13C2)acetylglucosamine-6P internal standard.
-
Data Analysis
-
Quantification:
-
Determine the peak intensities for both the N-acetylated GlcN-6-P and the internal standard.
-
Calculate the ratio of the analyte peak intensity to the internal standard peak intensity.
-
Generate a calibration curve using known concentrations of GlcN-6-P (subjected to the same derivatization and sample preparation) to determine the concentration of the product in the enzymatic reaction.
-
-
Enzyme Kinetics:
-
For kinetic studies, plot the calculated product concentration against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Applications in Drug Development
This MALDI-TOF MS-based assay is a powerful tool for high-throughput screening of potential inhibitors of GlcN-6-P synthase.[7] By comparing the enzyme activity in the presence and absence of test compounds, researchers can rapidly identify and characterize novel antimicrobial or antidiabetic drug candidates. The high sensitivity and specificity of this method allow for the use of small sample volumes and reduce the likelihood of false positives often associated with colorimetric assays. The versatility of MALDI-TOF MS also allows for the investigation of enzyme-substrate intermediates and the study of complex enzyme kinetics.[10][11]
References
- 1. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring enzyme-catalyzed production of glucosamine-6P by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry: a new enzymatic assay for glucosamine-6P synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A label-free MALDI TOF MS-based method for studying the kinetics and inhibitor screening of the Alzheimer's disease drug target β-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Investigating the quantitative nature of MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of enzyme kinetics using quench-flow techniques with MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biochem.du.ac.in [biochem.du.ac.in]
Application Notes and Protocols for the Enzyme-Coupled Assay of Glucosamine-6-Phosphate Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine-6-phosphate synthase (GlcN-6-P synthase), also known as L-glutamine:D-fructose-6-phosphate amidotransferase (EC 2.6.1.16), is a crucial enzyme in the hexosamine biosynthetic pathway (HBP).[1][2][3] This pathway is responsible for the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), an essential precursor for the synthesis of glycoproteins, glycolipids, and chitin in a wide range of organisms, from bacteria to humans.[1] The reaction catalyzed by GlcN-6-P synthase is the first and rate-limiting step in this pathway, converting D-fructose-6-phosphate (Fru-6-P) and L-glutamine (Gln) into D-glucosamine-6-phosphate (GlcN-6-P) and L-glutamate.[1][4] Given its pivotal role, GlcN-6-P synthase is a well-established target for the development of antimicrobial agents and is also implicated in the pathogenesis of type-2 diabetes.[3][4] Therefore, a reliable and efficient assay for this enzyme is indispensable for inhibitor screening and detailed mechanistic studies.
Principle of the Assay
A continuous enzyme-coupled spectrophotometric assay is a widely used method for determining the activity of GlcN-6-P synthase. This assay employs a coupling enzyme, glucosamine-6-phosphate N-acetyltransferase (GNA1), which catalyzes the N-acetylation of the GlcN-6-P produced by the synthase.[5] GNA1 transfers an acetyl group from acetyl-coenzyme A (acetyl-CoA) to GlcN-6-P, yielding N-acetylglucosamine-6-phosphate and coenzyme A (CoA). The progress of the reaction can be monitored in two ways:
-
Spectrophotometric monitoring of acetyl-CoA consumption: The decrease in absorbance at 230 nm, corresponding to the consumption of acetyl-CoA, is measured over time.
-
Quantification of free CoA with Ellman's Reagent: The liberated CoA, which contains a free thiol group, can be quantified discontinuously using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The reaction of DTNB with the thiol group produces 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound with a maximum absorbance at 412 nm.
This method is simple, adaptable to a 96-well microtiter plate format, and suitable for high-throughput screening of potential inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway involving GlcN-6-P synthase and the workflow of the enzyme-coupled assay.
Caption: The Hexosamine Biosynthetic Pathway leading to UDP-GlcNAc.
Caption: Workflow for the enzyme-coupled assay of GlcN-6-P synthase.
Data Presentation
The following tables summarize key quantitative data for GlcN-6-P synthase from various sources.
Table 1: Kinetic Parameters of GlcN-6-P Synthase
| Organism | Substrate | Km (mM) | Vmax (µmol min-1 mg-1) |
| Volvariella volvacea | Fructose-6-Phosphate | 0.55 | - |
| Volvariella volvacea | L-Glutamine | 0.75 | - |
| Saccharomyces cerevisiae | Fructose-6-Phosphate | 2.8 | 6.9 |
Note: Data for V. volvacea was obtained from reciprocal plots and a specific Vmax value was not provided in the source material.[6]
Table 2: Inhibitor Constants for GlcN-6-P Synthase
| Inhibitor | Organism | IC50 (µM) | Ki (µM) |
| UDP-GlcNAc | Saccharomyces cerevisiae | 2500 | - |
| UDP-GlcNAc | Candida albicans | 620 - 670 | - |
| FMDP | Bacterial and Yeast | 15 - 21 | - |
| FMDP | Candida albicans | - | 0.1 |
| FCDP | Salmonella typhimurium | - | 85 |
FMDP: N3-(4-methoxyfumaroyl)-l-2,3-diaminopropanoic acid; FCDP: a related diaminopropanoic acid derivative.[4][6]
Experimental Protocols
Materials and Reagents
-
Enzymes:
-
Purified GlcN-6-P synthase
-
Purified glucosamine-6-phosphate N-acetyltransferase 1 (GNA1)
-
-
Substrates:
-
D-fructose-6-phosphate (Fru-6-P)
-
L-glutamine (Gln)
-
Acetyl-coenzyme A (Acetyl-CoA)
-
-
Buffer and Reagents:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
EDTA (1 mM)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), if using the colorimetric method.
-
96-well UV-transparent microplates
-
-
Equipment:
-
Spectrophotometer or microplate reader capable of reading at 230 nm or 412 nm.
-
Incubator or temperature-controlled plate reader.
-
Assay Protocol (Spectrophotometric Method at 230 nm)
This protocol is adapted for a 96-well microplate format.
-
Prepare the Assay Mixture: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a final volume of 100 µL per well, the final concentrations should be:
-
50 mM Tris-HCl, pH 7.5
-
1 mM EDTA
-
2 mM Fru-6-P
-
2 mM L-Gln
-
0.5 mM Acetyl-CoA
-
10 µg GNA1
-
-
Aliquot the Assay Mixture: Add the appropriate volume of the assay mixture to each well of a UV-transparent 96-well microplate.
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Initiate the Reaction: Add a small volume of purified GlcN-6-P synthase to each well to initiate the reaction. The final concentration of the synthase should be optimized to yield a linear reaction rate for a sufficient duration.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 230 nm in a kinetic mode for a set period (e.g., 10-20 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
Data Analysis:
-
Plot the absorbance at 230 nm against time.
-
Determine the initial rate of the reaction (ΔA/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the molar extinction coefficient of Acetyl-CoA at 230 nm (ε = 5.3 mM⁻¹ cm⁻¹).
-
Assay Protocol (Colorimetric Method with DTNB at 412 nm)
This protocol is a discontinuous assay.
-
Prepare the Reaction Mixture: Prepare the reaction mixture as described in step 1 of the spectrophotometric method, but without DTNB initially.
-
Initiate and Incubate: Initiate the reaction by adding GlcN-6-P synthase and incubate at the desired temperature.
-
Stop the Reaction: At various time points, take aliquots from the reaction mixture and stop the reaction by adding a quenching agent (e.g., acid or a specific inhibitor).
-
Develop Color: Add DTNB to the quenched reaction aliquots to a final concentration of 0.5 mM. The reaction of DTNB with the free CoA will produce a yellow color.
-
Measure Absorbance: After a short incubation period (e.g., 5 minutes) to allow for complete color development, measure the absorbance at 412 nm.
-
Data Analysis:
-
Create a standard curve using known concentrations of CoA to relate absorbance at 412 nm to the amount of product formed.
-
Calculate the concentration of CoA produced at each time point.
-
Plot the concentration of CoA against time to determine the initial reaction rate.
-
Applications in Drug Development
The enzyme-coupled assay for GlcN-6-P synthase is a powerful tool for drug discovery and development. Its primary applications include:
-
High-Throughput Screening (HTS): The microplate-based format allows for the rapid screening of large compound libraries to identify potential inhibitors of GlcN-6-P synthase.
-
Determination of Inhibitor Potency (IC50): The assay can be used to determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50), a key parameter for ranking the potency of different compounds.
-
Mechanism of Inhibition Studies: By varying the concentrations of both the substrate and the inhibitor, this assay can be used to elucidate the mechanism of action of an inhibitor (e.g., competitive, non-competitive, or uncompetitive).
-
Structure-Activity Relationship (SAR) Studies: The assay is essential for evaluating the effects of chemical modifications to an inhibitor scaffold on its potency, thereby guiding the optimization of lead compounds.
References
- 1. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for a High-Throughput Screen of Glucosamine-6-Phosphate Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine-6-phosphate synthase (GlcN-6-P synthase), also known as glutamine:fructose-6-phosphate amidotransferase (GFAT), is a crucial enzyme in the hexosamine biosynthetic pathway (HBP). This pathway is responsible for the de novo synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the biosynthesis of glycoproteins, glycolipids, and chitin in a wide range of organisms.[1][2][3][4] GlcN-6-P synthase catalyzes the first and rate-limiting step in this pathway, the conversion of D-fructose-6-phosphate (Fru-6-P) and L-glutamine (Gln) into D-glucosamine-6-phosphate (GlcN-6-P) and L-glutamate.[5][6][7]
The essential role of GlcN-6-P synthase in microbial cell wall synthesis makes it an attractive target for the development of novel antimicrobial and antifungal agents.[4][6][8] Furthermore, its involvement in the HBP, which has been linked to insulin resistance, makes it a potential therapeutic target for type 2 diabetes.[6] These application notes provide detailed protocols for a high-throughput screening (HTS) campaign to identify inhibitors of GlcN-6-P synthase. Two primary assay formats are described: a 384-well plate enzyme-coupled spectrophotometric assay suitable for large-scale screening, and a MALDI-TOF mass spectrometry-based assay for more detailed characterization of potential inhibitors.
Principle of the Assays
1. Enzyme-Coupled Spectrophotometric Assay: This assay relies on the use of a coupling enzyme, glucosamine-6-phosphate N-acetyltransferase 1 (GNA1), which utilizes the product of the GlcN-6-P synthase reaction, GlcN-6-P, and acetyl-coenzyme A (acetyl-CoA) to produce N-acetyl-glucosamine-6-phosphate and coenzyme A (CoA-SH). The production of CoA-SH can be monitored in two ways:
-
Continuous Spectrophotometric Assay: By measuring the decrease in absorbance at 230 nm due to the consumption of acetyl-CoA.[9][10]
-
Discontinuous Colorimetric Assay (Ellman's Reagent): By stopping the reaction and adding 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with the free thiol group of CoA-SH to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm.[11][12][13][14][15] This endpoint assay is generally more robust for HTS.
2. MALDI-TOF Mass Spectrometry Assay: This label-free method directly measures the formation of the product, GlcN-6-P, and the consumption of the substrate, Fru-6-P. This allows for a highly specific and quantitative assessment of enzyme activity and inhibition, and can also be used to monitor the formation of glutamate.[2][16]
Signaling and Experimental Workflow Diagrams
Materials and Reagents
-
Enzymes:
-
Recombinant GlcN-6-P synthase (e.g., from E. coli or human).
-
Recombinant glucosamine-6-phosphate N-acetyltransferase 1 (GNA1) (e.g., from Saccharomyces cerevisiae or human).
-
-
Substrates and Reagents:
-
D-fructose-6-phosphate (Fru-6-P)
-
L-glutamine (Gln)
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Tris-HCl
-
MgCl₂
-
EDTA
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
Known inhibitors (for positive controls, see Table 2)
-
-
Plates and Equipment:
-
384-well clear, flat-bottom microplates
-
Microplate reader with absorbance detection capabilities (412 nm)
-
MALDI-TOF mass spectrometer and target plates
-
Acoustic liquid handler or multichannel pipettes for dispensing
-
Experimental Protocols
Protocol 1: Enzyme-Coupled Colorimetric HTS Assay (384-well format)
This protocol is optimized for a final assay volume of 20 µL.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% (w/v) BSA.
-
Enzyme Mix: Prepare a solution containing GlcN-6-P synthase and GNA1 in Assay Buffer. The final concentration in the assay should be empirically determined to yield a robust signal within the linear range of the assay (e.g., 10-50 nM GlcN-6-P synthase and 1-5 µg/mL GNA1).
-
Substrate Mix: Prepare a solution containing Fru-6-P, Gln, and Acetyl-CoA in Assay Buffer. The final concentrations in the assay should be at or near the Km values (see Table 1) to ensure sensitivity to competitive inhibitors (e.g., 1 mM Fru-6-P, 1.5 mM Gln, and 0.2 mM Acetyl-CoA).
-
Test Compounds and Controls: Dissolve test compounds in 100% DMSO. Prepare serial dilutions for dose-response curves. The final DMSO concentration in the assay should not exceed 1%.
-
Positive Control: A known inhibitor of GlcN-6-P synthase (e.g., N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) or 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP)) at a concentration of ~10x its IC50.
-
Negative Control: DMSO only (for 0% inhibition).
-
No Enzyme Control: Assay Buffer instead of Enzyme Mix (for 100% inhibition).
-
-
Ellman's Reagent Solution: 10 mM DTNB in 0.1 M sodium phosphate buffer, pH 8.0.
2. Assay Procedure:
-
Compound Dispensing: Dispense 200 nL of test compounds, positive controls, or DMSO into the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the Enzyme Mix to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 10 µL of the Substrate Mix to each well to start the reaction.
-
Enzymatic Reaction: Incubate the plate for 30-60 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Color Development: Add 5 µL of Ellman's Reagent Solution to each well.
-
Color Incubation: Incubate for 15 minutes at room temperature to allow for color development.
-
Data Acquisition: Read the absorbance at 412 nm using a microplate reader.
3. Data Analysis:
-
Percentage Inhibition Calculation:
-
IC50 Determination: For hit compounds, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: MALDI-TOF Mass Spectrometry Assay for Hit Confirmation
1. Reaction Setup:
-
Follow steps 1-5 of the Enzyme-Coupled Assay protocol, but without GNA1 and Acetyl-CoA in the respective mixes. The final reaction volume can be scaled down to 5-10 µL.
2. Reaction Quenching:
-
After the desired incubation time, quench the reaction by adding an equal volume of a quenching solution (e.g., 1:1 acetonitrile:water with 0.1% formic acid or 10% trichloroacetic acid).
3. MALDI Plate Preparation:
-
Spotting: Spot 0.5-1 µL of the quenched reaction mixture onto a MALDI target plate.
-
Matrix Addition: Add 0.5-1 µL of a suitable MALDI matrix solution (e.g., a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile, 0.1% trifluoroacetic acid).
-
Crystallization: Allow the spots to air dry completely, allowing for co-crystallization of the sample and matrix.
4. Data Acquisition:
-
Acquire mass spectra in positive or negative ion mode, depending on the analytes of interest. The mass range should be set to encompass the m/z values of Fru-6-P and GlcN-6-P.
5. Data Analysis:
-
Determine the peak intensities for the substrate (Fru-6-P) and product (GlcN-6-P).
-
Calculate the percentage of substrate conversion:
-
Calculate the percentage inhibition based on the reduction in product formation compared to the negative control.
Data Presentation
Table 1: Kinetic Parameters of GlcN-6-P Synthase from Various Species
| Organism | Substrate | Km (mM) | Reference |
| Candida albicans | L-Glutamine | 1.56 | [1][5] |
| D-Fructose-6-Phosphate | 1.41 | [1][5] | |
| Escherichia coli | D-Fructose-6-Phosphate | ~0.33 | [17] |
| Human (hGFAT1) | D-Fructose-6-Phosphate | 0.007 | [18] |
| Human (hGFAT2) | L-Glutamine | 0.763 | [19] |
| D-Fructose-6-Phosphate | 0.957 | [19] |
Table 2: Examples of Known Inhibitors of GlcN-6-P Synthase
| Inhibitor | Type/Target Site | Organism | IC50 / Ki | Reference |
| UDP-GlcNAc | Allosteric | Candida albicans | IC50 = 0.67 mM | [5] |
| N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) | Glutamine Analog | Candida albicans | Ki = 0.1 µM | [6] |
| Anticapsin | Glutamine Analog | Salmonella typhimurium | Ki = 9.5 µM | [6] |
| 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) | Transition-state Analog | Escherichia coli | Ki = 25 µM | [6] |
| FCDP-Ala | Glutamine Analog | Salmonella typhimurium | Ki = 85 µM | [6] |
| N-Iodoacetylglucosamine 6-phosphate | Active-site Directed | Escherichia coli | kinact/KI = 17 M-1s-1 | [17] |
| Unnamed Docking Hits | Dimerization Interface? | Bacterial | IC50 = 70 µM | [20][21] |
Conclusion
The protocols outlined in these application notes provide a robust framework for the discovery and characterization of novel inhibitors of GlcN-6-P synthase. The enzyme-coupled colorimetric assay is well-suited for high-throughput screening of large compound libraries, while the MALDI-TOF MS assay offers a powerful, label-free alternative for hit confirmation and further mechanistic studies. The provided data on enzyme kinetics and known inhibitors will aid in assay design, data interpretation, and the prioritization of promising lead compounds for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oligomeric structure and regulation of Candida albicans glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An enzyme-coupled assay for amidotransferase activity of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. interchim.fr [interchim.fr]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Evaluation of the Ellman’s Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions [mdpi.com]
- 16. Monitoring enzyme-catalyzed production of glucosamine-6P by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry: a new enzymatic assay for glucosamine-6P synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Active site-directed inactivation of Escherichia coli glucosamine-6-phosphate synthase. Determination of the fructose 6-phosphate binding constant using a carbohydrate-based inactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Enzymatic and structural properties of human glutamine:fructose-6-phosphate amidotransferase 2 (hGFAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Discovering new inhibitors of bacterial glucosamine-6P synthase (GlmS) by docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of GlcN-6-P Synthase-IN-1 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine-6-phosphate synthase (GlcN-6-P synthase), also known as glutamine:fructose-6-phosphate amidotransferase (GFAT), is a crucial enzyme in the hexosamine biosynthesis pathway (HBP). This pathway is a branch of glycolysis that produces uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the biosynthesis of macromolecules such as peptidoglycan in bacteria, chitin in fungi, and glycoproteins in mammals.[1][2][3] The activity of GlcN-6-P synthase is the first and rate-limiting step of the HBP, making it a significant point of metabolic control.[2][3]
Given its essential role in various organisms, GlcN-6-P synthase has emerged as a promising target for the development of antimicrobial and antidiabetic agents.[1][2] Inhibition of this enzyme can disrupt cell wall synthesis in pathogens or modulate metabolic pathways implicated in diseases like insulin resistance.[2][3]
This document provides detailed application notes and protocols for the use of GlcN-6-P Synthase-IN-1 , a known inhibitor of this enzyme, in metabolic studies.
This compound: A Potent Inhibitor
This compound, also identified as Compound 4d, is a potent inhibitor of Glucosamine-6-phosphate synthase. It has demonstrated significant activity in various assays, making it a valuable tool for studying the metabolic consequences of HBP inhibition.
Chemical Properties
-
CAS Number: 2415311-87-2[4]
Biological Activity
This compound exhibits inhibitory activity against the enzyme and has shown antimicrobial effects against a range of microorganisms. This suggests its potential for both in vitro enzymatic studies and cell-based metabolic and antimicrobial assays. The compound is also noted to have good penetration of the central nervous system (CNS) and can inhibit the cytochrome P450 isoform, CYP3A4.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear reference for its potency and spectrum of activity.
| Parameter | Value | Reference |
| IC50 | 3.47 µM | [4] |
| Microorganism | MIC Value (µg/mL) | Reference |
| Staphylococcus aureus | 1 ± 0.15 | [4] |
| Bacillus subtilis | 0.5 ± 0.15 | [4] |
| Candida albicans | 4 ± 0.33 | [4] |
| Aspergillus oryzae | 4 ± 0.33 | [4] |
Signaling Pathways and Experimental Workflows
Hexosamine Biosynthesis Pathway and Downstream Effects
The inhibition of GlcN-6-P synthase by this compound directly impacts the HBP, leading to a reduction in the cellular pool of UDP-GlcNAc. This has significant downstream consequences, most notably on protein O-GlcNAcylation, a dynamic post-translational modification that regulates the function of numerous nuclear and cytoplasmic proteins.
Experimental Workflow for Metabolic Studies
A typical workflow to investigate the effects of this compound on cellular metabolism involves enzymatic assays, cell-based assays to measure HBP metabolites, and antimicrobial susceptibility testing.
Experimental Protocols
GlcN-6-P Synthase Enzymatic Activity Assay (Spectrophotometric)
This protocol is adapted from a coupled-enzyme assay that measures the formation of GlcN-6-P.
Materials:
-
Recombinant GlcN-6-P synthase
-
This compound
-
Fructose-6-phosphate (Fru-6-P)
-
L-Glutamine (Gln)
-
Acetyl-Coenzyme A (AcCoA)
-
Glucosamine-6-phosphate N-acetyltransferase 1 (GNA1)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (50 mM, pH 7.4) containing 1 mM EDTA
-
96-well microplate
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction cocktail containing:
-
50 mM Tris-HCl, pH 7.4
-
1 mM EDTA
-
2 mM Fru-6-P
-
2 mM L-Gln
-
0.5 mM AcCoA
-
0.5 mM DTNB
-
10 µg GNA-1
-
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Set up the Assay: In a 96-well plate, add the following to each well:
-
Assay buffer (for control) or inhibitor dilution.
-
Recombinant GlcN-6-P synthase (final concentration 0-7.3 µM).
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate the Reaction: Add the Reagent Mix to each well to a final volume of 100 µL.
-
Measure Absorbance: Immediately start monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 15-20 minutes. The rate of increase in absorbance corresponds to the rate of Coenzyme A-SH production, which is stoichiometric to the formation of GlcN-6-P.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Quantification of Cellular UDP-GlcNAc by LC-MS/MS
This protocol describes the extraction and quantification of UDP-GlcNAc from cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (80%), ice-cold
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle-treated control.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the cells.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the suspension vigorously and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the polar metabolites.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable column for polar metabolite separation (e.g., a HILIC column).
-
Set up the mass spectrometer to monitor the specific mass transition for UDP-GlcNAc.
-
Quantify the amount of UDP-GlcNAc in each sample by comparing the peak area to a standard curve generated with known concentrations of UDP-GlcNAc.
-
-
Data Normalization: Normalize the UDP-GlcNAc levels to the total protein content or cell number of the corresponding sample.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
Materials:
-
Microbial strains (e.g., S. aureus, C. albicans)
-
Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
Sterile 96-well microplates
-
Incubator
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a 2-fold serial dilution of this compound in the appropriate growth medium in a 96-well plate.
-
Prepare Microbial Inoculum: Grow the microbial strain overnight and then dilute it in fresh medium to a standardized concentration (e.g., 5 x 105 CFU/mL for bacteria, 0.5-2.5 x 103 CFU/mL for yeast).
-
Inoculate the Plate: Add the microbial inoculum to each well of the 96-well plate containing the inhibitor dilutions. Include a positive control (microbes in medium without inhibitor) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
Determine MIC: The MIC is the lowest concentration of the inhibitor that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Conclusion
This compound is a valuable research tool for investigating the role of the hexosamine biosynthesis pathway in various biological contexts. The protocols provided here offer a starting point for researchers to explore the enzymatic and cellular effects of this inhibitor. By carefully designing and executing these experiments, scientists can gain deeper insights into the metabolic and signaling consequences of targeting GlcN-6-P synthase, which may pave the way for the development of novel therapeutic agents.
References
- 1. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: GlcN-6-P Synthase-IN-1 for Studying Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall is a vital structure for most bacteria, providing shape and protecting the cell from osmotic lysis. The primary component of the bacterial cell wall is peptidoglycan, a polymer of sugars and amino acids. The biosynthesis of peptidoglycan is a complex process that represents a key target for many antibiotics. Glucosamine-6-phosphate (GlcN-6-P) synthase (GlmS) is a crucial enzyme in the early stages of this pathway, catalyzing the formation of GlcN-6-P from fructose-6-phosphate and glutamine.[1][2] Inhibition of GlcN-6-P synthase disrupts the supply of essential precursors for peptidoglycan synthesis, ultimately leading to cell death.[3]
GlcN-6-P Synthase-IN-1 is a potent inhibitor of GlcN-6-P synthase with an IC50 of 3.47 μM.[4] This small molecule demonstrates significant antimicrobial activity against a range of microorganisms, making it a valuable tool for studying bacterial cell wall synthesis and for the development of novel antimicrobial agents. These application notes provide detailed protocols for utilizing this compound in enzymatic and cell-based assays to investigate its effects on bacterial growth and cell wall biosynthesis.
Mechanism of Action
GlcN-6-P synthase catalyzes the first committed step in the hexosamine biosynthetic pathway, which produces UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block of peptidoglycan.[2] The enzyme is composed of two domains: a glutamine-binding domain and a sugar-phosphate isomerizing domain.[1] this compound acts as a competitive inhibitor, likely binding to the active site of the enzyme and preventing the binding of its natural substrates. By inhibiting GlcN-6-P synthase, the inhibitor depletes the intracellular pool of GlcN-6-P and subsequently UDP-GlcNAc, thereby halting peptidoglycan synthesis and compromising the integrity of the bacterial cell wall.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through both enzymatic and microbiological assays. The following table summarizes the key quantitative data for this inhibitor.
| Parameter | Value | Organism/Enzyme | Reference |
| IC50 | 3.47 µM | GlcN-6-P Synthase | [4] |
| MIC | 1 ± 0.15 µg/mL | Staphylococcus aureus | [4] |
| MIC | 0.5 ± 0.15 µg/mL | Bacillus subtilis | [4] |
| MIC | 4 ± 0.33 µg/mL | Candida albicans | [4] |
| MIC | 4 ± 0.33 µg/mL | Aspergillus oryzae | [4] |
Signaling Pathways and Experimental Workflows
Caption: Bacterial cell wall synthesis pathway and the point of inhibition by this compound.
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
Protocol 1: GlcN-6-P Synthase Enzymatic Inhibition Assay
This protocol describes how to determine the in vitro inhibitory activity of this compound against purified GlcN-6-P synthase. The production of glucosamine-6-phosphate is measured using the Elson-Morgan colorimetric method.[5][6]
Materials:
-
Purified GlcN-6-P synthase
-
This compound
-
Fructose-6-phosphate (Fru-6-P)
-
L-glutamine
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Acetylacetone reagent (0.75 ml acetylacetone in 25 ml of 1.25 N Na2CO3, freshly prepared)
-
p-Dimethylaminobenzaldehyde (p-DMAB) reagent (Ehrlich's reagent)
-
96-well microtiter plates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare substrate solutions: 20 mM Fru-6-P and 20 mM L-glutamine in potassium phosphate buffer.
-
Prepare a working solution of purified GlcN-6-P synthase in potassium phosphate buffer.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add 50 µL of potassium phosphate buffer.
-
Add 10 µL of various concentrations of this compound (or solvent control).
-
Add 20 µL of the GlcN-6-P synthase working solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate mixture (Fru-6-P and L-glutamine).
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by heating the plate at 100°C for 3 minutes.
-
-
Elson-Morgan Colorimetric Assay:
-
To each well, add 100 µL of the acetylacetone reagent.
-
Seal the plate and incubate at 96°C for 20 minutes.
-
Cool the plate to room temperature.
-
Add 100 µL of the p-DMAB reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 530 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound compared to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.[7][8]
Materials:
-
Bacterial strains of interest (e.g., S. aureus, B. subtilis)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
From an overnight culture, inoculate fresh MHB and grow to the exponential phase.
-
Adjust the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in MHB.[7]
-
-
Prepare Inhibitor Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform a serial two-fold dilution of the inhibitor in MHB in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the adjusted bacterial inoculum to each well containing the inhibitor dilutions.
-
Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.[7]
-
-
Determine MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.[9]
-
Protocol 3: Whole-Cell Peptidoglycan Synthesis Inhibition Assay
This protocol describes a method to assess the inhibition of peptidoglycan synthesis in whole bacterial cells using a radiolabeled precursor.[10]
Materials:
-
Bacterial strain of interest
-
Growth medium
-
This compound
-
[¹⁴C]-N-acetylglucosamine ([¹⁴C]-GlcNAc) or another suitable radiolabeled peptidoglycan precursor
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Grow a culture of the bacterial strain to the mid-logarithmic phase.
-
Aliquot the culture into tubes.
-
Add various concentrations of this compound (and a solvent control) to the tubes and pre-incubate for a short period (e.g., 15 minutes).
-
-
Radiolabeling:
-
Add a specific amount of [¹⁴C]-GlcNAc to each tube.
-
Incubate the cultures for a defined period to allow for the incorporation of the radiolabel into the cell wall.
-
-
Precipitation and Washing:
-
Stop the incorporation by adding cold TCA to a final concentration of 10%.
-
Incubate on ice for 30 minutes to precipitate macromolecules, including peptidoglycan.
-
Collect the precipitate by filtration through a glass fiber filter.
-
Wash the filters with cold TCA and then ethanol to remove unincorporated radiolabel.
-
-
Quantification:
-
Place the dried filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the amount of radiolabel incorporated into the cell wall for each inhibitor concentration.
-
Calculate the percent inhibition of peptidoglycan synthesis compared to the control.
-
Plot the percent inhibition against the inhibitor concentration to determine the potency of this compound in a whole-cell context.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. clsjournal.ascls.org [clsjournal.ascls.org]
- 7. Measurement of the Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 8. m.youtube.com [m.youtube.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
potential off-target effects of GlcN-6-P Synthase-IN-1
Welcome to the technical support center for GlcN-6-P Synthase-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this inhibitor effectively. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Glucosamine-6-phosphate (GlcN-6-P) synthase, also known as L-glutamine:D-fructose-6-phosphate amidotransferase (GFAT).[1][2] This enzyme catalyzes the first and rate-limiting step in the hexosamine biosynthesis pathway (HBP), which is crucial for the production of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc).[1][2][3] By inhibiting this enzyme, the compound disrupts the synthesis of essential macromolecules that require amino sugars, such as peptidoglycan in bacteria and fungi, and glycoproteins in mammals.[1][3][4]
Q2: Are there any known off-target effects for this compound?
A2: Yes. Besides its primary target, this compound has been shown to inhibit the cytochrome P450 isoform, CYP3A4.[5] Cytochrome P450 enzymes are critical for the metabolism of a wide variety of endogenous and exogenous compounds, including many drugs. Inhibition of CYP3A4 can lead to altered pharmacokinetic profiles of co-administered drugs, potentially causing adverse effects. This is a critical consideration in any pre-clinical or drug development study.
Q3: Could this compound inhibit other glutamine-utilizing enzymes?
A3: While some glutamine analogs are known to inhibit multiple glutamine-utilizing enzymes, many inhibitors of GlcN-6-P synthase have demonstrated high selectivity.[1][6][7] This selectivity is attributed to significant differences in the geometry of the glutamine-binding sites among various amidotransferases.[6][7] However, given that this compound acts on the glutamine-binding domain, cross-reactivity with other amidotransferases cannot be entirely ruled out without empirical testing. We recommend performing a selectivity profiling assay against a panel of related enzymes if you observe unexpected cellular effects.
Q4: My cells are showing higher-than-expected toxicity. Could this be due to off-target effects?
A4: It is possible. While the on-target effect of disrupting the hexosamine biosynthesis pathway can impact cell survival, especially in rapidly dividing cells or microorganisms, unexpected levels of toxicity could point to off-target effects.[1] The known inhibition of CYP3A4 is one possibility, as it could interfere with the metabolism of essential endogenous molecules.[5] Another possibility is the inhibition of other, unconfirmed off-targets. We recommend initiating a troubleshooting workflow to investigate these potential causes (see Troubleshooting Guide and Experimental Protocols below).
Quantitative Data Summary
This table summarizes the known inhibitory concentrations for this compound against its primary target and its antimicrobial activity against various microorganisms.
| Target / Organism | Assay Type | Value | Unit | Reference |
| GlcN-6-P Synthase | IC50 | 3.47 | µM | [5] |
| Staphylococcus aureus | MIC | 1 ± 0.15 | µg/mL | [5] |
| Bacillus subtilis | MIC | 0.5 ± 0.15 | µg/mL | [5] |
| Candida albicans | MIC | 4 ± 0.33 | µg/mL | [5] |
| Aspergillus oryzae | MIC | 4 ± 0.33 | µg/mL | [5] |
Visual Guides and Pathways
Caption: The Hexosamine Biosynthesis Pathway and the point of inhibition.
Caption: Relationship between on-target and off-target effects of the inhibitor.
Troubleshooting Guide
Problem: I am observing unexpected or inconsistent results in my cellular assay (e.g., excessive toxicity, variable dose-response).
This workflow can help diagnose if off-target effects are the cause of your unexpected results.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
Experimental Protocols
Below are generalized protocols for assays to investigate potential off-target effects. Researchers should adapt these to their specific experimental systems and available resources.
Protocol 1: CYP3A4 Inhibition Assay (Fluorescent Substrate Method)
Objective: To determine if this compound inhibits CYP3A4 activity in a cell-free system.
Materials:
-
Recombinant human CYP3A4 enzyme
-
CYP3A4 substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC)
-
NADPH regeneration system
-
Potassium phosphate buffer (pH 7.4)
-
This compound (test compound)
-
Ketoconazole (positive control inhibitor)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series to test a range of concentrations.
-
Prepare a stock solution of the positive control (Ketoconazole) in DMSO.
-
Prepare the reaction buffer containing the NADPH regeneration system in potassium phosphate buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of reaction buffer.
-
Add 1 µL of the test compound, positive control, or DMSO vehicle to the appropriate wells.
-
Add 25 µL of the recombinant CYP3A4 enzyme solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Initiate the reaction by adding 25 µL of the BFC substrate to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence of the product (7-hydroxy-4-trifluoromethylcoumarin) kinetically over 30-60 minutes (Excitation: ~405 nm, Emission: ~530 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the vehicle control (DMSO = 100% activity).
-
Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Amidotransferase Selectivity Profiling (Coupled Enzyme Assay)
Objective: To assess the selectivity of this compound against other glutamine-dependent enzymes.
Materials:
-
Purified GlcN-6-P synthase (target enzyme)
-
A panel of purified off-target amidotransferases (e.g., CTP synthetase, GMPS)
-
Substrates for each enzyme (e.g., L-glutamine, ATP, UTP for CTP synthetase)
-
Coupling enzymes and reagents to detect product formation (e.g., pyruvate kinase/lactate dehydrogenase for ADP detection, which is a common product)[8]
-
This compound
-
Appropriate reaction buffers for each enzyme
-
96-well UV-transparent microplate
-
UV-Vis microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a concentrated stock solution of this compound.
-
Prepare reaction mixtures for each enzyme to be tested. Each mixture should contain the appropriate buffer, substrates (excluding one to initiate the reaction), and the coupling enzyme system.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction mixture for a specific enzyme to a set of wells.
-
Add a fixed, high concentration of this compound (e.g., 10-100x its IC50 for GlcN-6-P synthase) or vehicle (DMSO) to the wells.
-
-
Initiate and Monitor Reaction:
-
Initiate the reactions by adding the final substrate.
-
Immediately monitor the change in absorbance at 340 nm (for NADH consumption in the PK/LDH coupled system) over time in a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate for each enzyme in the presence and absence of this compound.
-
Calculate the percent inhibition caused by the compound for each enzyme.
-
Significant inhibition (>50% at a high concentration) of an off-target enzyme warrants a full dose-response experiment to determine its IC50, following the method in Protocol 1.
-
-
Interpretation:
-
Compare the IC50 values for the off-target enzymes to the IC50 for the primary target (GlcN-6-P synthase). A large ratio (>100-fold) generally indicates good selectivity.
-
References
- 1. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cell Permeability of Glucosamine-6-Phosphate (GlcN-6-P) Synthase Inhibitors
Welcome to the Technical Support Center for GlcN-6-P Synthase Inhibitor Research. This resource is designed for researchers, scientists, and drug development professionals who are working with GlcN-6-P synthase inhibitors and facing challenges related to their poor cell permeability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Introduction to the Challenge
Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a critical enzyme in the hexosamine biosynthetic pathway (HBP), making it an attractive target for the development of antimicrobial and anticancer agents.[1][2] However, a significant hurdle in the therapeutic application of many potent GlcN-6-P synthase inhibitors is their low cell permeability, which limits their access to the intracellular enzyme and consequently reduces their efficacy in cellular and in vivo models.[1][2] This technical guide explores various strategies to overcome this limitation, focusing on nanoparticle-mediated delivery and prodrug approaches.
The Hexosamine Biosynthetic Pathway and Inhibition
The hexosamine biosynthetic pathway is crucial for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for the synthesis of glycoproteins, glycolipids, and other essential macromolecules. GlcN-6-P synthase catalyzes the first and rate-limiting step of this pathway. Inhibition of this enzyme disrupts these vital cellular processes.
Caption: The Hexosamine Biosynthetic Pathway and the point of inhibition by GlcN-6-P synthase inhibitors.
Troubleshooting Guides
This section provides troubleshooting advice for common issues encountered during experiments with GlcN-6-P synthase inhibitors, particularly when using nanoparticle and prodrug strategies.
Nanoparticle-Mediated Delivery
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Nanoparticle-Inhibitor Conjugate | Inefficient conjugation chemistry. | - Optimize the pH of the conjugation buffer; for many reactions, a pH of 7-8 is optimal.[3] - Ensure the use of high-quality nanoparticles and fresh coupling reagents (e.g., EDC/NHS). - Adjust the molar ratio of inhibitor to nanoparticles. |
| Nanoparticle aggregation during conjugation. | - Work with nanoparticle concentrations within the recommended range to prevent aggregation.[3] - Use a sonicator to ensure even dispersion of nanoparticles before initiating the conjugation process.[3] - Incorporate stabilizing agents compatible with your nanoparticle type.[3] | |
| Inefficient purification leading to loss of conjugate. | - For magnetic nanoparticles, use a magnetic column for washing and elution to minimize loss. - Consider using ultrafiltration for purification as an alternative to ultracentrifugation to avoid issues with resuspension. | |
| Poor In Vitro Efficacy of Nanoparticle Conjugate | Insufficient release of the inhibitor from the nanoparticle at the target site. | - If using a cleavable linker, ensure the cleavage conditions (e.g., pH, specific enzymes) are met in the in vitro model. - Consider that nanoparticle-drug systems may exhibit slower drug release, potentially requiring longer incubation times to observe an effect. |
| Non-specific binding of nanoparticles to unintended molecules. | - Use a blocking agent such as bovine serum albumin (BSA) or polyethylene glycol (PEG) after conjugation to passivate the nanoparticle surface and reduce non-specific interactions.[3] | |
| Instability of the nanoparticle conjugate in culture medium. | - Characterize the stability of your nanoparticle conjugates in the specific cell culture medium to be used. Components of the medium can sometimes interact with and destabilize nanoparticles. |
Prodrug Approach
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low In Vitro Efficacy of Prodrug | Inefficient cleavage of the prodrug to release the active inhibitor. | - Ensure that the cell line used for the assay expresses the necessary enzymes (e.g., peptidases for peptide-based prodrugs) to cleave the prodrug. - Analyze the cell culture medium and cell lysate using LC-MS to quantify the amount of released active inhibitor. |
| Poor cellular uptake of the prodrug. | - While the prodrug strategy aims to improve uptake, the modification may not be optimal. Consider alternative promoieties. - Perform cellular uptake studies to quantify the intracellular concentration of the prodrug and the released active inhibitor. | |
| Degradation of the prodrug in the culture medium. | - Assess the stability of the prodrug in the cell culture medium over the time course of the experiment. Components in the serum can sometimes degrade test compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to overcome the poor cell permeability of GlcN-6-P synthase inhibitors?
A1: The most frequently employed and successful strategies include:
-
Prodrug Approach: Modifying the inhibitor with a chemical promoiety, such as a peptide, to facilitate transport into the cell via transporters. The promoiety is then cleaved intracellularly to release the active inhibitor.[1][2]
-
Nanoparticle-Mediated Delivery: Encapsulating or conjugating the inhibitor to a nanoparticle carrier to facilitate cellular uptake through endocytosis.[1]
-
Use of Permeabilizing Agents: Co-administration of the inhibitor with a compound that increases membrane permeability, such as amphotericin B in fungal studies.[4]
Q2: How can I assess the cell permeability of my GlcN-6-P synthase inhibitor?
A2: A common and well-established method is the Caco-2 cell permeability assay.[5][6][7][8] Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that mimics the intestinal epithelium.[8] By adding your compound to the apical side and measuring its appearance on the basolateral side over time, you can determine its apparent permeability coefficient (Papp).[5][8]
Q3: What are some examples of successful prodrugs for GlcN-6-P synthase inhibitors?
A3: A notable example is the conjugation of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) with peptides.[9] For instance, tripeptides containing FMDP have shown enhanced anticandidal activity compared to the parent compound.[9]
Q4: What types of nanoparticles are suitable for delivering GlcN-6-P synthase inhibitors?
A4: PEG-coated iron oxide nanoparticles have been successfully used to deliver inhibitors like FMDP.[10][11] The PEG coating helps to improve the stability and biocompatibility of the nanoparticles.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the permeability of a GlcN-6-P synthase inhibitor using the Caco-2 cell model.
Materials:
-
Caco-2 cells (ATCC)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test inhibitor and control compounds (e.g., a high-permeability and a low-permeability standard)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayer with pre-warmed transport buffer.
-
Prepare the dosing solution of the test inhibitor and control compounds in the transport buffer.
-
Add the dosing solution to the apical (donor) compartment of the Transwell.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.
-
At the end of the experiment, collect samples from the apical compartment.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Protocol 2: Synthesis of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) Analogs
This protocol describes a general method for synthesizing FMDP analogs, which can be adapted for creating prodrugs.
Materials:
-
N2-tert-butoxycarbonyl-L-2,3-diaminopropanoic acid (Boc-A2pr)
-
N-succinimidoyl esters of α,β-unsaturated acid derivatives
-
Deprotection agent (e.g., trifluoroacetic acid)
-
Appropriate solvents (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
Procedure:
-
Perform an acylation reaction of Boc-A2pr with the N-succinimidoyl ester of the desired α,β-unsaturated acid in a suitable solvent.[12]
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Deprotect the Boc group using a suitable deprotection agent.[12]
-
Purify the final compound using an appropriate method, such as preparative HPLC.
-
Characterize the purified compound to confirm its identity and purity (e.g., by NMR and mass spectrometry).
Data Presentation
Table 1: Comparative In Vitro Efficacy of GlcN-6-P Synthase Inhibitors
| Compound | Cell Line | IC50 (µM) | Reference |
| FMDP | Candida albicans | 0.1 (Ki) | [13] |
| Bacterial/Yeast GlcN-6-P synthase | 15-21 | [13] | |
| FCDP | Bacterial/Yeast GlcN-6-P synthase | 82-100 | [13] |
| ADGP | E. coli GlcN-6-P synthase | 25 (Ki) | [14] |
| Pt/TiO2 Nanoparticles | HeLa | 53.74 µg/mL | [15] |
| DU-145 | 75.07 µg/mL | [15] | |
| Pure TiO2 Nanoparticles | HeLa | 74.29 µg/mL | [15] |
| DU-145 | 82.02 µg/mL | [15] |
Note: The data for nanoparticle efficacy is for a different class of compounds and is provided as an example of reporting such data.
Visualizations
Experimental Workflow for Nanoparticle-Conjugated Inhibitor Evaluation
Caption: A generalized workflow for the synthesis, characterization, and in vitro evaluation of nanoparticle-conjugated GlcN-6-P synthase inhibitors.
Logical Relationship in Prodrug Strategy
Caption: The logical steps involved in the prodrug approach to enhance the intracellular delivery of GlcN-6-P synthase inhibitors.
References
- 1. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hiyka.com [hiyka.com]
- 4. Facilitated diffusion of glucosamine-6-phosphate synthase inhibitors enhances their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticandidal properties of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, self-assembly, and characterization of PEG-coated iron oxide nanoparticles as potential MRI contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jams.hsu.ac.ir [jams.hsu.ac.ir]
- 12. Synthesis of N3-fumaramoyl-L-2,3-diaminopropanoic acid analogues, the irreversible inhibitors of glucosamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 14. KEGG PATHWAY: map04931 [kegg.jp]
- 15. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
selecting the optimal substrate concentration for inhibition studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal substrate concentration for enzyme inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is the importance of selecting the optimal substrate concentration for an inhibition study?
A1: The substrate concentration directly influences the apparent potency of an inhibitor, particularly for competitive and mixed-type inhibitors.[1][2][3] Selecting an appropriate substrate concentration is crucial for:
-
Accurate determination of inhibitor potency (IC50/Ki): An incorrect substrate concentration can lead to an overestimation or underestimation of an inhibitor's true potency.[1]
-
Determining the mechanism of inhibition: The relationship between IC50 and substrate concentration can help elucidate the inhibitor's mechanism of action (e.g., competitive, non-competitive, uncompetitive).[1][4]
-
Ensuring assay sensitivity: An optimal substrate concentration maximizes the assay window, making it easier to detect and characterize inhibitors.[3]
Q2: What is the Michaelis-Menten constant (Km) and why is it important?
A2: The Michaelis-Menten constant (Km) is the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax).[5][6] It is an inverse measure of the affinity of the enzyme for its substrate; a lower Km indicates a higher affinity.[5][7] Determining the Km is a critical first step before starting inhibition assays as it guides the selection of the appropriate substrate concentration to use.[8]
Q3: How do I experimentally determine the Km of my enzyme?
A3: To determine the Km, you need to measure the initial reaction velocity at various substrate concentrations while keeping the enzyme concentration constant.[9] The data is then plotted as reaction velocity (v) versus substrate concentration ([S]), which typically yields a hyperbolic curve.[5][9] From this curve, Km and Vmax can be determined. For more accurate determination, linear transformations of the Michaelis-Menten equation, such as the Lineweaver-Burk plot, are commonly used.[5][9]
Troubleshooting Guides
Issue 1: High background signal in my assay.
-
Possible Cause: The substrate or other assay components might be unstable and degrading spontaneously, leading to a signal in the absence of enzyme activity.
-
Troubleshooting Steps:
-
Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.
-
If the background signal is high, consider using a different substrate or optimizing buffer conditions (e.g., pH, ionic strength) to improve substrate stability.
-
Ensure all reagents are properly prepared and have not expired.[10]
-
Issue 2: The enzyme activity is not linear over time.
-
Possible Cause: The reaction is not proceeding under initial velocity conditions. This could be due to substrate depletion, product inhibition, or enzyme instability.
-
Troubleshooting Steps:
-
Perform a time-course experiment at the chosen substrate concentration to determine the time range where the reaction is linear.
-
Reduce the enzyme concentration or the incubation time to ensure that less than 10-20% of the substrate is consumed during the measurement.[11]
-
Check the stability of the enzyme under the assay conditions by pre-incubating it for the duration of the assay and then measuring its activity.
-
Issue 3: My IC50 values are highly variable and depend on the substrate concentration.
-
Possible Cause: This is expected for competitive and mixed-type inhibitors. For competitive inhibitors, the IC50 value increases with increasing substrate concentration.[1][2][12] For uncompetitive inhibitors, the IC50 decreases as substrate concentration increases.[1][2] For non-competitive inhibitors, the IC50 should be independent of substrate concentration.[1][2]
-
Troubleshooting Steps:
-
Systematically vary the substrate concentration (e.g., 0.5x Km, 1x Km, 5x Km) and determine the IC50 at each concentration.
-
Analyze the relationship between IC50 and substrate concentration to help determine the mechanism of inhibition.
-
For routine screening of competitive inhibitors, using a substrate concentration at or below the Km is often recommended to maximize sensitivity.[8][13]
-
Experimental Protocols
Protocol 1: Determination of the Michaelis-Menten Constant (Km)
-
Reagent Preparation: Prepare a series of substrate dilutions in the appropriate assay buffer. The concentrations should typically range from 0.1x to 10x the estimated Km. Prepare a stock solution of the enzyme at a concentration that will yield a measurable and linear reaction rate.[14]
-
Assay Setup: For each substrate concentration, set up a reaction containing the assay buffer, the substrate, and any necessary cofactors.
-
Initiate Reaction: Start the reaction by adding the enzyme to each reaction mixture.
-
Measure Initial Velocity: Monitor the formation of product or the depletion of substrate over a short period where the reaction is linear. This is the initial velocity (v).
-
Data Analysis:
Table 1: Example Data for Km Determination
| Substrate Concentration ([S]) (µM) | Initial Velocity (v) (RFU/min) | 1/[S] (µM⁻¹) | 1/v (min/RFU) |
| 1 | 50 | 1.00 | 0.0200 |
| 2 | 83 | 0.50 | 0.0120 |
| 5 | 143 | 0.20 | 0.0070 |
| 10 | 200 | 0.10 | 0.0050 |
| 20 | 250 | 0.05 | 0.0040 |
| 50 | 300 | 0.02 | 0.0033 |
| 100 | 320 | 0.01 | 0.0031 |
Visualizations
Caption: Workflow for determining optimal substrate concentration.
Caption: Effect of substrate concentration on IC50.
References
- 1. Blog Archives - The Science Snail [sciencesnail.com]
- 2. quora.com [quora.com]
- 3. login.medscape.com [login.medscape.com]
- 4. mdpi.com [mdpi.com]
- 5. Untitled Document [ucl.ac.uk]
- 6. teachmephysiology.com [teachmephysiology.com]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. m.youtube.com [m.youtube.com]
Navigating Enzyme Instability: A Technical Support Guide for In Vitro Assays
For researchers, scientists, and drug development professionals, ensuring the stability of enzymes in in vitro assays is paramount for generating reliable and reproducible data. Enzyme instability can arise from a multitude of factors, leading to loss of activity and compromised experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of enzyme instability in in vitro assays?
A1: Enzyme instability in vitro is primarily caused by denaturation, where the protein loses its three-dimensional structure and, consequently, its catalytic function.[1][2] Several factors can trigger denaturation:
-
Temperature: Enzymes have an optimal temperature range for activity.[3] Temperatures that are too high can disrupt the weak bonds that maintain the enzyme's structure, leading to irreversible denaturation.[4] Conversely, while cold temperatures slow down enzyme activity, repeated freeze-thaw cycles can also cause denaturation.[5]
-
pH: Each enzyme has a specific pH range where it functions optimally.[1] Deviations from this optimal pH can alter the ionization state of amino acid residues in the enzyme, affecting its structure and activity.[6] Extreme pH values can lead to complete and irreversible denaturation.[1]
-
Proteolytic Degradation: When preparing cell or tissue lysates, proteases are released that can degrade your enzyme of interest.[7]
-
Oxidation: The presence of oxidizing agents can damage sensitive amino acid residues, particularly cysteine, leading to a loss of function.[8]
-
Mechanical Stress: Vigorous vortexing or shearing forces during sample preparation can also contribute to enzyme denaturation.
-
Sub-optimal Buffer Conditions: The composition and ionic strength of the buffer can significantly impact enzyme stability.[9]
-
Storage Conditions: Improper storage, including incorrect temperatures and the absence of stabilizing agents, can lead to a gradual loss of enzyme activity over time.[5]
Q2: My enzyme seems to be inactive or has very low activity. What should I check first?
A2: When encountering low or no enzyme activity, a systematic troubleshooting approach is crucial. Here is a workflow to help you identify the potential issue:
Q3: How can I prevent proteolytic degradation of my enzyme?
A3: To prevent your enzyme from being degraded by proteases released during cell lysis, it is essential to use protease inhibitors.[7] These are small molecules that block the active site of proteases. It is recommended to use a protease inhibitor cocktail, which is a mixture of inhibitors that target a broad range of proteases.[10] Add the cocktail to your lysis buffer immediately before use.
Q4: What are some common additives I can use to stabilize my enzyme?
A4: Several types of additives can be used to stabilize enzymes in solution.[11] These work by creating a more favorable microenvironment for the enzyme, helping it to maintain its native conformation.[1]
-
Polyols and Sugars: Glycerol, sorbitol, and sugars like trehalose and sucrose are commonly used as cryoprotectants and stabilizers.[1] They are thought to work by preferentially hydrating the enzyme, which helps to maintain its structure. A common starting concentration for glycerol is 10-50% (v/v) for storage, with at least 30% (v/v) recommended for protection against freeze-thaw damage.[5][12]
-
Salts: The effect of salts on enzyme stability is complex and depends on the specific enzyme, salt, and concentration.[13] In some cases, high salt concentrations can be stabilizing, while in others they can be destabilizing.[13] It is important to empirically determine the optimal salt concentration for your specific enzyme and assay conditions.
-
Polymers: Inert polymers like polyethylene glycol (PEG) can also be used to stabilize enzymes.
-
Bovine Serum Albumin (BSA): For dilute protein solutions (<1 mg/ml), adding a "carrier" protein like BSA can help to prevent the loss of your enzyme due to binding to the storage vessel.[14]
Troubleshooting Guides
Issue: Enzyme activity decreases over the course of the experiment.
Possible Cause & Solution:
-
Cause: The enzyme is unstable under the assay conditions (e.g., temperature, pH).
-
Solution:
-
Optimize Temperature: Determine the optimal temperature for your enzyme by running the assay at a range of temperatures. For most mammalian enzymes, this is around 37°C.[7]
-
Optimize pH: Test a range of buffer pH values to find the optimum for your enzyme's activity and stability.[9]
-
Add Stabilizers: Consider adding stabilizing agents like glycerol or BSA to your assay buffer.
-
Issue: High variability between replicate assays.
Possible Cause & Solution:
-
Cause: Inconsistent pipetting, temperature fluctuations, or reagent instability.
-
Solution:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially of the enzyme, which is often in a small volume.
-
Temperature Control: Use a water bath or incubator to maintain a constant temperature throughout the assay.
-
Reagent Preparation: Prepare fresh reagents and keep them on ice. If using a master mix, ensure it is well-mixed before aliquoting.
-
Quantitative Data on Stabilizer Effectiveness
The effectiveness of a stabilizing agent is highly dependent on the specific enzyme and the assay conditions. However, the following table summarizes some reported data on the impact of common stabilizers.
| Stabilizer | Enzyme/Protein | Concentration | Observed Effect | Citation(s) |
| Glycerol | Aldehyde Dehydrogenase | 30% (v/v) | Required for stability during storage at 2°C and after repeated freeze-thawing. | [12][15] |
| Glycerol | Various Immobilized Enzymes | Varies | Effect is enzyme- and concentration-dependent; can be destabilizing in some cases. | [4][16] |
| Sorbitol | Baliospermum montanum Hydroxynitrile lyase | 400 mg/mL | 2.67-fold improvement in stability. | [13] |
| Glucose | R-HPED | 1.5 M | Decreased the rate of thermal inactivation. | [13] |
| Various | Methyl Trypsin | N/A | A solid-liquid formulation maintained >75% activity for 24 months at 5°C, 25°C, and 30°C. | [17] |
Experimental Protocols
Protocol 1: General Method for Optimizing Enzyme Stability with Additives
This protocol provides a framework for systematically testing the effect of different additives on your enzyme's stability.
Materials:
-
Purified enzyme stock solution
-
Assay buffer (at optimal pH)
-
Substrate and any necessary cofactors
-
Stock solutions of stabilizing additives (e.g., 50% glycerol, 5 M NaCl, 10% BSA)
-
Microplate reader or spectrophotometer
-
Temperature-controlled incubator or water bath
Workflow for Stability Optimization:
Procedure:
-
Prepare Additive Stock Solutions: Prepare concentrated stock solutions of the additives you wish to test (e.g., 50% v/v glycerol, 5 M NaCl, 1 M sucrose).
-
Set up Stability Assay:
-
In separate microcentrifuge tubes, prepare your enzyme in the assay buffer.
-
Add varying concentrations of each stabilizing agent to the tubes. Be sure to include a control with no additive.
-
Incubate the tubes at a "stress" temperature (a temperature at which you observe a loss of activity over time) for a defined period (e.g., 1 hour).
-
-
Measure Residual Activity:
-
After the incubation period, cool the tubes on ice.
-
Initiate the enzymatic reaction by adding the substrate and any necessary cofactors.
-
Measure the initial reaction rate using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
-
Analyze Results:
-
Calculate the percentage of residual activity for each condition relative to the activity of the enzyme at time zero.
-
Plot the residual activity as a function of the additive concentration to determine the optimal concentration for stability.
-
This systematic approach will help you identify the most effective stabilizing conditions for your specific enzyme and in vitro assay, leading to more robust and reliable experimental data.
References
- 1. Enzyme Stabilizers And Additives For Enhanced Longevity [eureka.patsnap.com]
- 2. scribd.com [scribd.com]
- 3. esciinfo.com [esciinfo.com]
- 4. Positive effect of glycerol on the stability of immobilized enzymes: Is it a universal fact? - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How do additives affect enzyme activity and stability in nonaqueous media? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. repositorium.uminho.pt [repositorium.uminho.pt]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. enzyme stabilization, enzyme formulation, stability test, enzyme aging, enzyme, additive, ligand, metal, polymer [creative-enzymes.com]
- 12. Glycerol as an enzyme-stabilizing agent: effects on aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mmb.irost.ir [mmb.irost.ir]
- 15. Glycerol as an Enzyme-Stabilizing Agent: Effects on Aldehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stability Improvement of a Liquid Enzyme Product - PMC [pmc.ncbi.nlm.nih.gov]
how to determine the mode of inhibition for GlcN-6-P Synthase-IN-1
Welcome to the technical support center for researchers working with GlcN-6-P Synthase-IN-1. This guide provides detailed troubleshooting advice, frequently asked questions, and comprehensive experimental protocols to help you determine the mode of inhibition for this compound.
Frequently Asked Questions (FAQs)
Q1: What is GlcN-6-P Synthase and why is it a drug target?
Glucosamine-6-phosphate synthase (GlmS), also known as L-glutamine:D-fructose-6-phosphate amidotransferase, is a crucial enzyme in the hexosamine biosynthetic pathway (HBP).[1][2][3][4][5][6] It catalyzes the conversion of D-fructose-6-phosphate (Fru-6-P) and L-glutamine into D-glucosamine-6-phosphate (GlcN-6-P) and L-glutamate.[1][3] This is the first and rate-limiting step in the pathway that produces UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), a vital precursor for the biosynthesis of essential macromolecules like peptidoglycan in bacteria, chitin in fungi, and glycoproteins in mammals.[1][7] Due to its essential role, particularly in microbial cell wall synthesis, GlcN-6-P synthase is a promising target for the development of antimicrobial agents.[3][7][8][9]
Q2: What is this compound?
This compound is an inhibitor of Glucosamine-6-phosphate synthase with a reported IC50 value of 3.47 μM.[10] It has demonstrated antimicrobial activity against various microorganisms, including S. aureus, B. subtilis, C. albicans, and A. oryzae.[10]
Q3: What are the different modes of enzyme inhibition?
There are four primary modes of reversible enzyme inhibition:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).[11][12]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, regardless of whether the substrate is bound. This reduces the Vmax but does not change the Km.[11][12]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This reduces both the Vmax and the Km.[11][12]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex at an allosteric site, but with different affinities. This affects both Vmax and Km.[11]
Q4: How do I determine the mode of inhibition for this compound?
To determine the mode of inhibition, you will need to perform enzyme kinetics studies. This involves measuring the initial reaction rates of GlcN-6-P Synthase at various concentrations of one substrate while keeping the other substrate at a saturating concentration, in the presence of different concentrations of this compound. The data is then plotted using methods like Michaelis-Menten or Lineweaver-Burk plots to observe the effect of the inhibitor on Km and Vmax.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no enzyme activity | 1. Improper enzyme storage or handling leading to degradation.[13] 2. Incorrect buffer pH or temperature.[13] 3. Absence of essential cofactors. 4. Substrate degradation. | 1. Ensure the enzyme is stored at the correct temperature and avoid repeated freeze-thaw cycles.[13] 2. Verify the pH of your buffer and perform the assay at the optimal temperature for the enzyme (e.g., 37°C). 3. Check the literature for any required cofactors for GlcN-6-P Synthase activity. 4. Prepare fresh substrate solutions for each experiment.[14] |
| Inconsistent inhibition results | 1. Inhibitor precipitation due to low solubility.[14] 2. Instability of the inhibitor in the assay buffer. 3. Variation in pre-incubation time. | 1. Dissolve this compound in a suitable solvent like DMSO and ensure the final concentration in the assay does not cause precipitation.[14] 2. Check the stability of the inhibitor under your experimental conditions. 3. Use a consistent pre-incubation time for the enzyme and inhibitor before initiating the reaction.[14] |
| High background signal | 1. Contamination of reagents. 2. Non-enzymatic degradation of the substrate or product. | 1. Use high-purity reagents and water. 2. Run a control reaction without the enzyme to measure the rate of non-enzymatic reaction and subtract it from your experimental data.[13] |
| Difficulty in achieving saturation with one substrate | 1. Low substrate solubility. 2. Substrate inhibition at high concentrations. | 1. Check the solubility limit of the substrate in your assay buffer. 2. Perform a substrate titration to determine the optimal concentration range and check for substrate inhibition. |
Detailed Experimental Protocols
Protocol 1: Determining the Mode of Inhibition with Respect to Fructose-6-Phosphate
This experiment aims to determine the mode of inhibition of this compound by varying the concentration of Fructose-6-Phosphate (Fru-6-P) while keeping the concentration of L-glutamine constant and saturating.
Materials:
-
Purified GlcN-6-P Synthase
-
This compound
-
Fructose-6-Phosphate (Fru-6-P)
-
L-glutamine
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Coupled enzyme system for detecting product formation (e.g., a system that measures glutamate production)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in assay buffer.
-
Prepare a stock solution of Fru-6-P and L-glutamine in assay buffer.
-
Prepare a working solution of GlcN-6-P Synthase in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed, saturating concentration of L-glutamine (e.g., 5-10 times its Km).
-
Varying concentrations of Fru-6-P (e.g., 0.25x, 0.5x, 1x, 2x, 4x Km of Fru-6-P).
-
Different fixed concentrations of this compound (e.g., 0 µM, 1 µM, 2 µM, 4 µM, 8 µM).
-
-
Include controls: no enzyme, no inhibitor.
-
-
Pre-incubation:
-
Add the GlcN-6-P Synthase to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a set time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[14]
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the final substrate (in this case, you can add the mixture of Fru-6-P and L-glutamine if not already present, or the enzyme if the substrates and inhibitor are already mixed).
-
Immediately start monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the coupled assay system used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each condition from the linear portion of the progress curve.
-
Plot V₀ versus Fru-6-P concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Generate a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/V₀ versus 1/[Fru-6-P].
-
Analyze the changes in apparent Km and Vmax to determine the mode of inhibition.
-
Visualizing the Experimental Workflow
Caption: Workflow for determining the mode of inhibition.
Data Presentation
Table 1: Hypothetical Kinetic Data for this compound
This table presents hypothetical data to illustrate the expected results from the kinetic analysis.
| [this compound] (µM) | Apparent Km for Fru-6-P (µM) | Apparent Vmax (µmol/min/mg) | Mode of Inhibition (Interpretation) |
| 0 (Control) | 50 | 100 | - |
| 1.0 | 75 | 100 | Competitive |
| 2.0 | 100 | 100 | Competitive |
| 4.0 | 150 | 100 | Competitive |
| 0 (Control) | 50 | 100 | - |
| 1.0 | 50 | 75 | Non-competitive |
| 2.0 | 50 | 50 | Non-competitive |
| 4.0 | 50 | 25 | Non-competitive |
| 0 (Control) | 50 | 100 | - |
| 1.0 | 37.5 | 75 | Uncompetitive |
| 2.0 | 25 | 50 | Uncompetitive |
| 4.0 | 12.5 | 25 | Uncompetitive |
Table 2: Summary of Expected Changes in Kinetic Parameters
| Mode of Inhibition | Effect on Km | Effect on Vmax | Lineweaver-Burk Plot Interpretation |
| Competitive | Increases | No change | Lines intersect on the y-axis |
| Non-competitive | No change | Decreases | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Increases or Decreases | Decreases | Lines intersect in the second or third quadrant |
Visualizations
Signaling Pathway: Hexosamine Biosynthetic Pathway
The following diagram illustrates the position of GlcN-6-P Synthase in the hexosamine biosynthetic pathway.
Caption: The Hexosamine Biosynthetic Pathway.
References
- 1. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highlights of glucosamine-6P synthase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. portlandpress.com [portlandpress.com]
- 12. Khan Academy [khanacademy.org]
- 13. m.youtube.com [m.youtube.com]
- 14. superchemistryclasses.com [superchemistryclasses.com]
Technical Support Center: Improving the Selectivity of GlcN-6-P Synthase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the selectivity of Glucosamine-6-phosphate (GlcN-6-P) synthase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for targeting GlcN-6-P synthase for antimicrobial and other therapeutic applications?
A1: GlcN-6-P synthase catalyzes the first committed step in the hexosamine biosynthetic pathway (HBP), which produces UDP-N-acetylglucosamine (UDP-GlcNAc).[1] This end-product is a crucial building block for essential macromolecules in various organisms. In bacteria and fungi, UDP-GlcNAc is vital for the synthesis of peptidoglycan and chitin, respectively, which are essential components of their cell walls.[2][3] Consequently, inhibiting GlcN-6-P synthase can have a cidal effect on these pathogens. In mammals, the HBP is implicated in insulin resistance and cancer, making the human enzyme a target for antidiabetic and anticancer therapies.[1][4]
Q2: What are the key structural and regulatory differences between prokaryotic and eukaryotic GlcN-6-P synthases that can be exploited to achieve inhibitor selectivity?
A2: The primary differences lie in their quaternary structure and allosteric regulation. Eukaryotic GlcN-6-P synthase is typically a homotetramer and is subject to allosteric feedback inhibition by the pathway's end-product, UDP-GlcNAc.[1][3][5] In contrast, the prokaryotic enzyme is a homodimer and lacks this allosteric regulatory site.[1][3] These differences provide a structural basis for designing inhibitors that selectively target the allosteric site of the fungal or human enzyme, or exploit variations in the active site geometry between species.
Q3: My glutamine analog inhibitor shows broad-spectrum activity against other glutamine-utilizing enzymes. How can I improve its selectivity for GlcN-6-P synthase?
A3: While many glutamine analogs like 6-diazo-5-oxo-L-norleucine (DON) and azaserine inhibit a wide range of glutamine-utilizing enzymes, some, such as N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP), have shown high selectivity for GlcN-6-P synthase.[1][6][7] This selectivity is attributed to differences in the geometry of the glutamine binding site.[6][7] Molecular modeling studies have revealed that the glutamine binding site of GlcN-6-P synthase accommodates a different conformational space of glutamine compared to other amidotransferases.[6][7] To improve selectivity, consider synthesizing derivatives of L-2,3-diaminopropanoic acid, as this scaffold has been shown to confer high selectivity.[1]
Q4: My transition-state analog inhibitor has low cell permeability, resulting in poor antimicrobial activity despite good in vitro enzyme inhibition. What strategies can I employ to overcome this?
A4: Low cellular uptake is a common issue for highly polar molecules like sugar phosphates. A successful strategy to address this is the pro-drug approach.[1][8] This involves modifying the inhibitor to be more lipophilic, allowing it to cross the cell membrane. Once inside the cell, the modifying groups are cleaved by cellular enzymes to release the active inhibitor. For example, incorporating the inhibitor into oligopeptide structures has been shown to substantially improve antimicrobial activity.[1]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High IC50 value despite predicted high affinity from docking studies. | 1. Inhibitor solubility issues: The compound may be precipitating in the assay buffer. 2. Incorrect assay conditions: pH, temperature, or buffer components may not be optimal for inhibitor binding. 3. Enzyme degradation: The enzyme may have lost activity during storage or the experiment. 4. Inaccurate protein concentration: The actual concentration of active enzyme may be lower than assumed. | 1. Determine the solubility of your inhibitor in the assay buffer. Consider using a small amount of a co-solvent like DMSO. 2. Verify that the assay conditions are optimal for the enzyme's activity and stability. 3. Use fresh enzyme preparations and keep them on ice. Include a positive control with a known inhibitor to validate enzyme activity. 4. Perform an enzyme titration to determine the concentration of active sites.[3] |
| Inconsistent results between experimental replicates. | 1. Pipetting errors: Inaccurate dispensing of enzyme, substrate, or inhibitor. 2. Incomplete mixing: Reagents not uniformly distributed in the reaction wells. 3. Temperature fluctuations: Inconsistent incubation temperatures across the plate or between experiments. 4. Reagent degradation: One or more reagents may be unstable under the experimental conditions. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for common reagents. 2. Ensure thorough but gentle mixing after adding each component. 3. Use a temperature-controlled plate reader or water bath for incubations. 4. Prepare fresh reagents for each experiment and store them appropriately. |
| No inhibition observed, or very weak inhibition. | 1. Incorrect inhibitor concentration range: The concentrations tested may be too low to see an effect. 2. Inhibitor instability: The compound may be degrading in the assay buffer. 3. Non-specific binding: The inhibitor may be binding to the plate or other components of the assay mixture. 4. Incorrect mechanism of inhibition assumed: The inhibitor may not be a competitive inhibitor as presumed. | 1. Test a wider range of inhibitor concentrations, spanning several orders of magnitude. 2. Assess the stability of your inhibitor under the assay conditions using techniques like HPLC. 3. Include detergents like Triton X-100 or Tween-20 in the assay buffer at concentrations below their critical micelle concentration. 4. Perform mechanism of action studies by varying the substrate concentration.[3] |
Data Presentation
Table 1: Inhibitory Potency of Selected GlcN-6-P Synthase Inhibitors
| Inhibitor | Target Enzyme | Type of Inhibition | IC50 (µM) | Ki (µM) | Reference |
| Glutamine Analogues | |||||
| FMDP | Candida albicans | Active-site-directed inactivator | - | 0.1 | [1] |
| FMDP | Bacterial and Yeast | - | 15-21 | - | [1] |
| FCDP | Salmonella typhimurium | - | - | 85 | [1] |
| Transition State/Intermediate Analogues | |||||
| ADGP | E. coli | Strong inhibitor | - | 25 | [1] |
| Heterocyclic Compounds | |||||
| Compound 67c | GlcN-6-P synthase | - | 3.47 | - | [1] |
| Natural Products | |||||
| Anticapsin | GlcN-6-P synthase | Selective inhibitor | - | - | [1] |
| Other | |||||
| RO0509347 | Human GlcN-6-P synthase | - | 1 | - | [1] |
Table 2: Antimicrobial Activity of Selected GlcN-6-P Synthase Inhibitors
| Inhibitor | Organism | MIC (µg/mL) | Reference |
| FMDP | - | 100-200 | [1] |
| L-2,3-diaminopropanoic acid derivatives (compounds 13 & 14) | Fungi | 62.5-125 | [1] |
| ADGP | - | 5000 | [1] |
| Compound 67c | S. aureus | 1 | [1] |
| Compound 67c | B. subtilis | 0.5 | [1] |
| Compound 67c | C. albicans | 4 | [1] |
| Compound 67c | MRSA | 32 | [1] |
Experimental Protocols
1. GlcN-6-P Synthase Activity Assay (Enzyme-Coupled Method)
This protocol is adapted from a method utilizing a coupling enzyme, glucosamine-6-phosphate N-acetyltransferase (GNA1), to measure the production of GlcN-6-P.[9]
-
Principle: GlcN-6-P synthase produces GlcN-6-P, which is then acetylated by GNA1 using acetyl-coenzyme A (Ac-CoA). The consumption of Ac-CoA can be monitored spectrophotometrically at 230 nm.[9]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
L-glutamine (Gln)
-
D-fructose-6-phosphate (Fru-6P)
-
Acetyl-Coenzyme A (Ac-CoA)
-
Purified human GNA1 (hGNA1)
-
Purified GlcN-6-P synthase
-
Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
-
Procedure:
-
Prepare the assay mixture in a UV-transparent 96-well microplate. For each well, add:
-
10 mM L-Gln
-
0.1 mM Ac-CoA
-
50 mM Tris-HCl, pH 7.5
-
2 µg hGNA1
-
Varying concentrations of Fru-6P for kinetic studies.
-
-
Add the desired concentration of the inhibitor to the test wells. Include a solvent control (e.g., DMSO) in the control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding purified GlcN-6-P synthase to each well.
-
Immediately begin monitoring the decrease in absorbance at 230 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of Ac-CoA consumption) from the linear portion of the absorbance vs. time plot.
-
To determine the IC50, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
2. Protocol for Determining Inhibitor Selectivity
-
Principle: The selectivity of an inhibitor is determined by comparing its potency (e.g., IC50 or Ki) against the target enzyme (e.g., from a pathogen) versus its potency against off-target enzymes (e.g., human orthologs or other related enzymes).
-
Procedure:
-
Perform the enzyme activity assay (as described above) for both the target enzyme (e.g., C. albicans GlcN-6-P synthase) and the off-target enzyme (e.g., human GlcN-6-P synthase) in parallel.
-
For each enzyme, determine the IC50 value of the inhibitor by testing a range of concentrations.
-
Calculate the Selectivity Index (SI) as follows:
-
SI = IC50 (off-target enzyme) / IC50 (target enzyme)
-
-
-
Interpretation: A higher SI value indicates greater selectivity for the target enzyme. An SI > 10 is generally considered a good starting point for a selective inhibitor.
Visualizations
Caption: The Hexosamine Biosynthetic Pathway.
Caption: Workflow for IC50 determination.
Caption: Logic for selective inhibitor design.
References
- 1. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Prodrug Strategies for GlcN-6-P Synthase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with prodrugs of Glucosamine-6-Phosphate (GlcN-6-P) synthase inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of GlcN-6-P synthase inhibitor prodrugs.
Q1: My GlcN-6-P synthase inhibitor is potent in enzymatic assays but shows poor activity in cell-based assays. Why is this happening and what can I do?
A1: This is a common challenge and often points to poor cell membrane permeability of the inhibitor.[1][2][3][4][5][6][7] Many potent GlcN-6-P synthase inhibitors are charged molecules or have polar functional groups that hinder their passage across the lipid bilayer of the cell membrane.
Troubleshooting Steps:
-
Confirm Cellular Uptake: Directly measure the intracellular concentration of your inhibitor using techniques like LC-MS/MS. A low intracellular concentration compared to the extracellular concentration is a strong indicator of poor permeability.
-
Prodrug Strategy: This is the most common and effective solution. By masking the polar functional groups of your inhibitor with lipophilic moieties, you can significantly enhance its ability to cross the cell membrane.[1][2][3][4][5][6][7] Once inside the cell, these masking groups are cleaved by intracellular enzymes (e.g., esterases) to release the active inhibitor.
-
Optimize Prodrug Moiety: The choice of the prodrug moiety is critical. Ester-based prodrugs, such as acetoxymethyl (AM) esters, are frequently used to mask carboxylic acid groups and have been shown to improve the antifungal activity of inhibitors like N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP).
Q2: I've designed a prodrug, but its activity in cell-based assays is still lower than expected. What could be the problem?
A2: If a prodrug strategy doesn't yield the expected increase in cellular activity, several factors could be at play.
Troubleshooting Steps:
-
Inefficient Prodrug Conversion: The intracellular enzymes required to cleave the prodrug moiety and release the active inhibitor may not be sufficiently active in your cell line.
-
Solution: Conduct in vitro hydrolysis assays using cell lysates or specific recombinant enzymes (e.g., carboxylesterases) to confirm that your prodrug is being efficiently converted to the active drug. You can also analyze the intracellular concentrations of both the prodrug and the active inhibitor over time.
-
-
Prodrug Efflux: The prodrug itself might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell before it can be converted to the active form.
-
Solution: Test your prodrug in the presence of known efflux pump inhibitors to see if its intracellular accumulation and activity increase.
-
-
Prodrug Instability: The prodrug may be unstable in the cell culture medium or may be prematurely hydrolyzed in the bloodstream in vivo before reaching the target cells.
-
Solution: Assess the stability of your prodrug in cell culture medium and in plasma.[8] If it is rapidly degrading, you may need to redesign the prodrug with a more stable linker.
-
-
Toxicity of the Prodrug or Byproducts: The prodrug itself or the cleaved moiety could be toxic to the cells, leading to a decrease in cell viability that masks the inhibitory effect.
-
Solution: Perform cytotoxicity assays for the prodrug, the active inhibitor, and the cleaved moiety separately to assess their individual effects on cell viability.
-
Q3: How can I confirm that my prodrug is being activated as intended within the cell?
A3: Confirming intracellular activation is a critical step in validating your prodrug strategy.
Recommended Approaches:
-
Direct Measurement of Intracellular Metabolites: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the intracellular concentrations of both the intact prodrug and the released active inhibitor over time. An ideal prodrug will show a decrease in its own concentration over time, with a corresponding increase in the concentration of the active drug.
-
Reporter Assays: If your target cell line allows, you can use reporter gene assays that are sensitive to the downstream effects of GlcN-6-P synthase inhibition. An increase in the reporter signal in cells treated with the prodrug would indicate successful activation and target engagement.
Quantitative Data Summary
The following table summarizes key quantitative data for selected GlcN-6-P synthase inhibitors and their prodrugs. This data can be used as a benchmark for your own experimental results.
| Compound | Type | Target Organism/Enzyme | IC50 (µM) | Ki (µM) | MIC (µg/mL) | MIC (µM) | Reference |
| FMDP | Active Inhibitor | Candida albicans GlcN-6-P Synthase | 4 | - | 50 | 200 | [9] |
| Acetoxymethyl ester of FMDP | Prodrug | Candida albicans GlcN-6-P Synthase | 11.5 | - | 3.1 | 10 | [9] |
| FCDP-Ala | Prodrug | Salmonella typhimurium GlcN-6-P Synthase | - | 85 | - | - | [1] |
| Compound 13 (a diaminopropanoic acid derivative) | Active Inhibitor | Antifungal | - | - | 62.5-125 | - | [1] |
| Compound 67c (a thiazole derivative) | Active Inhibitor | MRSA / GlcN-6-P Synthase | 3.47 | - | 32 | - | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of GlcN-6-P synthase inhibitor prodrugs.
Protocol 1: Synthesis of an Acetoxymethyl (AM) Ester Prodrug of a Carboxylic Acid-Containing Inhibitor
This protocol provides a general method for the synthesis of an AM ester prodrug, a common strategy to enhance cell permeability.
Materials:
-
Carboxylic acid-containing inhibitor
-
Bromomethyl acetate
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the carboxylic acid-containing inhibitor (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add bromomethyl acetate (1.5-2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate.
-
Separate the layers and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the pure acetoxymethyl ester prodrug.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: GlcN-6-P Synthase Activity Assay (Enzyme-Coupled Spectrophotometric Method)
This assay measures the production of GlcN-6-P by coupling its formation to the activity of a second enzyme, glucosamine-6-phosphate N-acetyltransferase (GNA1), which can be monitored spectrophotometrically.[10][11]
Materials:
-
Purified GlcN-6-P synthase
-
Purified GNA1 (can be expressed and purified from yeast)
-
L-glutamine
-
D-fructose-6-phosphate (Fru-6-P)
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 7.5)
-
EDTA
-
Inhibitor compound (and/or prodrug)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, EDTA, L-glutamine, Fru-6-P, Acetyl-CoA, DTNB, and GNA1.
-
Add the inhibitor compound at various concentrations to the appropriate wells. For prodrugs, pre-incubation with a cell lysate or esterase may be necessary to assess the activity of the released inhibitor.
-
Initiate the reaction by adding GlcN-6-P synthase to all wells.
-
Immediately begin monitoring the increase in absorbance at 412 nm, which corresponds to the production of the yellow-colored 2-nitro-5-thiobenzoate anion resulting from the reaction of the free thiol on Coenzyme A (released by GNA1) with DTNB.
-
Record the absorbance at regular intervals for a set period (e.g., 10-30 minutes).
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Analysis of Prodrug Conversion by MALDI-TOF Mass Spectrometry
This method allows for the direct detection and quantification of the prodrug and the active inhibitor in a reaction mixture, providing a powerful tool to study prodrug activation.[12][13]
Materials:
-
Prodrug and active inhibitor standards
-
Cell lysate or purified esterase
-
Reaction buffer (e.g., phosphate-buffered saline)
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in acetonitrile/water/trifluoroacetic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Incubate the prodrug at a known concentration with the cell lysate or purified esterase in the reaction buffer at 37°C.
-
At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding an equal volume of acetonitrile).
-
Spot a small volume (e.g., 1 µL) of the quenched reaction mixture onto a MALDI target plate.
-
Overlay the spot with an equal volume of the matrix solution and allow it to air dry.
-
Analyze the samples using a MALDI-TOF mass spectrometer in the appropriate mass range to detect the prodrug and the active inhibitor.
-
Quantify the relative amounts of the prodrug and active inhibitor at each time point by comparing the intensities of their respective mass peaks. This will allow you to determine the rate of prodrug conversion.
Visualizations
Hexosamine Biosynthesis Pathway
The following diagram illustrates the hexosamine biosynthesis pathway, highlighting the central role of GlcN-6-P synthase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. doaj.org [doaj.org]
- 8. Synthesis, pH dependent, plasma and enzymatic stability of bergenin prodrugs for potential use against rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An enzyme-coupled assay for amidotransferase activity of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring enzyme-catalyzed production of glucosamine-6P by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry: a new enzymatic assay for glucosamine-6P synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with interference in colorimetric enzyme assays
Welcome to the technical support center for colorimetric enzyme assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common sources of interference in your experiments.
Frequently Asked Questions (FAQs)
Q1: My assay has a high background signal. What are the common causes and solutions?
High background absorbance can obscure the signal from your enzymatic reaction, reducing the assay's sensitivity and dynamic range.[1] Common causes include:
-
Contaminated Reagents: Buffers or substrate solutions may be contaminated, leading to non-enzymatic color development.[2]
-
Substrate Instability: The substrate may degrade spontaneously over time, producing a colored product without enzymatic activity.
-
Sample Properties: The sample itself may be colored or turbid, contributing to the absorbance reading.[3][4][5][6]
-
Incorrect Plate Type: Using clear plates for fluorescent or luminescent assays can cause crosstalk between wells, although for colorimetric assays, clear plates are standard.[7]
-
Reaction with Assay Components: Test compounds or substances within the sample may react directly with the detection reagents.
Troubleshooting Steps:
-
Run a "no-enzyme" control: Prepare a reaction mixture containing all components except the enzyme. A high signal in this well points to substrate instability or reagent contamination.[8][9]
-
Run a "no-substrate" control: This control contains all components except the substrate. A high signal indicates that the enzyme preparation or the sample itself is contributing to the color.
-
Prepare fresh reagents: Always use freshly prepared buffers and substrate solutions to minimize issues from contamination or degradation.[2][10]
-
Check for sample turbidity/color: Visually inspect your samples. If they are cloudy or colored, this will contribute to the absorbance. Use a sample blank to correct for this.[3][11]
Q2: My results are inconsistent between replicates or experiments. What could be the cause?
Inconsistent results are a frequent challenge and can stem from several factors throughout the experimental workflow.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.[7][12]
-
Inadequate Mixing: Failure to properly mix reagents in the well can lead to non-uniform reactions.[9][12]
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent incubation temperatures or using cold reagents can cause significant variations.[9][13] Most assays perform optimally when reagents are at room temperature.
-
Evaporation: Evaporation from wells, particularly on the edges of the microplate, can concentrate reactants and alter results.[13]
-
Reagent Instability: Repeated freeze-thaw cycles of enzyme or reagent stocks can lead to a loss of activity over time.[8][13]
Troubleshooting Steps:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated and use consistent technique.[7]
-
Prepare a Master Mix: Whenever possible, prepare a master mix of common reagents to be dispensed into all wells, which minimizes pipetting variability.[7]
-
Ensure Thermal Uniformity: Equilibrate all reagents to the assay temperature before starting.[12] Avoid stacking plates during incubation to ensure even temperature distribution.[10]
-
Use Plate Sealers: Use plate sealers during incubations to prevent evaporation.
-
Aliquot Reagents: Store enzymes and critical reagents in single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: How do I deal with interference from my biological sample?
Biological samples are complex mixtures that can contain substances interfering with the assay.[1] The primary types of sample interference are turbidity, intrinsic color, and chemical interference.
-
Turbidity: Suspended particles like lipids or cellular debris in the sample can scatter light, leading to artificially high absorbance readings.[3][4][5][6] This is a positive interference in most colorimetric assays.[3]
-
Intrinsic Color: Samples (e.g., from plasma or plant extracts) may have their own color that absorbs light at the assay wavelength, adding to the background signal.[8]
-
Chemical Interference: Endogenous enzymes or reactive small molecules in the sample can interact with the substrate or detection reagents.[14] Common chemical interferents include reducing agents (DTT), chelators (EDTA), and detergents (SDS).[7]
Troubleshooting Steps:
-
Centrifugation/Filtration: To remove turbidity, centrifuge your samples to pellet suspended solids or filter them. Note that filtration may not be suitable for all analytes.[3][4][6]
-
Use a Sample Blank: The most effective way to correct for both turbidity and intrinsic color is to use a sample blank. This blank contains the sample and all assay components except for one essential element that initiates the color-forming reaction (e.g., the substrate or the enzyme), allowing you to subtract the sample's inherent absorbance.[3]
-
Sample Deproteinization: If endogenous enzymes or other proteins are interfering, you can precipitate them using methods like trichloroacetic acid (TCA) or perchloric acid (PCA) precipitation, or use a spin filter.[7][15]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering substances to a level where they no longer affect the assay.[6][12] However, ensure the analyte concentration remains within the linear range of the assay.[7]
Troubleshooting Workflows & Diagrams
The following diagrams illustrate logical workflows for troubleshooting common issues in colorimetric enzyme assays.
Data on Common Chemical Interferences
Certain chemicals are known to interfere with enzymatic assays even at low concentrations. It is crucial to be aware of their presence in your sample buffers or preparations.
| Interfering Substance | Typical Problematic Concentration | Mechanism of Interference |
| EDTA | > 0.5 mM | Chelates metal cofactors essential for enzyme activity.[7] |
| SDS | > 0.2% | Can denature the enzyme, altering its structure and activity.[7] |
| Sodium Azide | > 0.2% | Potent inhibitor of many enzymes, especially those containing heme (e.g., peroxidases).[7] |
| Dithiothreitol (DTT) | Variable | Strong reducing agent that can interfere with redox-sensitive assays or detection chemistries.[14][16] |
| Ascorbic Acid | > 0.2% | Acts as a reducing agent and can interfere with assays involving redox reactions, such as those measuring H₂O₂.[7] |
| Tween-20 / NP-40 | > 1% | High concentrations of detergents can affect enzyme structure and activity.[7] |
Key Experimental Protocols
Protocol 1: Using a Sample Blank to Correct for Background Absorbance
This protocol is essential when samples are turbid or colored.[3][11]
-
Prepare the Master Mix: Prepare a reaction master mix containing all components (buffer, cofactors, detection reagents) except for the substrate that initiates the color change.
-
Set Up Wells:
-
Sample Wells: In your microplate, add the appropriate volume of your sample and the complete reaction mix (including the substrate).
-
Sample Blank Wells: To a corresponding set of wells, add the same volume of your sample but add the master mix without the substrate. Add an equivalent volume of buffer to make up for the missing substrate volume.
-
-
Incubate: Incubate the plate according to your assay protocol.
-
Measure Absorbance: Read the absorbance of all wells at the appropriate wavelength.
-
Calculate Corrected Absorbance: For each sample, subtract the absorbance of its corresponding sample blank well from the absorbance of the sample well.
-
Corrected Absorbance = Absorbance (Sample Well) - Absorbance (Sample Blank Well)
-
Protocol 2: Deproteinization with Trichloroacetic Acid (TCA)
Use this method to remove interfering proteins and enzymes from your sample.[7][15][17]
-
Sample Preparation: In a microcentrifuge tube, add 100 µL of your sample.
-
Add TCA: Add an equal volume (100 µL) of 10-20% Trichloroacetic Acid (TCA) to the sample.
-
Incubate: Vortex the mixture and incubate on ice for 10-15 minutes to allow proteins to precipitate.
-
Centrifuge: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. The precipitated proteins will form a pellet.
-
Collect Supernatant: Carefully collect the supernatant, which contains the deproteinized sample, without disturbing the pellet.
-
Neutralize (If Necessary): The supernatant will be acidic. If your assay is pH-sensitive, neutralize the sample with a suitable base (e.g., 1M Tris base) before proceeding with the assay. Check the pH to ensure it is within the optimal range for your enzyme.
-
Assay: Use the neutralized, deproteinized supernatant as your sample in the colorimetric assay.
References
- 1. siriusgenomics.com [siriusgenomics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. MyHach - Customer Service [support.hach.com]
- 4. galgo.co.uk [galgo.co.uk]
- 5. news-medical.net [news-medical.net]
- 6. esslabshop.com [esslabshop.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. anshlabs.com [anshlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. bioassaysys.com [bioassaysys.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad.com [bio-rad.com]
- 16. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. interchim.fr [interchim.fr]
Validation & Comparative
A Comparative Guide to GlcN-6-P Synthase-IN-1 and Other Glutamine Analogs for Researchers
For Immediate Release
This guide provides a detailed comparison of GlcN-6-P Synthase-IN-1 and other prominent glutamine analogs used in scientific research and drug development. The information presented here is intended for researchers, scientists, and drug development professionals to make informed decisions about the selection of research tools for targeting Glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in the hexosamine biosynthesis pathway.
GlcN-6-P synthase is a critical enzyme that catalyzes the first and rate-limiting step in the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), an essential precursor for the formation of glycoproteins, glycolipids, and other macromolecules.[1][2] Its crucial role in both prokaryotic and eukaryotic organisms has made it an attractive target for the development of antimicrobial, and anticancer agents.[1][3] Glutamine analogs, which mimic the natural substrate L-glutamine, are a major class of inhibitors for this enzyme.[1]
Quantitative Comparison of GlcN-6-P Synthase Inhibitors
The following table summarizes the inhibitory potency of this compound and other well-characterized glutamine analog inhibitors. It is important to note that the data presented here is compiled from various studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Type of Inhibition | Target Organism/Enzyme | IC50 | Ki | Selectivity | Reference(s) |
| This compound | Not specified | Not specified | 3.47 µM | - | Not specified | [4][5] |
| N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) | Irreversible | Candida albicans | - | 0.1 µM | High for GlcN-6-P synthase | [1] |
| Anticapsin | Irreversible, Competitive with L-glutamine | Candida albicans, E. coli, and other bacteria | - | 9.5 µM (inactivation constant, Kinact) | Selective for GlcN-6-P synthase | [1][6][7][8] |
| 6-Diazo-5-oxo-L-norleucine (DON) | Irreversible | Various | - | - | Non-selective, inhibits various glutamine-utilizing enzymes | [1][9][10][11][12] |
Signaling Pathway and Point of Inhibition
The hexosamine biosynthesis pathway (HBP) is a crucial metabolic route. GlcN-6-P synthase catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate. Glutamine analogs, including this compound, inhibit this key enzymatic step, thereby disrupting the downstream synthesis of UDP-GlcNAc and subsequent glycosylation events.
References
- 1. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of glucosamine-6-phosphate synthetase from bacteria by anticapsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticapsin: an active site directed inhibitor of glucosamine-6-phosphate synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticapsin, an active-site directed irreversible inhibitor of glucosamine-6-phosphate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]
Validating GlcN-6-P Synthase-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GlcN-6-P Synthase-IN-1 with alternative inhibitors, supported by experimental data and detailed protocols to aid in the validation of this specific inhibitor.
Glucosamine-6-phosphate synthase (GlcN-6-P synthase), also known as glutamine:fructose-6-phosphate amidotransferase (GFAT), is a critical enzyme in the hexosamine biosynthesis pathway (HBP). It catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate, the initial and rate-limiting step in the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is a vital precursor for the biosynthesis of macromolecules such as peptidoglycan in bacteria, chitin in fungi, and glycoproteins in mammals.[1][2] Given its crucial role, GlcN-6-P synthase has emerged as a promising therapeutic target for antimicrobial, antidiabetic, and anticancer agents.[1]
This guide focuses on the validation of this compound, a recently identified inhibitor, by comparing its performance with other known inhibitors of the enzyme.
The Hexosamine Biosynthesis Pathway and GlcN-6-P Synthase Inhibition
The diagram below illustrates the central role of GlcN-6-P synthase in the hexosamine biosynthesis pathway and the point of inhibition.
Caption: The Hexosamine Biosynthesis Pathway highlighting the role of GlcN-6-P Synthase.
Comparative Analysis of GlcN-6-P Synthase Inhibitors
This compound (also referred to as Compound 4d and Compound 67c in the literature) is a 2-amino-4-methylthiazole analog that has demonstrated inhibitory activity against GlcN-6-P synthase.[1][3] The following table provides a quantitative comparison of this compound with other well-characterized inhibitors. It is important to note that the inhibitory activities were determined under varying experimental conditions, which can influence the absolute values.
| Inhibitor | Type | Target Enzyme Source | Potency (IC50 / Ki) | Reference |
| This compound | Not specified | Not specified | IC50 = 3.47 µM | [1] |
| Anticapsin | Irreversible, Glutamine analog | Candida albicans | Ki = 9.5 µM | |
| Nω–bromoacetyl-L-2,3-diaminopropionic acid (BADP) | Glutamine analog | Not specified | Ki = 0.1 µM | [1] |
| N3-(4-carboxy-cinnamoyl)-L-2,3-diaminopropanoic acid (FCDP) | Glutamine analog | Salmonella typhimurium | Ki = 85 µM | [1] |
| N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) | Glutamine analog | Candida albicans | Ki = 0.1 µM | [1] |
| N3-(epoxysuccinyl)-L-2,3-diaminopropanoic acid (EADP) | Competitive, Glutamine analog | Saccharomyces cerevisiae | Ki = 40 µM | [1] |
| RO0509347 | Not specified | Human | IC50 = 1 µM | [1] |
Experimental Protocols for Inhibitor Validation
To validate the specificity and mechanism of action of this compound, a series of biochemical and cellular assays are recommended.
GlcN-6-P Synthase Enzymatic Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of GlcN-6-P synthase.
Materials:
-
Purified GlcN-6-P synthase (recombinant or from a native source)
-
Fructose-6-phosphate (Fru-6-P)
-
L-glutamine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EDTA)
-
Detection reagent (e.g., a coupled enzyme system or a method to directly measure glucosamine-6-phosphate)
-
Test inhibitor (this compound)
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In a microplate, add the assay buffer, a fixed concentration of GlcN-6-P synthase, and varying concentrations of the inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrates, Fru-6-P and L-glutamine.
-
Monitor the formation of the product (glucosamine-6-phosphate) over time using a suitable detection method. This can be a colorimetric assay, a coupled enzymatic reaction that produces a detectable signal (e.g., NADH oxidation), or mass spectrometry.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that an inhibitor binds to its target protein within a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Culture cells of interest and treat them with either this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble GlcN-6-P synthase in each sample by Western blotting using a specific antibody.
-
Quantify the band intensities and plot them against the corresponding temperatures for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates target engagement.
Quantification of Cellular UDP-GlcNAc Levels
To assess the functional consequence of GlcN-6-P synthase inhibition in cells, the levels of the downstream product, UDP-GlcNAc, can be measured. A decrease in UDP-GlcNAc levels upon inhibitor treatment provides evidence of on-target activity.
Procedure:
-
Treat cultured cells with varying concentrations of this compound for a defined period.
-
Harvest the cells and perform metabolite extraction (e.g., using a cold methanol/acetonitrile/water solution).
-
Separate the metabolites using a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with an anion-exchange or hydrophilic interaction liquid chromatography (HILIC) column.
-
Detect and quantify UDP-GlcNAc using mass spectrometry (LC-MS).
-
Compare the UDP-GlcNAc levels in inhibitor-treated cells to those in vehicle-treated control cells.
Specificity and Off-Target Considerations
The initial characterization of this compound indicated that it is also an inhibitor of the cytochrome P450 isoform CYP3A4.[3] This highlights the importance of comprehensive off-target profiling for any novel inhibitor. A broad panel of kinase assays and other enzyme assays should be performed to assess the selectivity of this compound. Furthermore, comparing its off-target profile with those of other GlcN-6-P synthase inhibitors, such as the relatively non-selective glutamine analog DON, can provide valuable context for its potential as a specific research tool or therapeutic lead.
References
- 1. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anticapsin: an active site directed inhibitor of glucosamine-6-phosphate synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Parameters of GlcN-6-P Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Glucosamine-6-phosphate synthase (GlcN-6-P synthase), also known as L-glutamine:D-fructose-6-phosphate amidotransferase (GFAT), is a crucial enzyme in the hexosamine biosynthesis pathway (HBP). It catalyzes the first and rate-limiting step in the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the biosynthesis of macromolecules such as peptidoglycan in bacteria, chitin in fungi, and glycoproteins in mammals.[1][2] This central role makes GlcN-6-P synthase an attractive target for the development of antimicrobial and anticancer agents, as well as for studying insulin resistance.[1][2]
This guide provides a comparative overview of the kinetic parameters of various inhibitors of GlcN-6-P synthase, presenting key data in a clear, structured format. Detailed experimental protocols for determining these parameters are also included to facilitate reproducible research.
Quantitative Comparison of Inhibitor Potency
The inhibitory potential of different compounds against GlcN-6-P synthase is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes these kinetic parameters for a range of inhibitors, categorized by their target domain on the enzyme.
| Inhibitor | Target Domain | Enzyme Source | IC50 (µM) | Ki (µM) | Reference |
| Glutamine Analogues (GAH Domain) | |||||
| FMDP (N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid) | Glutamine-binding (GAH) | Bacterial and Yeast | 15–21 | - | [1][3] |
| Candida albicans | - | 0.1 | [1][3] | ||
| FCDP (N3-fumaroyl-L-2,3-diaminopropanoic acid) | Glutamine-binding (GAH) | Bacterial and Yeast | 82–100 | - | [1][3] |
| Salmonella typhimurium | - | 85 | [1] | ||
| Anticapsin | Glutamine-binding (GAH) | Not specified | - | 9.5 | [3] |
| GlcN-6-P Synthase-IN-1 (Compound 67c) | Not specified | Not specified | 3.47 | - | [3] |
| Sugar Phosphate Analogues (ISOM Domain) | |||||
| N-iodoacetylglucosamine-6-phosphate | Fructose-6-P-binding (ISOM) | Not specified | - | 220 | |
| 2-amino-2-deoxy-D-mannitol-6-phosphate (ADMP) | Fructose-6-P-binding (ISOM) | Not specified | - | Potent inhibitor | [4] |
| Allosteric Inhibitors | |||||
| UDP-GlcNAc | Allosteric Site | Saccharomyces cerevisiae | 2500 | - | |
| Candida albicans | 620-670 | - | |||
| Other | |||||
| Arabinose-5P oxime | Not specified | Escherichia coli | Inhibitor | - | [5] |
Visualizing Key Pathways and Processes
To better understand the context of GlcN-6-P synthase inhibition, the following diagrams illustrate the hexosamine biosynthesis pathway, a typical experimental workflow for determining inhibitor kinetics, and a classification of the inhibitors.
Caption: The Hexosamine Biosynthesis Pathway.
References
- 1. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring enzyme-catalyzed production of glucosamine-6P by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry: a new enzymatic assay for glucosamine-6P synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Inhibitor Effects: A Comparative Guide to Using Knockout Strains
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a small molecule inhibitor elicits its effect through the intended target is a cornerstone of robust research and successful therapeutic development. This guide provides a comprehensive comparison of methods for validating inhibitor effects, with a primary focus on the use of knockout (KO) cell lines as the gold standard for target validation.
Comparing Target Validation Strategies: Knockout vs. Alternatives
The ideal validation method provides unambiguous evidence that the inhibitor's effect is solely dependent on the presence of its target. Here, we compare the most common approaches.
| Validation Method | Principle | Advantages | Disadvantages |
| Knockout (KO) | Complete removal of the target gene (e.g., using CRISPR-Cas9), creating a null background. | Definitive: Provides a true negative control, as the target protein is absent[1]. High Specificity: Eliminates ambiguity of off-target effects seen with other methods. | Time and Resource Intensive: Generation of stable knockout cell lines can be a lengthy process[2]. Potential for Compensation: Cells may adapt to the long-term absence of a protein. |
| Knockdown (e.g., RNAi) | Reduction of target gene expression at the mRNA level using siRNA or shRNA. | Faster than KO: Transient knockdown can be achieved relatively quickly. Tunable: The degree of protein reduction can be modulated to some extent. | Incomplete Suppression: Residual protein expression can confound results[3]. Off-Target Effects: RNAi reagents can inadvertently affect other genes[3]. |
| Chemical Analogs | Use of a structurally similar but inactive compound as a negative control. | Easy to Implement: Readily available for some inhibitors. | Imperfect Control: Differences in activity may not be solely due to target engagement. Availability: Suitable negative controls are not always available. |
| Target Overexpression | Increased expression of the target protein is expected to enhance the inhibitor's effect. | Can provide supporting evidence. | Non-physiological: Overexpression can lead to artifacts and alter cellular signaling. |
Quantitative Analysis: The Power of Isogenic Comparisons
Comparing the phenotypic or biochemical effects of an inhibitor in wild-type (WT) cells versus their isogenic knockout (KO) counterparts provides a quantitative measure of on-target activity. A significant shift in the half-maximal inhibitory concentration (IC50) is a key indicator of target-dependent inhibition. Ideally, an inhibitor should show a dramatic loss of potency in the KO cell line.
Here are some examples of how knockout models have been used to validate the specificity of various inhibitors:
Case Study 1: PLK1 Inhibitor - BI 2536
| Cell Line | Target Status | BI 2536 IC50 (nM) | Reference |
| NCI-H460 | Wild-Type PLK1 | 12 | [4] |
| Neuroblastoma Panel | Wild-Type PLK1 | <100 | [5] |
| PLK1 KO | PLK1 Knockout | Expected to be significantly higher | N/A |
Case Study 2: PARP Inhibitors in BRCA-mutant Cancers
Poly(ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, are effective in cancers with mutations in the BRCA1 or BRCA2 genes due to synthetic lethality. Comparing the efficacy of these inhibitors in BRCA-proficient versus BRCA-deficient (effectively a functional knockout) cell lines is a cornerstone of their validation.
| Cell Line Pair | BRCA Status | Olaparib IC50 (µM) | Reference |
| PEO4 / PEO1 | BRCA2 Wild-Type / Mutant | >10 / ~1 | Adapted from[6] |
| UWB1.289 / UWB1.289+BRCA1 | BRCA1 Mutant / WT Addback | ~0.1 / >10 | Adapted from[6] |
Case Study 3: EGFR Inhibitors
Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib are used to treat non-small-cell lung cancers with specific activating mutations in EGFR. Comparing their activity in cells with wild-type EGFR versus those with activating mutations (a gain-of-function scenario) or a complete knockout demonstrates their target specificity. A highly selective inhibitor would be significantly more potent in mutant cells and show little to no activity in knockout cells.
| Cell Line | EGFR Status | Gefitinib IC50 (µM) | Reference |
| H3255 | L858R Mutant | 0.003 | [7] |
| A549 | Wild-Type | >10 | [3] |
| EGFR KO | EGFR Knockout | Expected to be very high | N/A |
Case Study 4: BRAF Inhibitors
Vemurafenib is an inhibitor of the BRAF kinase, specifically targeting the V600E mutation common in melanoma. Its efficacy is dramatically different in cells expressing the mutant BRAF compared to those with wild-type BRAF. A BRAF knockout cell line would serve as a definitive negative control.
| Cell Line | BRAF Status | Vemurafenib IC50 (µM) | Reference |
| A375 | BRAF V600E | ~0.3 | [8] |
| SK-MEL-2 | BRAF Wild-Type | >10 | [1] |
| BRAF KO | BRAF Knockout | Expected to be very high | N/A |
Experimental Workflows and Protocols
The following sections provide detailed methodologies for the key experiments required to validate inhibitor effects using knockout cell lines.
Signaling Pathway: Generic Kinase Inhibitor Action
This diagram illustrates a simplified signaling pathway where an inhibitor blocks the activity of a target kinase, preventing the phosphorylation of its downstream substrate.
Caption: Kinase inhibitor action in WT vs. KO cells.
Experimental Workflow: Inhibitor Validation Using Knockout Cells
This workflow outlines the key steps from generating a knockout cell line to quantifying the inhibitor's effect.
Caption: Workflow for inhibitor target validation.
Detailed Experimental Protocols
Generation of Knockout Cell Lines using CRISPR-Cas9
Objective: To create a cell line that does not express the target protein.
Materials:
-
Wild-type cells of interest
-
Lentiviral or plasmid vectors expressing Cas9 and a single guide RNA (sgRNA) targeting the gene of interest
-
Transfection reagent or electroporation system
-
Puromycin or other selection antibiotic (if using a selection marker)
-
96-well plates for single-cell cloning
-
Cell culture medium and supplements
Protocol:
-
sgRNA Design: Design and clone two or more sgRNAs targeting an early exon of the gene of interest to maximize the probability of generating a frameshift mutation.
-
Transfection/Transduction: Transfect or transduce the wild-type cells with the CRISPR-Cas9 components.
-
Selection (Optional): If the vector contains a selection marker, apply the appropriate antibiotic to select for successfully transduced cells.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate using limiting dilution or fluorescence-activated cell sorting (FACS).
-
Colony Expansion: Culture the single cells until they form visible colonies.
-
Screening: Screen the clones for the desired knockout.
-
Genomic DNA Sequencing: Extract genomic DNA and sequence the targeted region to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Lyse a portion of the cells from each clone and perform a Western blot to confirm the absence of the target protein (see protocol below).
-
-
Expansion and Banking: Expand the validated knockout clones and create cryopreserved stocks.
Western Blot for Knockout Validation
Objective: To confirm the absence of the target protein in the knockout cell line.
Materials:
-
Wild-type and knockout cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of the wild-type and knockout cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system. The wild-type sample should show a band at the expected molecular weight of the target protein, while the knockout sample should show no band.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of the inhibitor on the viability of wild-type and knockout cells and to calculate the IC50 value.
Materials:
-
Wild-type and knockout cells
-
96-well cell culture plates
-
Inhibitor stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Protocol:
-
Cell Seeding: Seed wild-type and knockout cells into separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells per well) and allow them to attach overnight.
-
Inhibitor Treatment: Prepare a serial dilution of the inhibitor in cell culture medium. Remove the old medium from the cells and add the inhibitor dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plates for a period relevant to the inhibitor's mechanism of action (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Immunofluorescence for Target Localization
Objective: To visually confirm the absence of the target protein in knockout cells and to observe any changes in subcellular localization in wild-type cells upon inhibitor treatment.
Materials:
-
Wild-type and knockout cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody specific to the target protein
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed wild-type and knockout cells on coverslips. For wild-type cells, treat with the inhibitor or vehicle control for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour in the dark.
-
Nuclear Staining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips on microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. The target protein should be visible in the wild-type cells and absent in the knockout cells.
Conclusion
The use of knockout cell lines provides the most rigorous and unambiguous method for validating the on-target effects of a chemical inhibitor. By comparing the inhibitor's activity in the presence and complete absence of its intended target, researchers can confidently establish a direct link between the inhibitor and its biological effect. While other methods can provide supportive evidence, the definitive nature of knockout validation is essential for advancing our understanding of biological pathways and for the successful development of targeted therapeutics. This guide provides the foundational knowledge and experimental protocols to effectively implement this powerful validation strategy.
References
- 1. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opnme.com [opnme.com]
- 5. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Glucosamine-6-Phosphate Synthase Inhibitors: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in the hexosamine biosynthesis pathway (HBP), has emerged as a promising target for the development of novel antimicrobial and antidiabetic agents.[1][2] This enzyme catalyzes the first and rate-limiting step in the pathway that produces UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for the biosynthesis of essential macromolecules in bacteria, fungi, and mammals.[1][3] This guide provides a comparative overview of the in vitro and in vivo efficacy of prominent GlcN-6-P synthase inhibitors, supported by experimental data and detailed protocols to aid in research and development efforts.
Data Presentation: A Comparative Analysis of Inhibitor Efficacy
The following table summarizes the in vitro and in vivo efficacy of several key GlcN-6-P synthase inhibitors. The data has been compiled from various studies to provide a comparative perspective.
| Inhibitor | Target Organism/Enzyme | In Vitro Efficacy | In Vivo Efficacy |
| N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) | Candida albicans GlcN-6-P Synthase | IC50 = 15–21 µM; Ki = 0.1 µM | Poor antifungal activity due to slow penetration.[3] |
| Salmonella typhimurium GlcN-6-P Synthase | Ki = 85 µM (as FCDP) | Not Reported | |
| Nva-FMDP (Dipeptide prodrug of FMDP) | Candida albicans (50 clinical strains) | MIC90 = 2.2 µg/mL | Systemic Candidiasis (mice): PD50 = 5.0 mg/kg; CD50 = 1.63 mg/kg |
| Lys-Nva-FMDP (Tripeptide prodrug of FMDP) | Histoplasma capsulatum (yeast form) | Inhibits growth | Promising activity in an organ load test in mice. |
| Compound 67c | GlcN-6-P Synthase | IC50 = 3.47 µM | Not Reported |
| Staphylococcus aureus | MIC = 1 µg/mL | Not Reported | |
| Bacillus subtilis | MIC = 0.5 µg/mL | Not Reported | |
| Candida albicans | MIC = 4 µg/mL | Not Reported | |
| 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) | Fungal GlcN-6-P Synthase | Strong inhibitor | Poor antifungal activity due to slow penetration.[3] |
| E. coli GlcN-6-P Synthase | Ki = 25 µM | Not Reported |
Experimental Protocols
In Vitro GlcN-6-P Synthase Inhibition Assay
A common method to determine the inhibitory activity of compounds against GlcN-6-P synthase is a continuous spectrophotometric assay. This protocol is adapted from established methodologies.
Materials:
-
Purified GlcN-6-P synthase
-
Fructose-6-phosphate (Fru-6-P)
-
L-glutamine
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM EDTA)
-
Coupling enzymes:
-
Glucosamine-6-phosphate N-acetyltransferase (GNA1)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
-
Acetyl-CoA
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing assay buffer, Fru-6-P, L-glutamine, acetyl-CoA, PEP, NADH, GNA1, PK, and LDH.
-
Add the inhibitor compound at various concentrations to the respective wells. Include a control well with no inhibitor.
-
Initiate the reaction by adding a pre-determined amount of purified GlcN-6-P synthase to each well.
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Murine Model of Systemic Candidiasis
This protocol outlines a standard method for evaluating the in vivo efficacy of antifungal agents against a systemic Candida albicans infection in mice.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Candida albicans strain (e.g., SC5314)
-
Sabouraud Dextrose Broth (SDB)
-
Sterile saline (0.85% NaCl)
-
Inhibitor compound formulated for intravenous or oral administration
-
Vehicle control
-
Standard antifungal drug (e.g., fluconazole) as a positive control
Procedure:
-
Inoculum Preparation: Culture C. albicans in SDB overnight at 30°C. Harvest the cells by centrifugation, wash twice with sterile saline, and resuspend in sterile saline. Adjust the cell density to the desired concentration (e.g., 5 x 10^5 CFU/mL) using a hemocytometer.
-
Infection: Infect mice by injecting 0.1 mL of the prepared C. albicans suspension into the lateral tail vein.
-
Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with the inhibitor compound. Administer the compound at various doses via the desired route (e.g., intravenous or oral). Include a vehicle control group and a positive control group receiving the standard antifungal drug.
-
Monitoring: Monitor the mice daily for a set period (e.g., 21 days) for signs of morbidity and mortality.
-
Efficacy Assessment:
-
Survival: Record the number of surviving mice in each group daily and plot survival curves. Calculate the median survival time and compare the survival rates between the treated and control groups. The Protective Dose 50 (PD50), the dose required to protect 50% of the animals from lethal infection, can be determined.
-
Fungal Burden: At specific time points, euthanize a subset of mice from each group. Aseptically remove target organs (e.g., kidneys, brain, lungs). Homogenize the organs in sterile saline and perform serial dilutions. Plate the dilutions on Sabouraud Dextrose Agar and incubate at 37°C for 24-48 hours. Count the number of colony-forming units (CFU) to determine the fungal burden per gram of tissue. The Curative Dose 50 (CD50), the dose that clears the infection in 50% of the animals, can be calculated.
-
-
Statistical Analysis: Analyze the survival data using the log-rank test and the fungal burden data using appropriate statistical tests (e.g., Mann-Whitney U test).
Visualizations
Hexosamine Biosynthesis Pathway and Inhibition
The following diagram illustrates the initial steps of the hexosamine biosynthesis pathway, highlighting the role of GlcN-6-P synthase and the point of inhibition.
Caption: The Hexosamine Biosynthesis Pathway and its inhibition.
General Experimental Workflow for Inhibitor Evaluation
This diagram outlines the typical workflow for evaluating the efficacy of GlcN-6-P synthase inhibitors, from initial in vitro screening to in vivo validation.
Caption: Workflow for evaluating GlcN-6-P synthase inhibitors.
References
- 1. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic Candidiasis in Mice: New Insights From an Old Model [ouci.dntb.gov.ua]
- 3. Facilitated diffusion of glucosamine-6-phosphate synthase inhibitors enhances their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking GlcN-6-P Synthase-IN-1 Against Known Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GlcN-6-P Synthase-IN-1, a representative inhibitor of glucosamine-6-phosphate synthase, against a panel of established antibiotics. The data presented herein is intended to offer a clear perspective on its potential as a novel antimicrobial agent. For the purpose of this guide, the well-characterized GlcN-6-P synthase inhibitor, Bacilysin, is used as a proxy for this compound to provide a data-driven comparison.
Introduction to Glucosamine-6-Phosphate Synthase as a Target
Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the hexosamine biosynthesis pathway, catalyzing the formation of GlcN-6-P from fructose-6-phosphate and glutamine. This product is an essential precursor for the synthesis of peptidoglycan in bacteria, a vital component of the cell wall.[1] Inhibition of GlcN-6-P synthase disrupts cell wall formation, leading to bacterial cell death.[1] This mechanism makes it a promising target for the development of new antibiotics with a potentially novel mode of action.
In-Vitro Efficacy: A Comparative Analysis
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (represented by Bacilysin) and a selection of commonly used antibiotics against three clinically relevant bacterial strains: Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in-vitro.
| Antimicrobial Agent | Target/Mechanism of Action | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) |
| This compound (Bacilysin) | Glucosamine-6-Phosphate Synthase Inhibition | 0.001 (in minimal medium)[2] | Active (specific MIC varies)[1][3] | Broad-spectrum activity suggested, specific MIC not readily available in standard media. |
| Ciprofloxacin | DNA Gyrase and Topoisomerase IV Inhibition | ≤1 (Susceptible) | 0.25 - 0.5 | 0.0625 - 0.15 |
| Fosfomycin | MurA Enzyme Inhibition (Peptidoglycan Synthesis) | 4 - 96 | 1 - >512 | 64 - 256 |
| Penicillin G | Penicillin-Binding Protein Inhibition (Cell Wall Synthesis) | Not effective | 0.4 - >40 (resistance is common) | Not effective |
Note on Bacilysin Data: The MIC value for Bacilysin against E. coli was determined in a minimal medium and may not be directly comparable to the standard Mueller-Hinton broth used for the other antibiotics.[2] While Bacilysin is known to be active against S. aureus, specific MIC values under standard conditions are not consistently reported in the literature.[1][3] Its activity against P. aeruginosa is suggested by its broad-spectrum nature, but quantitative data is limited.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for determining antimicrobial efficacy.
Caption: Targeted steps in bacterial cell wall synthesis by different antibiotics.
References
- 1. Biosynthesis, Molecular Regulation, and Application of Bacilysin Produced by Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Bacillus: Metabolites and Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of Bacilysin Production in Bacillus subtilis by CRISPR/Cas9-Mediated Editing of the 5’-Untranslated Region of the bac Operon - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Unveiling the Inhibitor Binding Sites of Glucosamine-6-Phosphate Synthase
A Comparative Guide for Researchers and Drug Development Professionals
Glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in the hexosamine biosynthesis pathway (HBP), represents a critical target for the development of novel antimicrobial and antidiabetic agents.[1][2] This guide provides a comprehensive structural comparison of inhibitor binding sites within GlcN-6-P synthase, supported by quantitative binding data and detailed experimental protocols.
GlcN-6-P synthase is a multi-domain enzyme responsible for converting fructose-6-phosphate (Fru-6-P) and glutamine into glucosamine-6-phosphate (GlcN-6-P) and glutamate.[3] The enzyme's architecture features two primary catalytic domains: an N-terminal glutaminase (GAH) domain and a C-terminal isomerase (ISOM) domain.[1][4] This dual-domain structure offers distinct binding pockets for various classes of inhibitors, each with unique mechanisms of action.
Inhibitor Binding Affinity: A Quantitative Comparison
The efficacy of different inhibitors targeting GlcN-6-P synthase has been quantified through various biochemical assays. The following table summarizes the inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for a selection of key inhibitors.
| Inhibitor | Target Domain | Organism | Inhibition Type | Kᵢ | IC₅₀ | Reference |
| Glutamine Analogues | ||||||
| Anticapsin | GAH | Bacillus subtilis | Irreversible | 9.5 µM | - | [PMID: 35801410] |
| N³-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) | GAH | Salmonella typhimurium | Irreversible | - | - | [PMID: 35801410] |
| FCDP | GAH | Salmonella typhimurium | Irreversible | 85 µM | - | [1] |
| 6-diazo-5-oxo-L-norleucine (DON) | GAH | Various | Irreversible | - | - | [1] |
| Isomerase Site Inhibitors (Transition-State Analogues) | ||||||
| 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) | ISOM | Fungal | Competitive | - | - | [4] |
| 2-amino-2-deoxy-D-mannitol-6-phosphate (ADMP) | ISOM | Candida albicans | Competitive | - | - | [5] |
| Compound 67c | ISOM | - | - | - | 3.47 µM | [1] |
| Allosteric Inhibitors | ||||||
| UDP-N-acetylglucosamine (UDP-GlcNAc) | Allosteric Site (ISOM) | Eukaryotic | Feedback Inhibition | - | - | [5][6] |
| Other | ||||||
| Compound 127a | GAH (putative) | - | - | 1.04 µM (docking) | - | [1] |
| Various heterocyclic compounds | ISOM (putative) | - | - | - | 70 µM | [7][8] |
Structural Insights into Inhibitor Binding
The distinct architectures of the glutaminase and isomerase domains give rise to specific inhibitor binding modes.
-
Glutamine-Binding (GAH) Domain: Inhibitors targeting this site are typically analogues of glutamine.[4] They often act as irreversible inhibitors by covalently modifying the catalytic cysteine residue (Cys1) in the active site.[1] For instance, the epoxide moiety of anticapsin alkylates Cys1, leading to enzyme inactivation.[1] Similarly, FMDP forms a covalent bond with the sulfhydryl group of Cys1 through a Michael addition reaction.
-
Fructose-6-Phosphate Binding (ISOM) Domain: This pocket binds the sugar substrate, Fru-6-P. Inhibitors that target this site often mimic the transition state of the isomerization reaction.[4] Compounds like 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) and its stereoisomer 2-amino-2-deoxy-D-mannitol-6-phosphate (ADMP) are effective competitive inhibitors that occupy this site.[4][5] Molecular docking studies have shown that these inhibitors form hydrogen bonds with key residues such as Gln348, Ser347, and Glu488.[1]
-
Allosteric Site: In eukaryotic GlcN-6-P synthase, a distinct allosteric binding site exists on the isomerase domain.[6] The end-product of the hexosamine biosynthesis pathway, UDP-N-acetylglucosamine (UDP-GlcNAc) , binds to this site, inducing a conformational change that leads to feedback inhibition of the enzyme.[5][6] This regulatory mechanism is absent in prokaryotic enzymes, making it an attractive target for selective drug design.[5]
Visualizing the Hexosamine Biosynthesis Pathway and Inhibition
The following diagrams illustrate the central role of GlcN-6-P synthase in the hexosamine biosynthesis pathway and the logical relationship of inhibitor classes to their binding sites.
Caption: The Hexosamine Biosynthesis Pathway.
Caption: Inhibitor classes and their binding sites.
Experimental Protocols
Enzyme Kinetics Assay for GlcN-6-P Synthase Inhibition
A common method to determine the kinetic parameters of GlcN-6-P synthase inhibition is the colorimetric assay based on the Elson-Morgan method.
Materials:
-
Purified GlcN-6-P synthase
-
L-glutamine
-
D-fructose-6-phosphate
-
Inhibitor stock solution
-
Tris-HCl buffer (pH 7.5)
-
4-dimethylaminobenzaldehyde (DMAB)
-
Acetylacetone reagent
-
Ethanol
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, L-glutamine, and D-fructose-6-phosphate in a microcentrifuge tube.
-
Inhibitor Addition: Add varying concentrations of the inhibitor to the reaction mixtures. Include a control reaction without any inhibitor.
-
Enzyme Addition and Incubation: Initiate the reaction by adding a known amount of purified GlcN-6-P synthase. Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 3 minutes).
-
Colorimetric Detection:
-
Add acetylacetone reagent to the reaction mixtures and boil for 15 minutes.
-
Cool the tubes to room temperature.
-
Add ethanol and the DMAB reagent.
-
Incubate at room temperature for 20 minutes to allow color development.
-
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 530 nm or 585 nm) using a spectrophotometer. The absorbance is proportional to the amount of GlcN-6-P produced.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value. Further kinetic analysis, such as Lineweaver-Burk plots, can be used to determine the Kᵢ and the type of inhibition.
X-ray Crystallography for Structural Analysis of Inhibitor Binding
Determining the crystal structure of GlcN-6-P synthase in complex with an inhibitor provides direct visualization of the binding mode.
Procedure:
-
Protein Expression and Purification: Overexpress and purify GlcN-6-P synthase using standard chromatographic techniques.
-
Crystallization:
-
Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop).
-
Co-crystallize the purified enzyme with a saturating concentration of the inhibitor. Alternatively, soak pre-formed apo-enzyme crystals in a solution containing the inhibitor.
-
-
X-ray Diffraction Data Collection:
-
Mount a single, well-diffracting crystal and cryo-protect it.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the structure using molecular replacement with a known GlcN-6-P synthase structure as a search model.
-
Build and refine the atomic model of the enzyme-inhibitor complex, paying close attention to the electron density corresponding to the bound inhibitor.
-
-
Structural Analysis: Analyze the refined structure to identify the specific amino acid residues involved in inhibitor binding, the conformation of the bound inhibitor, and any conformational changes in the enzyme upon inhibitor binding.
Caption: Workflow for inhibitor discovery and characterization.
References
- 1. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The crystal and solution studies of glucosamine-6-phosphate synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovering new inhibitors of bacterial glucosamine-6P synthase (GlmS) by docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling GlcN-6-P Synthase-IN-1
Essential Safety and Handling Guide for GlcN-6-P Synthase-IN-1
This document provides crucial safety and logistical information for the handling and disposal of this compound, a Glucosamine-6-phosphate synthase inhibitor.[1] The following guidelines are based on standard laboratory practices for handling research-grade chemical compounds of unknown toxicity. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for complete hazard information before commencing any work.
Personal Protective Equipment (PPE)
Effective protection against potential hazards in the laboratory is achieved through the correct selection and use of PPE.[2][3][4] PPE should be considered the last line of defense after engineering controls (like fume hoods) and administrative controls are implemented.[4] The minimum required PPE for handling this compound is outlined below.
| Protection Type | Required PPE | Key Specifications & Use Cases |
| Body Protection | Laboratory Coat | Must be worn over personal clothing to protect the skin from potential splashes and spills.[2][5] For handling flammable solvents, a fire-resistant lab coat is recommended.[2][3] |
| Hand Protection | Disposable Nitrile Gloves | Provides minimum protection for incidental chemical exposure.[6] If direct contact occurs, gloves must be removed immediately, and hands should be washed. For prolonged handling or when using solvents, consider double-gloving or using thicker, chemical-resistant gloves based on the solvent's SDS.[6] |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles are required whenever there is a risk of splashes to the eyes.[3] Safety glasses with side shields offer minimum protection but are insufficient against splashes.[3][6] |
| Face Shield | Must be worn in addition to safety goggles when there is a significant splash hazard, such as when handling larger volumes of solutions or corrosive substances.[2][6] | |
| Foot Protection | Closed-Toe Shoes | Required to prevent injuries from spills or dropped objects.[2] |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the solid (powder) form of the compound outside of a certified chemical fume hood to prevent inhalation. The specific type of respirator depends on the chemical's toxicity and concentration.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risk and ensure environmental safety.
Experimental Protocol: Handling this compound
-
Preparation :
-
Obtain and thoroughly review the manufacturer-specific Safety Data Sheet (SDS) for this compound.
-
Locate and ensure the functionality of all relevant safety equipment, including the chemical fume hood, safety shower, and eyewash station.
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.[7]
-
-
Donning PPE :
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Put on the first pair of nitrile gloves. If double-gloving, put on the second pair.
-
-
Handling the Compound :
-
Perform all manipulations of the solid compound, such as weighing, within a certified chemical fume hood or other ventilated enclosure to prevent inhalation of dust.
-
When preparing solutions, add solvents slowly to the solid to avoid splashing.
-
Keep all containers with the compound tightly closed when not in use.
-
-
In Case of a Spill :
-
Alert colleagues and the lab supervisor immediately.
-
If a small amount of solid spills, carefully sweep it up and place it into a sealed container for hazardous waste disposal.
-
For liquid spills, use an appropriate absorbent material, place it in a sealed hazardous waste container, and clean the area as specified in the SDS.
-
Dispose of all materials used for cleanup as hazardous waste.[8]
-
-
Doffing PPE :
-
Remove gloves first, peeling them off without touching the outer surface.
-
Remove the lab coat, turning it inside out if contamination is suspected.
-
Remove eye protection last.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Waste Management
All chemical waste must be treated as hazardous unless confirmed otherwise by environmental health and safety personnel.[8] Improper disposal is illegal and dangerous.[7]
-
Waste Segregation :
-
Solid Waste : All contaminated items, including gloves, weigh boats, pipette tips, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]
-
Liquid Waste : Unused or waste solutions containing this compound must be collected in a separate, leak-proof hazardous waste container.[9] Ensure the container material is compatible with the solvents used.
-
Sharps Waste : Needles or other contaminated sharps must be placed in a designated sharps container.
-
-
Waste Storage :
-
Store all hazardous waste containers in a designated and supervised satellite accumulation area within the laboratory.[7][10]
-
Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical names of the contents.
-
Keep waste containers closed at all times except when adding waste.[8]
-
-
Final Disposal :
-
Do not dispose of any chemical waste down the sink or in the regular trash.[8]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of hazardous waste.[8]
-
For empty chemical containers, deface the original label and dispose of them according to institutional guidelines.[8]
-
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 4. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 8. vumc.org [vumc.org]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
